molecular formula C20H25BrClF2N5O3S B1649335 CP-547632 hydrochloride CAS No. 252003-71-7

CP-547632 hydrochloride

Numéro de catalogue: B1649335
Numéro CAS: 252003-71-7
Poids moléculaire: 568.9 g/mol
Clé InChI: NNPJZJJMQDXYGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CP-547632 hydrochloride is a useful research compound. Its molecular formula is C20H25BrClF2N5O3S and its molecular weight is 568.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPJZJJMQDXYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClF2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252003-71-7
Record name CP-547632 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-547632 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR4BWW90F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CP-547,632 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor Receptor (bFGFR).[1][2] By competitively binding to the ATP-binding site of these receptors, CP-547,632 effectively blocks the downstream signaling cascades responsible for angiogenesis, tumor cell proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of CP-547,632, including its kinase selectivity, impact on signaling pathways, and a summary of its clinical evaluation. Detailed experimental protocols for key assays are also provided to facilitate further research.

Core Mechanism of Action: Dual Inhibition of VEGFR-2 and bFGFR

CP-547,632 is an ATP-competitive inhibitor, meaning it vies with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of its target receptors.[3] Its primary targets are VEGFR-2 and bFGFR, two key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2]

The binding of their respective ligands, VEGF and bFGF, to VEGFR-2 and bFGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways. CP-547,632, by occupying the ATP-binding pocket, prevents this autophosphorylation, thereby abrogating the downstream signaling.

Quantitative Analysis of Inhibitory Activity and Selectivity

The potency and selectivity of CP-547,632 have been characterized through various in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) values from key enzymatic and cell-based assays are summarized below.

TargetAssay TypeIC50 (nM)Reference(s)
VEGFR-2 (KDR)Enzymatic Kinase Assay11[1][2]
bFGF Receptor (FGFR)Enzymatic Kinase Assay9[1][2]
VEGF-stimulated VEGFR-2Whole-Cell Phosphorylation Assay6[1][2]
Platelet-Derived Growth Factor Receptor β (PDGFRβ)Enzymatic Kinase Assay>1000[4]
Epidermal Growth Factor Receptor (EGFR)Enzymatic Kinase Assay>1000[4]

In Vivo Efficacy: In a murine tumor model, oral administration of CP-547,632 resulted in a dose-dependent inhibition of VEGFR-2 phosphorylation in tumors with an EC50 of 590 ng/mL.[1][2]

Impact on Downstream Signaling Pathways

The inhibition of VEGFR-2 and bFGFR by CP-547,632 disrupts critical signaling pathways involved in cell proliferation, survival, and migration, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathways.

VEGFR-2 Signaling Cascade

Upon activation by VEGF, VEGFR-2 initiates a complex network of intracellular signals. CP-547,632's inhibition of VEGFR-2 autophosphorylation blocks the recruitment and activation of downstream signaling molecules.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src CP547632 CP-547,632 CP547632->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC AKT AKT PI3K->AKT Src->PI3K Raf Raf PKC->Raf Survival Cell Survival AKT->Survival MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR-2 signaling pathway inhibition by CP-547,632.
bFGFR Signaling Cascade

Similarly, bFGF-mediated activation of its receptor tyrosine kinase is also a key driver of angiogenesis and cell proliferation. CP-547,632's inhibitory action on bFGFR blocks these downstream effects.

bFGFR_Signaling bFGF bFGF bFGFR bFGF-R bFGF->bFGFR Binds FRS2 FRS2 bFGFR->FRS2 CP547632 CP-547,632 CP547632->bFGFR Inhibits (ATP-competitive) GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK Proliferation Cell Proliferation AKT->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation Differentiation Cell Differentiation ERK->Differentiation

bFGFR signaling pathway inhibition by CP-547,632.

Experimental Protocols

In Vitro Kinase Assay (VEGFR-2)

This protocol outlines a method to determine the in vitro inhibitory activity of CP-547,632 against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • CP-547,632 hydrochloride

  • ATP (γ-32P-ATP for radiometric assay, or cold ATP for luminescence-based assay)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well assay plates

  • Phosphocellulose filter mats or luminescence detection reagent (e.g., ADP-Glo™)

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of CP-547,632 in DMSO and then dilute further in kinase assay buffer.

  • In a 96-well plate, add the diluted CP-547,632 or vehicle control (DMSO).

  • Add the VEGFR-2 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (containing a tracer amount of γ-32P-ATP for radiometric detection).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter mats. Wash the mats extensively to remove unincorporated γ-32P-ATP. Measure the incorporated radioactivity using a scintillation counter.

  • For Luminescence Assay: Stop the kinase reaction and measure the remaining ATP using a luminescence-based kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of CP-547,632 and determine the IC50 value by non-linear regression analysis.

Kinase_Assay_Workflow A Prepare CP-547,632 Dilutions B Add Inhibitor and VEGFR-2 to Plate A->B C Initiate Reaction with Substrate and ATP B->C D Incubate at 30°C C->D E Stop Reaction and Detect Signal D->E F Data Analysis (IC50 Determination) E->F

Workflow for In Vitro Kinase Assay.
Whole-Cell VEGFR-2 Phosphorylation Assay

This protocol describes a method to assess the ability of CP-547,632 to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2

  • Cell culture medium and serum-free medium

  • Recombinant human VEGF-A

  • CP-547,632 hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

  • Western blotting reagents and equipment or ELISA-based detection system

Procedure:

  • Seed HUVECs in multi-well plates and grow to near confluency.

  • Serum-starve the cells for 4-24 hours.

  • Pre-treat the cells with various concentrations of CP-547,632 or vehicle control for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse the cells.

  • Determine the protein concentration of the cell lysates.

  • Analyze the levels of phosphorylated and total VEGFR-2 using Western blotting or a specific ELISA kit.

  • Quantify the band intensities (for Western blot) or absorbance/luminescence (for ELISA) and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.

  • Calculate the percent inhibition of VEGFR-2 phosphorylation for each CP-547,632 concentration and determine the IC50 value.

Clinical Development Summary

CP-547,632 has been evaluated in clinical trials for the treatment of various solid tumors.

  • Phase I Trial (NCT00052294): A Phase I study of oral CP-547,632 in combination with paclitaxel and carboplatin was conducted in patients with advanced non-small cell lung cancer (NSCLC). The maximum tolerated dose of CP-547,632 in this combination was determined to be 200 mg/day. The combination was found to be safely administered with standard doses of paclitaxel and carboplatin.[2]

  • Phase II Trial: A Phase II study evaluated CP-547,632 in patients with small-volume, recurrent epithelial ovarian, primary peritoneal, or fallopian tube cancer who had failed first-line platinum-based therapy.[5] The study aimed to determine the efficacy of the compound in this patient population.[5]

Conclusion

CP-547,632 hydrochloride is a potent dual inhibitor of VEGFR-2 and bFGFR, key drivers of tumor angiogenesis. Its mechanism of action involves the ATP-competitive inhibition of these receptor tyrosine kinases, leading to the suppression of downstream signaling pathways critical for endothelial cell proliferation, survival, and migration. The preclinical data demonstrate significant anti-angiogenic and anti-tumor activity. While clinical development has been undertaken, further investigation is required to fully elucidate its therapeutic potential in various cancer types. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals interested in the continued exploration of CP-547,632 and similar targeted therapies.

References

Therapeutic Potential of CP-547,632 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. By targeting the primary mediator of angiogenesis, CP-547,632 has demonstrated significant therapeutic potential in preclinical models of cancer by inhibiting tumor growth and vascularization. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical evaluation of CP-547,632 hydrochloride, along with detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are the principal drivers of this process in many solid tumors. Consequently, inhibiting the VEGFR-2 signaling cascade has become a cornerstone of modern anti-cancer therapy. CP-547,632 hydrochloride emerged as a promising therapeutic agent in this class, exhibiting potent and selective inhibition of VEGFR-2 kinase activity. This document details the preclinical and clinical findings related to CP-547,632 hydrochloride, offering a technical resource for the scientific community.

Mechanism of Action

CP-547,632 is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it prevents the autophosphorylation and subsequent activation of the receptor. This blockade of VEGFR-2 signaling inhibits downstream pathways responsible for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[1] In addition to its potent activity against VEGFR-2, CP-547,632 also demonstrates inhibitory effects on the basic fibroblast growth factor (bFGF) receptor kinase.[1]

Signaling Pathway

VEGFR-2 Signaling Pathway VEGFR-2 Signaling and Inhibition by CP-547,632 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression CP547632 CP-547,632 CP547632->VEGFR2 Inhibits Autophosphorylation

VEGFR-2 Signaling Pathway and Point of Inhibition.

Preclinical Data

In Vitro Kinase and Cell-Based Assays

CP-547,632 demonstrates potent inhibition of VEGFR-2 and bFGF kinases. The inhibitory activity was also confirmed in whole-cell assays.[1]

Target/AssayIC50 (nM)
VEGFR-2 Kinase11[1]
bFGF Kinase9[1]
VEGF-stimulated VEGFR-2 Autophosphorylation (in cells)6[1]
In Vivo Angiogenesis Assays

The anti-angiogenic activity of CP-547,632 was evaluated in a murine corneal angiogenesis model. Oral administration of CP-547,632 resulted in a dose-dependent inhibition of VEGF-induced angiogenesis, with an ED50 of 10-25 mg/kg.[2]

Xenograft Tumor Models

The in vivo efficacy of CP-547,632 was assessed in various human tumor xenograft models in athymic mice. Daily oral administration of CP-547,632 led to significant tumor growth inhibition.[2]

Cell Line (Tumor Type)Dose (mg/kg, p.o., qd)Treatment Duration (days)Tumor Growth Inhibition (%)
Colo-205 (Colon)1001285[2]
DLD-1 (Colon)100969[2]
EBC-1 (NSCLC)100Not Specified~50[2]
H460 (NSCLC)100Not Specified~50[2]

Clinical Trials

CP-547,632 hydrochloride has been evaluated in clinical trials for the treatment of various solid tumors, most notably in non-small cell lung cancer (NSCLC).

Phase I/II Trial in Advanced NSCLC

A Phase I/II multicenter, open-label trial was conducted to evaluate the safety and efficacy of CP-547,632 in combination with paclitaxel and carboplatin as a first-line treatment for advanced NSCLC.[3]

Patient Population: Patients with Stage IIIB/IV or recurrent NSCLC.[3] Treatment Regimen:

  • Phase I: Dose escalation of oral daily CP-547,632 in combination with paclitaxel (225 mg/m²) and carboplatin (AUC=6) every 3 weeks.[3]

  • Phase II: Patients were randomized to receive either CP-547,632 (at the MTD from Phase I) plus chemotherapy or chemotherapy alone.[3]

ParameterValue
Maximum Tolerated Dose (MTD) of CP-547,632 200 mg (orally, daily)[3]
Dose-Limiting Toxicities (at 250 mg) Grade 3 rash and diarrhea[3]
Objective Response Rate (ORR) - Phase II
CP-547,632 + Chemotherapy28.6% (4/14 patients with confirmed partial response)[3]
Chemotherapy Alone25% (4/17 patients with confirmed partial response)[3]
Other Clinical Investigations

CP-547,632 has also been investigated in Phase I trials in patients with advanced solid tumors and in Phase II trials for ovarian cancer. Detailed quantitative results from these trials are not widely available in the public domain.

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of CP-547,632 in inhibiting VEGFR-2 kinase activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) are prepared in a kinase reaction buffer.

  • Compound Dilution: CP-547,632 hydrochloride is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, substrate, and the test compound in a 96-well plate.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 45 minutes).

  • Detection: The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is quantified using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Kinase Assay

In Vitro Kinase Assay Workflow Workflow for In Vitro VEGFR-2 Kinase Inhibition Assay A Prepare Reagents: - VEGFR-2 Enzyme - Substrate - ATP - Kinase Buffer C Add Enzyme, Substrate, and CP-547,632 to Plate A->C B Serially Dilute CP-547,632 B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction and Measure Luminescence E->F G Calculate % Inhibition and IC50 F->G

Workflow for In Vitro VEGFR-2 Kinase Inhibition Assay.
In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CP-547,632 in a murine model.

Methodology:

  • Cell Culture: Human tumor cells (e.g., Colo-205) are cultured in appropriate media.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: CP-547,632 is administered orally (p.o.) daily (qd) at the desired doses. The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (width² x length) / 2.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow: Xenograft Model

Xenograft Model Workflow Workflow for In Vivo Tumor Xenograft Study A Culture Human Tumor Cells B Subcutaneously Inject Cells into Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Treatment Groups C->D E Daily Oral Administration of CP-547,632 or Vehicle D->E F Measure Tumor Volume Periodically E->F G Analyze Tumor Growth Inhibition F->G

Workflow for In Vivo Tumor Xenograft Study.

Conclusion

CP-547,632 hydrochloride is a potent inhibitor of VEGFR-2 and bFGF kinases with demonstrated anti-angiogenic and anti-tumor activity in preclinical models. While it showed a manageable safety profile in clinical trials, its combination with standard chemotherapy for advanced NSCLC did not result in a significant improvement in efficacy. The therapeutic potential of CP-547,632 as a monotherapy or in other cancer types or combination regimens warrants further investigation. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development.

References

The Discovery and Development of CP-547,632 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547,632 hydrochloride is a potent, orally bioavailable, and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) receptor tyrosine kinases. Developed by Pfizer, this novel isothiazole derivative emerged from a discovery program aimed at identifying small molecule inhibitors of angiogenesis, a critical process for tumor growth and metastasis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CP-547,632, including detailed experimental protocols and a summary of its pharmacological profile.

Introduction: The Rationale for Targeting Angiogenesis

The growth of solid tumors beyond a few millimeters is critically dependent on the formation of new blood vessels, a process known as angiogenesis. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process, making them attractive targets for cancer therapy.[1][2][3] By inhibiting VEGFR-2 signaling, it is possible to disrupt the blood supply to tumors, thereby impeding their growth and metastatic potential. CP-547,632 was developed to be a potent and selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity.[2][3]

Discovery and Chemical Synthesis

CP-547,632, chemically known as 3-(4-Bromo-2,6-difluoro-benzyloxy)-5-[3-(4-pyrrolidin-1-yl-butyl)-ureido]-isothiazole-4-carboxylic acid amide, is a novel isothiazole derivative identified by Pfizer Global Research and Development.[2][4] Its synthesis was described in United States patent 6,235,764.[4] The methanesulfonic acid salt form of the compound was utilized in the key pharmacological studies.[5]

Mechanism of Action: A Dual Inhibitor of VEGFR-2 and FGFR

CP-547,632 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][5] This means it binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to downstream signaling molecules. This blockade of autophosphorylation is a critical step in halting the signaling cascade that leads to endothelial cell proliferation and migration.[1][6]

Kinetic analyses have confirmed that CP-547,632 is an ATP-competitive inhibitor of human VEGFR-2.[5] In addition to its potent activity against VEGFR-2, CP-547,632 also demonstrates inhibitory effects on the basic fibroblast growth factor (FGF) receptor kinase.[2][3]

Signaling Pathway

The binding of VEGF to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to cell proliferation, migration, and survival. CP-547,632 blocks the initial autophosphorylation step, thereby inhibiting these downstream effects.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization ADP ADP VEGFR2->ADP P P VEGFR2->P Autophosphorylation ATP ATP ATP->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis CP547632 CP-547,632 CP547632->VEGFR2 Inhibition

Fig. 1: Mechanism of Action of CP-547,632.

Pharmacological Profile

The pharmacological properties of CP-547,632 have been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

CP-547,632 is a potent inhibitor of both VEGFR-2 and FGF kinases.[2][3] It demonstrates selectivity for these receptors over other related tyrosine kinases such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFR-β).[1][2][3]

Target KinaseIC50 (nM)
VEGFR-211[1][2][3]
FGF Kinase9[2][3]
PDGFR-β>1000[1]
EGFR>1000[1]
Insulin Receptor>1000[1]
Table 1: In Vitro Kinase Inhibition Profile of CP-547,632.
Cellular Activity

In cell-based assays, CP-547,632 effectively inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in endothelial cells.[1][2][3] This inhibition of receptor phosphorylation translates to a block in downstream cellular responses, such as proliferation.

AssayCell TypeIC50 (nM)
VEGF-stimulated VEGFR-2 PhosphorylationPorcine Aortic Endothelial Cells (PAE) expressing VEGFR-26[1][2][3]
VEGF-stimulated Thymidine IncorporationHuman Umbilical Vein Endothelial Cells (HUVEC)14[1][5]
bFGF-stimulated Thymidine IncorporationHuman Umbilical Vein Endothelial Cells (HUVEC)53[1][5]
Table 2: Cellular Activity of CP-547,632.
In Vivo Efficacy

The anti-angiogenic and anti-tumor effects of CP-547,632 have been demonstrated in various preclinical models.

In a VEGF-induced corneal angiogenesis model in BALB/c mice, oral administration of CP-547,632 resulted in a dose-dependent inhibition of neovascularization.[2][5] A dose of 25 mg/kg achieved 75% inhibition, while complete inhibition was observed at 100 mg/kg.[4][5] The compound also potently inhibits both VEGF- and bFGF-induced angiogenesis in a sponge model.[1][6]

Oral administration of CP-547,632 once daily led to significant, dose-dependent tumor growth inhibition in several human tumor xenograft models in athymic mice.[1]

Xenograft ModelDose (mg/kg/day, p.o.)Tumor Growth Inhibition (%)
Colo-205 (colon)10085[1]
DLD-1 (colon)10069[1]
MDA-MB-231 (breast)Not specifiedDose-dependent[1]
Table 3: In Vivo Antitumor Efficacy of CP-547,632.
Pharmacokinetics and Pharmacodynamics

Pharmacokinetic and pharmacodynamic studies in mice bearing NIH3T3/H-ras tumors showed that oral administration of CP-547,632 led to dose-dependent inhibition of VEGFR-2 phosphorylation in the tumors.[2][3] The plasma concentrations required for this in vivo effect correlated well with the concentrations needed to inhibit angiogenesis in the corneal model.[2][3] The half-life of CP-547,632 in humans has been reported to be approximately 32 hours.[7]

ParameterValue
In vivo EC50 for VEGFR-2 Phosphorylation Inhibition590 ng/mL (plasma concentration)[2][3]
Half-life (in humans)~32 hours[7]
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of CP-547,632.

Key Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of CP-547,632 on VEGFR-2 kinase was assessed using a 96-well plate format. The enzyme was incubated with varying concentrations of ATP and CP-547,632 at room temperature for 10 minutes. The reaction was initiated by the addition of a substrate, and the level of phosphorylation was quantified to determine the IC50 value.[1]

Cell-Based VEGFR-2 Phosphorylation Assay

Porcine aortic endothelial cells stably expressing full-length VEGFR-2 were used.[1] Serum-deprived cells were pre-incubated with CP-547,632 for 1 hour at 37°C. The cells were then stimulated with 500 ng/mL of VEGF. Whole-cell lysates were subjected to immunoprecipitation with an anti-VEGFR-2 antibody, followed by Western blot analysis using antibodies recognizing either the total protein or the phosphorylated form (PY).[1]

G cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis A Seed PAE-VEGFR2 cells B Serum starve cells A->B C Pre-incubate with CP-547,632 (1 hr) B->C D Stimulate with VEGF (500 ng/mL) C->D E Lyse cells D->E F Immunoprecipitate (IP) with anti-VEGFR-2 E->F G SDS-PAGE & Western Blot (IB) F->G H Probe with anti-pY and anti-VEGFR-2 antibodies G->H I Quantify band density H->I

Fig. 2: Workflow for Cell-Based VEGFR-2 Phosphorylation Assay.
In Vivo Tumor Xenograft Studies

Human tumor cells (e.g., Colo-205, DLD-1) were implanted subcutaneously into athymic mice. When tumors reached a size of 75-150 mm³, the mice were randomized into treatment and control groups.[1] CP-547,632 was administered orally once daily (qd) at doses ranging from 6.25 to 100 mg/kg.[1] Tumor volumes were measured regularly to assess treatment efficacy.

Clinical Development

CP-547,632 entered clinical trials for the treatment of various human malignancies.[1][6] Phase I trials were conducted to evaluate its safety, pharmacokinetics, and preliminary efficacy, both as a single agent and in combination with standard chemotherapy regimens. For instance, a Phase I trial investigated CP-547,632 in combination with paclitaxel and carboplatin in patients with advanced non-small cell lung cancer (NSCLC).[7] In this study, the maximum tolerated dose of CP-547,632 was determined to be 200 mg/day, and the combination was found to be safe for further investigation.[7] The compound has also been studied in trials for ovarian, lung, peritoneal, and fallopian tube cancers, among others.[8]

Conclusion

CP-547,632 hydrochloride is a well-characterized, potent, and orally active dual inhibitor of VEGFR-2 and FGF receptor kinases. Its discovery and preclinical development provided a strong rationale for its advancement into clinical trials for the treatment of cancer. The compound effectively inhibits angiogenesis and tumor growth in preclinical models by blocking the ATP-binding site of its target kinases, thereby preventing downstream signaling. The data gathered from its preclinical and early clinical evaluation have contributed significantly to the understanding of the therapeutic potential of targeting angiogenesis in oncology.

References

CP-547632 Hydrochloride: A Technical Guide to Target Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547632 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting key receptor tyrosine kinases involved in angiogenesis, a critical process in tumor growth and metastasis. This technical guide provides a comprehensive overview of the target receptor binding affinity, mechanism of action, and experimental protocols related to CP-547632. The information is compiled from seminal preclinical studies to serve as a detailed resource for researchers in oncology and drug development.

Introduction

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to proliferate and disseminate. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this process.[1][2] CP-547632 is a novel isothiazole derivative identified as a potent inhibitor of VEGFR-2 tyrosine kinase.[1][2][3] This document details its biochemical and cellular activity, selectivity profile, and the methodologies used for its characterization.

Target Receptor Binding Affinity and Kinase Inhibition

CP-547632 demonstrates high affinity for and potent inhibition of key pro-angiogenic receptor tyrosine kinases. The inhibitory activity has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the primary metric.

Table 1: In Vitro Kinase Inhibition Profile of CP-547632
Target KinaseIC50 (nM)Assay TypeSource
VEGFR-211Enzyme Assay[1][2][3][4]
bFGF Receptor9Enzyme Assay[1][2][3][4]
EGFR/Tie-2 Chimera<10-fold selective vs. VEGFR-2Enzyme Assay[1][5]
PDGF Receptor β>1000Enzyme Assay[1]
EGF Receptor>1000Enzyme Assay[1]
Insulin Receptor>1000Enzyme Assay[1]
Table 2: Cellular Activity of CP-547632
Cellular ProcessIC50 (nM)Cell LineAssay TypeSource
VEGF-stimulated VEGFR-2 Autophosphorylation6Porcine Aortic Endothelial Cells (PAE) expressing VEGFR-2Whole-cell phosphorylation assay[1][2][3][5]
VEGF-stimulated Thymidine Incorporation14Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation Assay[1][5]
bFGF-stimulated Thymidine Incorporation53Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation Assay[1][5]

Mechanism of Action

CP-547632 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][5] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP P P VEGFR2->P Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds CP547632 CP-547632 CP547632->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Downstream Downstream Signaling (Proliferation, Migration, Survival) P->Downstream Activates

Figure 1. Simplified signaling pathway of VEGFR-2 and the inhibitory action of CP-547632.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CP-547632.

In Vitro Kinase Assay
  • Objective: To determine the IC50 values of CP-547632 against purified recombinant human tyrosine kinases.

  • Methodology:

    • Purified recombinant human VEGFR-2 kinase domain is incubated with varying concentrations of CP-547632.

    • The kinase reaction is initiated by the addition of ATP.

    • The level of kinase autophosphorylation is measured. Kinetic analyses are performed to determine the mode of inhibition (e.g., ATP-competitive).[1][5]

    • Lineweaver-Burk plots can be generated by measuring kinase activity at increasing ATP concentrations in the presence of the inhibitor to confirm ATP-competitive inhibition.[1]

G cluster_workflow In Vitro Kinase Assay Workflow start Start incubate Incubate VEGFR-2 with CP-547632 start->incubate add_atp Add ATP to initiate reaction incubate->add_atp measure Measure Autophosphorylation add_atp->measure analyze Analyze Data (IC50, Lineweaver-Burk) measure->analyze end End analyze->end

Figure 2. Experimental workflow for the in vitro kinase assay.

Whole-Cell VEGFR-2 Phosphorylation Assay
  • Objective: To assess the ability of CP-547632 to inhibit VEGF-stimulated VEGFR-2 autophosphorylation in a cellular environment.

  • Methodology:

    • Porcine aorta endothelial cells stably expressing full-length VEGFR-2 are serum-deprived.

    • The cells are pre-incubated with various concentrations of CP-547632 for 1 hour at 37°C.[1][5]

    • Cells are then stimulated with VEGF (e.g., 500 ng/ml).[1]

    • Whole-cell lysates are prepared and immunoprecipitated using an anti-VEGFR-2 antibody.

    • Western blot analysis is performed on the immunoprecipitates using antibodies that recognize either the total VEGFR-2 protein or the phosphorylated form (anti-phosphotyrosine).

    • Band densities are quantified to determine the IC50 value for the inhibition of phosphorylation.[1]

Endothelial Cell Proliferation Assay
  • Objective: To evaluate the effect of CP-547632 on growth factor-stimulated endothelial cell proliferation.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVEC) are seeded in 96-well plates.

    • Cells are incubated with varying concentrations of CP-547632.

    • The cells are then stimulated with either VEGF or bFGF.

    • Proliferation is assessed by measuring [³H]thymidine incorporation.

    • The IC50 values are calculated based on the inhibition of thymidine incorporation.[1][5]

In Vivo Efficacy

CP-547632 has demonstrated significant anti-tumor activity in various human tumor xenograft models in athymic mice. Oral administration of CP-547632 led to a dose-dependent inhibition of tumor growth in models such as Colo-205, DLD-1, and MDA-MB-231 xenografts.[1][6] This anti-tumor effect is correlated with the inhibition of VEGFR-2 phosphorylation in the tumors and a decrease in microvascular density.[1] For instance, in mice with NIH3T3/H-ras tumors, orally administered CP-547632 inhibited VEGFR-2 phosphorylation in a dose-dependent manner with an EC50 of 590 ng/ml in plasma.[2][3]

Conclusion

This compound is a potent, ATP-competitive inhibitor of VEGFR-2 and other pro-angiogenic kinases. Its high affinity and specific inhibitory action translate to effective suppression of endothelial cell proliferation and in vivo anti-tumor efficacy. The data and protocols presented in this guide underscore the robust preclinical characterization of CP-547632 and provide a valuable resource for further research and development in the field of anti-angiogenic cancer therapy.

References

Kinase Selectivity Profile of CP-547632 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of CP-547632 hydrochloride, a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. This document details its inhibitory activity against a panel of kinases, the methodologies used for these assessments, and the key signaling pathways affected.

Introduction

CP-547632 is an isothiazole derivative that acts as an ATP-competitive inhibitor of key tyrosine kinases involved in angiogenesis, the formation of new blood vessels—a critical process for tumor growth and metastasis.[1][2][3] Primarily targeting VEGFR-2, it also exhibits potent activity against the basic fibroblast growth factor (FGF) receptor.[1][2][3] Understanding the precise kinase selectivity is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects.

Kinase Selectivity Profile

CP-547632 demonstrates high potency against VEGFR-2 and bFGF kinases, with IC50 values in the low nanomolar range.[1][2][3][4] Its selectivity is notable when compared to other related tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor β (PDGFRβ), against which it is significantly less potent.[1][5]

Table 1: In Vitro Kinase and Cellular Inhibition Profile of CP-547632
Target Kinase/Cellular ProcessIC50 (nM)Assay Type
VEGFR-2 (KDR)11Enzyme Assay
bFGF Receptor9Enzyme Assay
Tie-221Enzyme Assay
PDGFRβ>10,000Enzyme Assay
EGFR2,800Enzyme Assay
Insulin Receptor>10,000Enzyme Assay
VEGF-stimulated VEGFR-2 Phosphorylation6Cell-based Assay (PAE Cells)
VEGF-stimulated HUVEC Proliferation14Cell-based Assay
bFGF-stimulated HUVEC Proliferation53Cell-based Assay

Data sourced from Beebe et al., Cancer Research, 2003.[1]

Experimental Protocols

The quantitative data presented above were derived from rigorous in vitro and cell-based assays. The methodologies for these key experiments are detailed below.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of CP-547632 on the enzymatic activity of purified recombinant human kinases.

Objective: To determine the concentration of CP-547632 required to inhibit 50% of the kinase's enzymatic activity (IC50).

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant human kinase domains (e.g., VEGFR-2, FGFR) are prepared. A generic substrate, such as a synthetic peptide, is used.

  • Reaction Mixture: The kinase, substrate, and varying concentrations of CP-547632 are incubated in a buffer solution containing ATP. The reaction is typically carried out in 96-well plates at room temperature for a defined period (e.g., 10 minutes).[1]

  • ATP Competition: Kinetic analyses, such as Lineweaver-Burk plots, are used to determine the mechanism of inhibition. For CP-547632, increasing concentrations of ATP were shown to overcome the inhibitory effect, confirming it as an ATP-competitive inhibitor.[1][5]

  • Detection: The phosphorylation of the substrate is quantified. This can be achieved through various methods, such as ELISA, radiometric assays (measuring incorporation of ³²P from [γ-³²P]ATP), or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition for each concentration of CP-547632 is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable curve.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of CP-547632 to inhibit the autophosphorylation of VEGFR-2 within a cellular context in response to VEGF stimulation.[1]

Objective: To determine the IC50 value for the inhibition of VEGF-induced VEGFR-2 phosphorylation in whole cells.

Methodology:

  • Cell Culture: Porcine aorta endothelial (PAE) cells stably transfected to express full-length human VEGFR-2 are used.[1] Cells are cultured to sub-confluence and then serum-starved to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CP-547632 for a specified time (e.g., 1 hour at 37°C).[1]

  • VEGF Stimulation: The cells are then stimulated with a specific concentration of VEGF (e.g., 500 ng/ml) to induce VEGFR-2 dimerization and autophosphorylation.[1]

  • Cell Lysis and Immunoprecipitation: Cells are lysed, and the total protein concentration is determined. VEGFR-2 is then immunoprecipitated from the cell lysates using an anti-VEGFR-2 antibody.[1]

  • Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2 and subsequently with an anti-VEGFR-2 antibody to determine the total amount of immunoprecipitated receptor.[1]

  • Quantification: The intensity of the phosphotyrosine bands is quantified using densitometry and normalized to the total amount of VEGFR-2. The IC50 value is calculated from the dose-response curve.[1]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by CP-547632 and the general workflow of the experimental protocols described.

G cluster_0 In Vitro Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, and ATP B Add Serial Dilutions of CP-547632 A->B C Incubate Reaction Mixture B->C D Stop Reaction C->D E Measure Substrate Phosphorylation D->E F Calculate % Inhibition and Determine IC50 E->F

Workflow for In Vitro Kinase Inhibition Assay

G cluster_1 Cell-Based VEGFR-2 Phosphorylation Assay Workflow A Culture & Serum-Starve VEGFR-2 Transfected Cells B Pre-incubate with Varying [CP-547632] A->B C Stimulate with VEGF B->C D Lyse Cells & Immunoprecipitate VEGFR-2 C->D E Western Blot for p-Tyr and Total VEGFR-2 D->E F Quantify Bands & Determine IC50 E->F

Workflow for Cell-Based Phosphorylation Assay

G cluster_2 VEGF/FGF Signaling Pathways and Inhibition by CP-547632 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS FGFR->PLCg FGFR->PI3K FGFR->RAS CP547632 CP-547632 CP547632->VEGFR2 CP547632->FGFR Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified Angiogenic Signaling Pathways Inhibited by CP-547632

Conclusion

This compound is a potent, ATP-competitive inhibitor of VEGFR-2 and FGFR kinases. Its selectivity profile, characterized by strong inhibition of these key pro-angiogenic receptors and significantly weaker activity against other tyrosine kinases like PDGFRβ and EGFR, underscores its targeted mechanism of action. The data derived from robust in vitro and cell-based assays confirm its ability to block the signaling cascades that drive endothelial cell proliferation and survival. This detailed understanding of its kinase selectivity is fundamental for ongoing research and the strategic development of CP-547632 and related compounds in oncology.

References

Preclinical Efficacy of CP-547,632 Hydrochloride in Xenograft Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for CP-547,632 hydrochloride, a potent and orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases, in various xenograft models. The data presented herein summarizes the anti-tumor and anti-angiogenic activity of this compound, highlighting its mechanism of action and therapeutic potential.

Core Mechanism of Action

CP-547,632 is an ATP-competitive tyrosine kinase inhibitor. Its primary targets are VEGFR-2 and FGFR-2.[1][2] By inhibiting the phosphorylation of these receptors on endothelial cells, CP-547,632 effectively blocks the signaling cascades responsible for endothelial cell proliferation and migration, key processes in angiogenesis. The resulting inhibition of new blood vessel formation in tumors leads to a reduction in tumor growth.[3][4][5] The antitumor activity observed with CP-547,632 is likely a result of its combined effects on these critical pathways.[1]

Below is a diagram illustrating the signaling pathway targeted by CP-547,632.

cluster_ligand Ligands cluster_receptor Receptors cluster_cellular_response Cellular Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds bFGF bFGF FGFR-2 FGFR-2 bFGF->FGFR-2 Binds Endothelial Cell Endothelial Cell VEGFR-2->Endothelial Cell Activates FGFR-2->Endothelial Cell Activates CP-547632 CP-547632 CP-547632->VEGFR-2 Inhibits CP-547632->FGFR-2 Inhibits Proliferation_Migration Proliferation & Migration Endothelial Cell->Proliferation_Migration Angiogenesis Angiogenesis Proliferation_Migration->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth

Caption: Simplified signaling pathway of CP-547,632 action.

In Vivo Anti-Tumor Efficacy in Human Xenograft Models

CP-547,632 has demonstrated significant, dose-dependent tumor growth inhibition in a variety of human tumor xenograft models established in athymic mice. Daily oral administration was well-tolerated, with no reported weight loss, morbidity, or deaths at efficacious doses.[1]

Xenograft ModelCell LineTumor TypeDose (mg/kg, p.o., qd)Treatment Duration (days)Tumor Growth Inhibition (%)Reference
Colo-205Human Colon CarcinomaColon1001285[1][3][4]
DLD-1Human Colon AdenocarcinomaColon100969[1][3]
MDA-MB-231Human Breast AdenocarcinomaBreast1002480[1][3]
EBC-1Human Lung Squamous Cell CarcinomaNon-Small Cell Lung100Not Specified~50[1]
H460Human Large Cell Lung CancerNon-Small Cell Lung100Not Specified~50[1]

It is noteworthy that while CP-547,632 as a single agent induced tumor stasis, it did not lead to tumor regressions in these models. However, when used in combination with conventional cytotoxic drugs, tumor regressions were observed.[1]

In Vivo Anti-Angiogenic and Mechanistic Studies

The anti-tumor effects of CP-547,632 are directly linked to its anti-angiogenic properties. Several in vivo models were utilized to confirm its mechanism of action.

Inhibition of VEGFR-2 Phosphorylation

In mice bearing NIH3T3/H-ras tumors, a model where VEGFR expression is localized to the invading murine vasculature, oral administration of CP-547,632 led to a dose-dependent inhibition of VEGFR-2 phosphorylation.[3][4][5] A single oral dose of 50 mg/kg resulted in approximately 50% inhibition of measurable VEGFR-2 phosphorylation for 3 hours.[1][3]

Angiogenesis Inhibition
ModelAngiogenesis InductionDose (mg/kg, p.o., qd)Treatment Duration (days)Angiogenesis Inhibition (%)Reference
Mouse Corneal AngiogenesisVEGF-hydron pellet25575[1][3]
Mouse Corneal AngiogenesisVEGF-hydron pellet1005100[1][3]
Mouse Sponge AngiogenesisVEGF-soaked sponge100571[1][3]
Mouse Sponge AngiogenesisbFGF-soaked sponge100589[1][3]
Reduction in Microvessel Density (MVD)

Consistent with its anti-angiogenic mechanism, treatment with CP-547,632 resulted in a significant reduction in tumor microvasculature. In DLD-1 colon carcinoma xenografts, daily oral administration of 100 mg/kg, which led to 69% tumor growth inhibition, also caused a statistically significant 38% decrease in microvessel density as measured by CD31 immunohistochemistry.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the key experimental protocols used in the evaluation of CP-547,632.

Human Tumor Xenograft Studies

A standardized workflow was employed for evaluating the in vivo anti-tumor activity of CP-547,632.

A Human tumor cells (e.g., Colo-205, DLD-1) injected subcutaneously into athymic mice B Tumors grown to a size of 75-150 mm³ A->B C Mice randomized into treatment and vehicle control groups (7-10 mice/group) B->C D Daily oral administration (p.o., qd) of CP-547632 (6.25-100 mg/kg) or vehicle C->D E Tumor volume and body weight measured regularly D->E F At study conclusion, tumors are excised, weighed, and processed for analysis (e.g., MVD via CD31 staining) E->F

Caption: Standard xenograft model experimental workflow.
  • Animal Model: Athymic (nude) mice were used.

  • Tumor Cell Implantation: Human tumor cell lines were injected subcutaneously into the flank of the mice.[1]

  • Treatment Initiation: Dosing commenced once tumors reached a volume of 75–150 mm³.[1][3]

  • Drug Formulation and Administration: CP-547,632 was administered orally (p.o.) once daily (qd).

  • Monitoring: Tumor dimensions were measured periodically to calculate tumor volume. Animal well-being, including body weight, was monitored throughout the study.

  • Endpoint Analysis: At the end of the treatment period, tumors were excised for further analysis, including immunohistochemical staining for CD31 to assess microvessel density.[1]

Corneal Angiogenesis Assay

This assay provides a direct functional measure of VEGF-induced angiogenesis.

  • Procedure: A VEGF-impregnated hydron pellet is implanted into the cornea of mice.[1]

  • Treatment: Animals received daily oral doses of CP-547,632 for 5 consecutive days.[1]

  • Evaluation: The extent of new blood vessel growth into the cornea was examined by slit lamp microscopy.[1]

Sponge Angiogenesis Assay

This model allows for the simultaneous evaluation of the inhibitory effects on angiogenesis induced by different growth factors.

  • Procedure: Surgical sponges soaked with either VEGF or bFGF were implanted bilaterally in animals.[1][3]

  • Treatment: Mice were treated with daily oral doses of CP-547,632 for 5 days.[1][3]

  • Evaluation: The extent of angiogenesis was quantified to determine the inhibitory activity of the compound against each growth factor.[1][3]

Conclusion

The preclinical data for CP-547,632 hydrochloride robustly demonstrates its potent anti-angiogenic and anti-tumor activities across a range of xenograft models. Its oral bioavailability and efficacy as a single agent in causing significant tumor growth inhibition, coupled with its ability to induce tumor regression in combination therapies, underscore its potential as a valuable therapeutic agent in oncology. The mechanism of action, centered on the inhibition of VEGFR-2 and FGFR-2, is well-supported by in vivo mechanistic studies. These findings provided a strong rationale for the clinical investigation of CP-547,632 for the treatment of human cancers.[2][4][5]

References

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of CP-547,632

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-547,632 is a potent, orally bioavailable inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase.[1] By targeting the VEGFR-2 signaling pathway, CP-547,632 shows potential in cancer therapy by inhibiting angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of CP-547,632, based on available preclinical and clinical data.

Preclinical Pharmacokinetics

Preclinical studies in mice have been conducted to evaluate the pharmacokinetic profile of CP-547,632. These studies are crucial for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties and for establishing a dose-response relationship for its anti-angiogenic and antitumor effects.

Quantitative Data
SpeciesDose (Oral)Plasma ConcentrationDurationReference
Mouse50 mg/kg> 500 ng/mL12 hours[2]

This data indicates that a single oral dose of 50 mg/kg in mice achieves plasma concentrations that are sustained above a therapeutically relevant threshold for at least 12 hours.[2]

Experimental Protocols

Pharmacokinetic and Pharmacodynamic Evaluation in Tumor-Bearing Mice

  • Animal Model: Athymic mice bearing NIH3T3/H-ras tumors.

  • Drug Formulation and Administration: CP-547,632 was formulated in 5% Gelucire and administered as a single oral dose of 50 mg/kg.

  • Sample Collection: Tumors and plasma were collected at various time points post-dose.

  • Analytical Method: Phosphorylated VEGFR-2 levels in tumor homogenates were measured by ELISA to assess the pharmacodynamic effect. Plasma concentrations of CP-547,632 were also determined.

  • Key Finding: The study established a dose-dependent inhibition of VEGFR-2 phosphorylation in tumors, correlating with the plasma concentrations of CP-547,632.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study Workflow animal_model Athymic Mice with NIH3T3/H-ras Tumors dosing Oral Administration of CP-547,632 (50 mg/kg) animal_model->dosing Treatment sampling Plasma and Tumor Collection at Timed Intervals dosing->sampling Post-Dose analysis ELISA for pVEGFR-2 (Tumor) LC-MS/MS for Drug Levels (Plasma) sampling->analysis Analysis pk_pd_correlation Correlate Plasma Concentration with Target Inhibition analysis->pk_pd_correlation Data Interpretation

Preclinical pharmacokinetic study workflow for CP-547,632.

Human Pharmacokinetics

Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of CP-547,632 in patients with advanced solid tumors.

Quantitative Data

Detailed pharmacokinetic parameters from Phase I clinical trials are not fully available in published literature. However, a key parameter has been reported:

ParameterValuePopulationReference
Half-life (t½)~32 hoursPatients with advanced non-small cell lung cancer

This relatively long half-life suggests that sustained plasma concentrations can be maintained with once-daily dosing. It was also noted that oral doses of 150 mg or higher, administered once daily, achieve plasma concentrations that are within the range associated with anti-angiogenic effects in preclinical models.

Experimental Protocols

Phase I Dose-Escalation Study

  • Patient Population: Patients with advanced solid tumors.

  • Study Design: Dose-escalation study to determine the maximum tolerated dose (MTD) and to evaluate the pharmacokinetic profile.

  • Drug Administration: CP-547,632 administered orally on a continuous daily dosing schedule.

  • Pharmacokinetic Sampling: Serial blood samples were collected to determine the pharmacokinetic parameters of CP-547,632.

  • Key Findings: The study established the MTD and provided initial evidence of the drug's pharmacokinetic profile in humans, including its half-life.

Oral Bioavailability

CP-547,632 is described as an orally bioavailable inhibitor.[1] While the exact percentage of oral bioavailability in preclinical species or humans has not been reported in the available literature, the preclinical and clinical data demonstrating sustained plasma concentrations and biological activity after oral administration confirm its absorption from the gastrointestinal tract.

Several factors can influence the oral bioavailability of a drug like CP-547,632. These include its solubility, permeability across the intestinal wall, and susceptibility to first-pass metabolism in the gut and liver.

oral_bioavailability_factors cluster_absorption Factors Influencing Oral Bioavailability drug_properties Drug Properties (Solubility, Permeability) bioavailability Oral Bioavailability drug_properties->bioavailability gi_physiology GI Physiology (pH, Motility) gi_physiology->bioavailability first_pass First-Pass Metabolism (Gut Wall, Liver) first_pass->bioavailability Reduces

Key factors influencing the oral bioavailability of a drug.

Conclusion

CP-547,632 is an orally active inhibitor of VEGFR-2 with a pharmacokinetic profile that supports its clinical development. Preclinical studies have demonstrated that oral administration leads to sustained plasma concentrations sufficient to inhibit the target in vivo. Early clinical data in cancer patients have established a half-life of approximately 32 hours, allowing for once-daily dosing. While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and the precise oral bioavailability percentage are not fully available in the public domain, the existing data strongly indicate that CP-547,632 is well-absorbed orally and achieves biologically active concentrations. Further publication of detailed pharmacokinetic data from ongoing and future clinical trials will provide a more complete understanding of the clinical pharmacology of this promising anti-angiogenic agent.

References

The Inhibitory Effects of CP-547632 Hydrochloride on Endothelial Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) receptor tyrosine kinases.[1][2] Signaling through these receptors is a critical pathway for endothelial cell proliferation and migration, which are fundamental processes in angiogenesis, the formation of new blood vessels.[2] The inhibition of angiogenesis is a key strategy in cancer therapy. This technical guide provides an in-depth overview of the effects of CP-547632 on endothelial cell proliferation, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action and Quantitative Effects

CP-547632 is an ATP-competitive kinase inhibitor that effectively blocks VEGFR-2 kinase autophosphorylation.[1] It demonstrates potent inhibition of both VEGF- and bFGF-stimulated endothelial cell proliferation. The inhibitory activities of CP-547632 have been quantified in various in vitro and in vivo assays, as summarized in the table below.

Table 1: Quantitative Inhibitory Effects of this compound
Assay TypeTarget/StimulusCell Line/ModelIC50 / EC50Reference
Kinase AutophosphorylationVEGFR-2Enzyme Assay11 nM[1][2]
Kinase AutophosphorylationbFGF ReceptorEnzyme Assay9 nM[2]
Whole Cell PhosphorylationVEGF-stimulated VEGFR-2Porcine Aorta Endothelial Cells (PAE) expressing VEGFR-26 nM[1][2]
Cell Proliferation (Thymidine Incorporation)VEGF-stimulatedHuman Umbilical Vein Endothelial Cells (HUVEC)14 nM[1]
Cell Proliferation (Thymidine Incorporation)bFGF-stimulatedHuman Umbilical Vein Endothelial Cells (HUVEC)53 nM[1]
In vivo Tumor VEGFR-2 PhosphorylationNIH3T3/H-ras tumors in miceIn vivo590 ng/ml (plasma concentration)[2]

Signaling Pathway Inhibition

CP-547632 exerts its anti-proliferative effects by inhibiting the signaling cascade initiated by the binding of VEGF to its receptor, VEGFR-2, on endothelial cells. This inhibition prevents the downstream activation of pathways that lead to cell proliferation, migration, and survival.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes CP547632 CP-547632 CP547632->VEGFR2

Caption: VEGF signaling pathway in endothelial cells and the point of inhibition by CP-547632.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of CP-547632 on endothelial cell proliferation and survival.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Proliferation_Assay_Workflow cluster_culture Cell Culture and Treatment cluster_labeling BrdU Labeling and Detection cluster_analysis Data Analysis A Seed endothelial cells (e.g., HUVEC) in 96-well plates B Starve cells to synchronize (e.g., serum-free media) A->B C Treat with varying concentrations of CP-547632 B->C D Stimulate with VEGF or bFGF C->D E Add BrdU labeling solution to wells D->E F Incubate to allow BrdU incorporation into newly synthesized DNA E->F G Fix cells and denature DNA (e.g., with HCl) F->G H Incubate with anti-BrdU antibody G->H I Add HRP-conjugated secondary antibody H->I J Add TMB substrate and stop solution I->J K Measure absorbance at 450 nm using a plate reader J->K L Calculate percentage inhibition and IC50 values K->L

Caption: Experimental workflow for the BrdU endothelial cell proliferation assay.

Methodology:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Synchronization: Replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment: Aspirate the starvation medium and add fresh low-serum medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Stimulation: Add a final concentration of 10-50 ng/mL of VEGF or bFGF to the wells to stimulate proliferation.

  • BrdU Labeling: After 24-48 hours of stimulation, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium, fix the cells, and denature the DNA according to the manufacturer's protocol (e.g., using a fixing/denaturing solution or HCl).

  • Immunodetection: Incubate the cells with a peroxidase-conjugated anti-BrdU antibody.

  • Substrate Reaction: Add a substrate solution (e.g., TMB) and incubate until color development is sufficient. Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 70-80% confluency. Treat the cells with CP-547632 at various concentrations for 24-48 hours.

  • Cell Harvest: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Flow Cytometry Analysis A Culture endothelial cells to 70-80% confluency B Treat with CP-547632 for a specified duration A->B C Harvest both adherent and floating cells B->C D Wash cells with cold PBS C->D E Resuspend cells in Annexin V binding buffer D->E F Add FITC-conjugated Annexin V and Propidium Iodide (PI) E->F G Incubate in the dark at room temperature F->G H Analyze stained cells by flow cytometry G->H I Quantify cell populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic/Necrotic (Annexin V+/PI+) H->I

Caption: Experimental workflow for the Annexin V apoptosis assay.

Methodology:

  • Cell Culture and Treatment: Culture endothelial cells in appropriate vessels and treat with CP-547632 as described for the cell cycle analysis.

  • Cell Harvest: Collect both the floating and adherent cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This compound is a potent inhibitor of VEGFR-2 and bFGF receptor kinases, leading to a significant reduction in endothelial cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-angiogenic properties of this and similar compounds. The detailed methodologies and visual workflows offer a clear framework for conducting key in vitro assays to evaluate the efficacy and mechanism of action of anti-proliferative agents targeting endothelial cells.

References

The Role of CP-547632 Hydrochloride in Blocking the FGF Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547632 hydrochloride is a potent, orally bioavailable small molecule inhibitor that plays a crucial role in blocking the fibroblast growth factor (FGF) signaling pathway, a key regulator of cell proliferation, differentiation, angiogenesis, and survival. This technical guide provides an in-depth analysis of the mechanism of action of CP-547632, its inhibitory effects on the FGF signaling cascade, and detailed experimental protocols for its application in research settings. Quantitative data from various studies are summarized to offer a comprehensive understanding of its potency and efficacy.

Introduction to the FGF Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is a complex and highly regulated network essential for embryonic development, tissue homeostasis, and wound healing.[1] The pathway is initiated by the binding of FGF ligands to FGF receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4).[2] This binding, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[1][3]

The activation of FGFRs triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][4] These pathways ultimately lead to the regulation of gene expression and control of various cellular processes such as proliferation, survival, migration, and differentiation.[1] Aberrant activation of the FGF signaling pathway has been implicated in the pathogenesis of numerous diseases, including cancer, where it can drive tumor growth, angiogenesis, and drug resistance.[5][6]

Mechanism of Action of this compound

This compound is a novel isothiazole derivative that functions as a potent, ATP-competitive inhibitor of receptor tyrosine kinases.[7][8] Its primary targets are the vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinases.[8][9] By competing with ATP for the binding site in the kinase domain, CP-547632 effectively blocks the autophosphorylation of these receptors and subsequent downstream signaling.[5][10]

The inhibitory action of CP-547632 is reversible and highly potent, with IC50 values in the nanomolar range for both VEGFR-2 and bFGF kinases.[7][9] This dual inhibitory activity makes it a powerful tool for studying and targeting pathways involved in angiogenesis and cell proliferation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bFGF bFGF FGFR FGFR bFGF->FGFR Binding TK Tyrosine Kinase Domain FGFR->TK Dimerization & Activation P1 ATP P1->TK P2 ADP TK->P2 Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) TK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation CP547632 CP-547632 CP547632->TK Inhibition

Figure 1. Mechanism of action of CP-547632 in blocking the FGF signaling pathway.

Quantitative Data Summary

The potency of this compound has been evaluated in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Target Kinase IC50 (nM) Assay Type Reference
bFGF Receptor9Kinase Assay[8][9]
VEGFR-211Kinase Assay[8][9]
Platelet-Derived Growth Factor Receptor β>1000Kinase Assay[10]
Epidermal Growth Factor Receptor>1000Kinase Assay[10]

Table 1. In Vitro Kinase Inhibition Profile of CP-547632.

Cell-Based Assay IC50 (nM) Cell Line Stimulant Reference
VEGFR-2 Phosphorylation6PAE cells expressing VEGFR-2VEGF[8][10]
HUVEC Mitogenesis53HUVECbFGF[10][11]
HUVEC Mitogenesis14HUVECVEGF[10][11]

Table 2. In Vitro Cellular Activity of CP-547632.

In Vivo Model EC50 Assay Reference
NIH3T3/H-ras tumor-bearing mice590 ng/mL (plasma concentration)VEGFR-2 Phosphorylation Inhibition[8]

Table 3. In Vivo Efficacy of CP-547632.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-547632 against purified recombinant human FGF receptor kinase.

Materials:

  • Recombinant human FGFR kinase domain

  • This compound

  • ATP

  • Kinase buffer

  • Substrate peptide

  • 96-well plates

  • Plate reader

Methodology:

  • Prepare serial dilutions of CP-547632 in DMSO.

  • Add the diluted compound to the wells of a 96-well plate.

  • Add the FGFR kinase and substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP. The concentration of ATP should be approximately the Km value for the specific enzyme.[11]

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).[10]

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody and luminescence).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Receptor Phosphorylation Assay

Objective: To assess the inhibitory effect of CP-547632 on FGF-stimulated FGFR phosphorylation in a cellular context.

Materials:

  • Cells expressing FGFR (e.g., porcine aortic endothelial cells transfected with FGFR)

  • This compound

  • Serum-free medium

  • bFGF

  • Lysis buffer

  • Anti-FGFR antibody

  • Anti-phosphotyrosine antibody

  • Western blotting reagents and equipment

Methodology:

  • Seed cells in culture plates and grow to 70-80% confluency.[12]

  • Serum-starve the cells for a specified period (e.g., 24 hours).

  • Treat the cells with various concentrations of CP-547632 for 1 hour at 37°C.[9]

  • Stimulate the cells with bFGF for a short period.

  • Wash the cells with ice-cold PBS and lyse them.[12]

  • Immunoprecipitate FGFR from the cell lysates using an anti-FGFR antibody.

  • Perform Western blot analysis on the immunoprecipitated proteins using an anti-phosphotyrosine antibody to detect phosphorylated FGFR.

  • Quantify the band densities to determine the IC50 value.

cluster_workflow Experimental Workflow: Cell-Based Phosphorylation Assay A 1. Seed and Culture Cells B 2. Serum Starvation A->B C 3. Treat with CP-547632 B->C D 4. Stimulate with bFGF C->D E 5. Cell Lysis D->E F 6. Immunoprecipitation of FGFR E->F G 7. Western Blot Analysis F->G H 8. Quantify Phosphorylation G->H

Figure 2. Workflow for a cell-based FGFR phosphorylation assay.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of CP-547632 in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human tumor cell line (e.g., Colo-205, DLD-1)[13]

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

Methodology:

  • Inject human tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 75-150 mm³).[13]

  • Randomize mice into treatment and control groups.[12]

  • Administer CP-547632 orally once daily at various doses (e.g., 6.25-100 mg/kg).[13] The control group receives the vehicle.

  • Measure tumor volume with calipers 2-3 times per week.[12]

  • Monitor the body weight of the mice as an indicator of toxicity.[12]

  • Continue treatment for a predetermined duration (e.g., 10-24 days).[9]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot the mean tumor volume for each group over time to assess anti-tumor efficacy.[12]

Downstream Effects of FGF Signaling Blockade by CP-547632

The inhibition of FGFR by CP-547632 leads to the suppression of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT cascades.[5] This blockade results in several key cellular consequences:

  • Inhibition of Cell Proliferation: By blocking the mitogenic signals from FGF, CP-547632 inhibits the proliferation of endothelial cells and tumor cells that are dependent on this pathway.[10]

  • Inhibition of Angiogenesis: CP-547632 potently inhibits both bFGF- and VEGF-induced angiogenesis in vivo.[8][10] This anti-angiogenic effect is a critical component of its anti-tumor activity.

  • Induction of Apoptosis: In some contexts, the withdrawal of survival signals mediated by the FGF/FGFR axis can lead to the induction of apoptosis in tumor cells.

cluster_pathway FGF Signaling Pathway and Inhibition by CP-547632 bFGF bFGF FGFR FGFR bFGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg CP547632 CP-547632 CP547632->FGFR Inhibition Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration

References

Methodological & Application

Application Notes and Protocols for CP-547632 Hydrochloride in Vivo Dosing for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the in vivo administration of CP-547632 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR), in various mouse models.[1][2]

Data Presentation

The following tables summarize quantitative data from preclinical studies of CP-547632 in mouse xenograft models.

Table 1: In Vivo Efficacy of CP-547632 in Mouse Xenograft Models

Cancer TypeMouse ModelCell LineDosing RegimenAdministration RouteKey Findings
Colon CarcinomaAthymic MiceColo-205100 mg/kg, daily for 12 daysOral (p.o.)85% tumor growth inhibition.[3][4]
Colon CarcinomaAthymic MiceDLD-1100 mg/kg, daily for 9 daysOral (p.o.)69% tumor growth inhibition.[3][4]
Breast CancerAthymic MiceMDA-MB-231100 mg/kg, daily for 24 daysOral (p.o.)80% tumor growth inhibition, well-tolerated.[3]
Non-Small Cell Lung CarcinomaAthymic MiceEBC-1, H460100 mg/kg, dailyOral (p.o.)Approximately 50% tumor growth inhibition.[3]
H-ras transformed NIH3T3MiceNIH3T3/H-rasSingle dose of 50 mg/kgOral (p.o.)~50% inhibition of VEGFR-2 phosphorylation for 3 hours.[3]

Table 2: Dose-Dependent Inhibition of Tumor Growth by CP-547632

Mouse ModelTumor Cell LineDose (mg/kg, p.o., daily)% Tumor Growth Inhibition
Athymic MiceColo-205, DLD-1, MDA-MB-2316.25 - 100Dose-dependent
Athymic MiceDLD-110069
Athymic MiceColo-20510085
Athymic MiceMDA-MB-23110080

Table 3: Pharmacodynamic Effects of CP-547632 in an Angiogenesis Model

Angiogenesis ModelTreatmentDosing RegimenKey Findings
Sponge Angiogenesis ModelVEGF-soaked sponge100 mg/kg, p.o., daily for 5 days71% inhibition of VEGF-induced angiogenesis.[3]
Sponge Angiogenesis ModelbFGF-soaked sponge100 mg/kg, p.o., daily for 5 days89% inhibition of bFGF-induced angiogenesis.[3]
Corneal Angiogenesis ModelVEGF-hydron pellet25 mg/kg, p.o., daily for 5 days75% inhibition of VEGF-induced angiogenesis.[3]
Corneal Angiogenesis ModelVEGF-hydron pellet100 mg/kg, p.o., daily for 5 daysComplete inhibition of VEGF-induced angiogenesis.[3][4]

Signaling Pathway

CP-547632 is an ATP-competitive kinase inhibitor that targets VEGFR-2 and FGFR, key mediators of angiogenesis.[1][4] By blocking the autophosphorylation of these receptors, CP-547632 inhibits downstream signaling pathways crucial for endothelial cell proliferation and migration, ultimately leading to a reduction in tumor-associated angiogenesis and tumor growth.[1][4]

G CP-547632 Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS FGFR FGFR FGFR->PLCg FGFR->PI3K FGFR->RAS Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis VEGF VEGF VEGF->VEGFR2 FGF FGF FGF->FGFR CP547632 CP-547632 CP547632->VEGFR2 CP547632->FGFR

CP-547632 signaling pathway inhibition.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose, or as specified in the original study)

  • Sterile tubes

  • Vortex mixer

  • Balance

  • Oral gavage needles

Protocol:

  • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice.

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of the vehicle to achieve the final desired concentration for oral gavage. The volume administered to each mouse is typically 100-200 µL.

  • Vortex the mixture thoroughly to ensure a uniform suspension. Prepare the formulation fresh daily before administration.

In Vivo Antitumor Efficacy Study in Xenograft Mouse Models

Materials and Animals:

  • Athymic nude mice (or other appropriate immunocompromised strain)

  • Human tumor cells (e.g., Colo-205, DLD-1, MDA-MB-231)

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles for cell injection

  • Calipers

  • This compound formulation

  • Oral gavage needles

  • Anesthesia (for tumor implantation, if necessary)

Protocol:

  • Tumor Cell Implantation:

    • Culture the selected human tumor cells under standard conditions.

    • Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 75–150 mm³).[3][4]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 7-10 mice per group).[3][4]

  • Drug Administration:

    • Administer this compound or the vehicle control to the respective groups via oral gavage.

    • The dosing schedule is typically once daily (qd).[3][4]

    • Continue the treatment for the specified duration (e.g., 9, 12, or 24 days).[3][4]

  • Monitoring and Endpoint:

    • Monitor the tumor volume and body weight of the mice throughout the study.

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.

G Xenograft Study Workflow A Tumor Cell Culture B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth to 75-150 mm³ B->C D Randomization of Mice (n=7-10/group) C->D E Oral Administration of CP-547632 or Vehicle (daily) D->E F Monitor Tumor Volume & Body Weight E->F F->E Repeat for 9-24 days G Endpoint: Euthanasia, Tumor Excision & Weight F->G

Workflow for in vivo xenograft studies.
Pharmacodynamic Analysis of VEGFR-2 Phosphorylation

Materials:

  • Tumor-bearing mice treated with CP-547632

  • Anesthesia

  • Surgical tools for tumor excision

  • Liquid nitrogen

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-phospho-VEGFR-2, anti-total-VEGFR-2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Protocol:

  • Tissue Collection:

    • At specified time points after the final dose of CP-547632, euthanize the mice.

    • Excise the tumors and immediately flash-freeze them in liquid nitrogen.

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-VEGFR-2 and total VEGFR-2.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-VEGFR-2 and total VEGFR-2.

    • Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 to determine the extent of receptor phosphorylation inhibition.

This comprehensive guide provides the necessary information for the successful in vivo application of this compound in mouse models for preclinical cancer research. Adherence to these protocols will ensure reproducible and reliable results.

References

Protocol for the Dissolution and Use of CP-547632 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of CP-547632 hydrochloride for in vitro cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Introduction

CP-547632 is a potent, orally bioavailable, and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2][3] It is a valuable tool for studying angiogenesis and related signaling pathways in cancer and other diseases. Proper dissolution and handling of this compound are paramount for successful cell-based assays.

Mechanism of Action

CP-547632 selectively targets the ATP-binding site of VEGFR-2 and FGF kinases, thereby inhibiting their autophosphorylation and downstream signaling cascades. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation CP-547632 CP-547632 CP-547632->VEGFR-2 Inhibits ATP binding Downstream Signaling Downstream Signaling P->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis G Weigh CP-547632 HCl Weigh CP-547632 HCl Add DMSO Add DMSO Weigh CP-547632 HCl->Add DMSO Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Aliquot Aliquot Vortex/Sonicate->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C G Thaw Stock Thaw Stock Intermediate Dilution Intermediate Dilution Thaw Stock->Intermediate Dilution Dilute in media/PBS Final Dilution in Culture Final Dilution in Culture Intermediate Dilution->Final Dilution in Culture Add to cells Vehicle Control Vehicle Control Intermediate Dilution->Vehicle Control Prepare parallel control

References

Preparing CP-547632 Hydrochloride for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-547632 hydrochloride is a potent, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1] It plays a crucial role in inhibiting angiogenesis, a key process in tumor growth and metastasis. This document provides detailed application notes and protocols for the preparation and administration of this compound for in vivo animal studies, ensuring proper handling, formulation, and delivery for reliable and reproducible results.

Chemical Properties and Storage

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValue
Molecular Formula C₂₀H₂₅BrClF₂N₅O₃S
Molecular Weight 568.86 g/mol
Appearance White to light yellow solid powder
Solubility (In Vitro) DMSO: ~33.3 mg/mLWater: ~1 mg/mL
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 6 months

Note: It is recommended to store the compound in a sealed container, protected from moisture.

Signaling Pathway Inhibition

CP-547632 exerts its anti-angiogenic effects by targeting the VEGFR-2 and FGFR signaling pathways. Upon binding of their respective ligands (VEGF and FGF), these receptor tyrosine kinases dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. CP-547632 competitively binds to the ATP-binding site on these kinases, preventing their phosphorylation and thereby blocking the downstream signaling pathways.

G cluster_0 cluster_1 Cell Membrane cluster_2 cluster_3 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS FGFR->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MAPK MAPK PKC->MAPK mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation MAPK->Proliferation Survival Survival mTOR->Survival ERK ERK MEK->ERK Migration Migration ERK->Migration Angiogenesis Angiogenesis CP547632 CP-547632 CP547632->VEGFR2 CP547632->FGFR

Figure 1: Simplified signaling pathway of VEGFR and FGFR inhibition by CP-547632.

Experimental Protocols

Preparation of this compound for Oral Administration

The following protocols describe the preparation of this compound in various vehicles suitable for oral gavage in animal models, particularly mice.

1. Formulation in a Mixture of DMSO, PEG300, Tween-80, and Saline

This is a commonly used vehicle for compounds with poor water solubility.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare a stock solution by dissolving the powder in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of the compound in 1 mL of DMSO. Gentle warming or vortexing may be required to fully dissolve the compound.

    • To prepare the final dosing solution, add the co-solvents sequentially. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume:

      • Start with 100 µL of the 25 mg/mL DMSO stock solution.

      • Add 400 µL of PEG300 and mix thoroughly.

      • Add 50 µL of Tween-80 and mix until the solution is clear.

      • Add 450 µL of sterile saline and mix to achieve a homogenous solution.

    • The final concentration in this example would be 2.5 mg/mL. Adjust the initial stock concentration or the volume of the stock solution to achieve the desired final concentration.

2. Formulation in a Mixture of DMSO and Corn Oil

This vehicle is suitable for lipophilic compounds.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

  • Procedure:

    • Prepare a stock solution of this compound in DMSO as described above.

    • For a final formulation of 10% DMSO in corn oil, add 100 µL of the DMSO stock solution to 900 µL of corn oil for a 1 mL final volume.

    • Mix thoroughly by vortexing or sonication to ensure a uniform suspension.

3. Formulation in 5% Gelucire

Gelucire is a family of vehicles derived from mixtures of mono-, di-, and triglycerides with polyethylene glycol esters. It has been used in preclinical studies with CP-547632.[2]

  • Materials:

    • This compound powder

    • Gelucire (e.g., Gelucire 44/14)

  • Procedure:

    • Melt the Gelucire at a temperature just above its melting point (approximately 44°C for Gelucire 44/14).

    • Disperse the weighed this compound powder into the molten Gelucire.

    • Mix thoroughly to ensure a homogenous suspension.

    • The mixture can be drawn into a dosing syringe while still in a liquid state and will solidify upon cooling. It will need to be gently warmed before administration to return it to a liquid state.

G cluster_prep Preparation of Dosing Solution cluster_admin Administration weigh 1. Weigh CP-547632 HCl dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve add_vehicle 3. Add Vehicle Components (e.g., PEG300, Tween-80, Saline) dissolve->add_vehicle mix 4. Mix Thoroughly add_vehicle->mix calculate 5. Calculate Dose Volume mix->calculate gavage 6. Administer via Oral Gavage calculate->gavage

Figure 2: General workflow for the preparation and administration of CP-547632 HCl.
Animal Dosing and Administration

  • Dosage: In xenograft studies in mice, CP-547632 has been administered orally at doses ranging from 6.25 to 100 mg/kg, once daily.[2][3] The optimal dose will depend on the animal model and the specific experimental design.

  • Administration: Oral gavage is the most common route of administration for CP-547632 in preclinical studies. Ensure that the gavage needle is of an appropriate size for the animal to prevent injury. The volume administered should be based on the animal's body weight and the concentration of the dosing solution.

  • Pharmacokinetics: A single oral dose of 50 mg/kg in mice has been shown to yield plasma concentrations above 500 ng/mL for 12 hours.[4] Peak plasma concentrations are typically observed around 2 hours post-administration.[2]

Safety and Handling

While specific preclinical toxicology data is limited in the public domain, it is known that in a phase I clinical trial, dose-limiting toxicities included grade 3 rash and diarrhea at a dose of 250 mg daily.[5] In preclinical studies with beagle dogs, dose-related emesis, loose stools, and increases in liver enzymes were observed at higher doses. Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

The successful use of this compound in animal studies relies on its proper preparation and administration. The protocols outlined in this document provide a comprehensive guide for researchers to formulate this potent kinase inhibitor for oral delivery. By carefully considering the compound's properties and following these established procedures, scientists can achieve consistent and reliable results in their preclinical investigations of its anti-angiogenic and anti-tumor efficacy.

References

Application Notes and Protocols for CP-547,632 Hydrochloride in a Matrigel Plug Angiogenesis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, proliferation, and metastasis. The Matrigel™ plug assay is a widely adopted in vivo model for quantifying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds. Matrigel™, a solubilized basement membrane extract from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in extracellular matrix proteins that provide a scaffold for endothelial cell invasion, proliferation, and differentiation into capillary-like structures.[1][2] When supplemented with pro-angiogenic factors and injected subcutaneously into mice, Matrigel™ forms a solid plug that becomes vascularized by the host's endothelial cells.[1] The extent of this vascularization can be quantified to assess the effects of test compounds.

CP-547,632 hydrochloride is a potent, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) receptor tyrosine kinases.[3][4] By targeting these key signaling pathways, CP-547,632 has been shown to inhibit endothelial cell proliferation and migration, thereby blocking angiogenesis.[3] These application notes provide a detailed protocol for utilizing the Matrigel™ plug assay to evaluate the anti-angiogenic activity of CP-547,632 hydrochloride.

Mechanism of Action of CP-547,632

CP-547,632 is an ATP-competitive kinase inhibitor that demonstrates high affinity for the ATP-binding site of VEGFR-2 and FGF receptor kinases.[3] The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating a cascade of downstream signaling pathways that promote endothelial cell survival, proliferation, migration, and permeability.[5][6] Similarly, the FGF/FGFR axis plays a significant role in tumor angiogenesis.[7] CP-547,632 effectively blocks the autophosphorylation of VEGFR-2, thereby inhibiting these downstream signaling events and suppressing angiogenesis.[3] This compound has been shown to potently inhibit both VEGF- and bFGF-induced angiogenesis in vivo.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of CP-547,632

TargetAssayIC50 (nM)
VEGFR-2 KinaseEnzyme Assay11
FGF Receptor KinaseEnzyme Assay9
VEGF-stimulated VEGFR-2 AutophosphorylationWhole Cell Assay6

Data sourced from Beebe et al., 2003.[1]

Table 2: In Vivo Anti-Angiogenic Efficacy of CP-547,632 in a Corneal Angiogenesis Assay

Treatment GroupDose (mg/kg, p.o., qd)Inhibition of VEGF-induced Angiogenesis (%)
Vehicle Control-0
CP-547,6322575
CP-547,632100100

Data represents the inhibition of VEGF-induced corneal angiogenesis in mice after 5 days of oral administration. Sourced from Beebe et al., 2003.[8]

Table 3: In Vivo Inhibition of VEGFR-2 Phosphorylation by CP-547,632 in a Tumor Xenograft Model

Treatment GroupDose (mg/kg, single oral dose)Inhibition of VEGFR-2 Phosphorylation (%)
Vehicle Control-0
CP-547,63250~50% for 3 hours, >30% for up to 12 hours

Data represents the inhibition of measurable VEGFR-2 phosphorylation in NIH3T3/H-ras tumors in mice. Sourced from Beebe et al., 2003.[8]

Experimental Protocols

Materials and Equipment
  • Animals: 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice).

  • Matrigel™: Growth factor-reduced Matrigel™ (Corning® or equivalent), thawed overnight at 4°C.

  • Pro-angiogenic Factors (optional but recommended):

    • Recombinant Murine or Human Vascular Endothelial Growth Factor (VEGF).

    • Recombinant Murine or Human Basic Fibroblast Growth Factor (bFGF).

  • Test Compound: CP-547,632 hydrochloride.

  • Vehicle for CP-547,632: To be determined based on solubility and administration route (e.g., 5% Gelucire for oral administration).

  • General Laboratory Equipment: Centrifuge, spectrophotometer, microscope, ice buckets, pre-chilled syringes and needles (24-27G).

  • For Quantification:

    • Hemoglobin Assay: Drabkin's reagent, hemoglobin standard.

    • Immunohistochemistry (IHC): Formalin, paraffin, anti-CD31 or anti-CD34 antibody, secondary antibody, DAB substrate kit.

    • qRT-PCR: RNA extraction kit, reverse transcriptase, qPCR master mix, primers for endothelial markers (e.g., mouse CD31, VE-cadherin) and a housekeeping gene.[9]

Methodological & Application

1. Preparation of Matrigel™ Mixture

  • All procedures should be performed on ice to prevent premature gelation of the Matrigel™.

  • Thaw Matrigel™ overnight at 4°C.

  • In a pre-chilled tube on ice, mix the desired components. The final volume per injection is typically 0.3-0.5 mL.

    • Control Group: Matrigel™ + Vehicle.

    • Positive Control Group: Matrigel™ + Pro-angiogenic factor (e.g., VEGF, bFGF) + Vehicle.

    • Test Group(s): Matrigel™ + Pro-angiogenic factor + CP-547,632 hydrochloride at various concentrations.

  • If using tumor cells, resuspend 5 x 10^6 to 1 x 10^7 cells in a small volume of serum-free medium and mix with the Matrigel™.[8][10]

  • Gently mix the components to ensure homogeneity, avoiding the introduction of air bubbles.

2. Subcutaneous Injection

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Using a pre-chilled syringe with a 24-27G needle, subcutaneously inject the Matrigel™ mixture into the flank of the mice.[8]

  • The Matrigel™ will form a solid plug at body temperature.

3. Treatment with CP-547,632 Hydrochloride

  • CP-547,632 can be administered systemically (e.g., oral gavage) or incorporated directly into the Matrigel™ plug. Systemic administration is often preferred for evaluating clinically relevant effects.

  • Administer the vehicle or CP-547,632 hydrochloride to the respective groups of mice at the desired dosage and schedule (e.g., once daily) for the duration of the experiment (typically 7-21 days).

4. Matrigel™ Plug Excision and Analysis

  • At the end of the treatment period, euthanize the mice.

  • Carefully excise the Matrigel™ plugs.

  • The plugs can be processed for various methods of quantification.

5. Quantification of Angiogenesis

  • a) Hemoglobin Content Measurement (e.g., Drabkin's Method):

    • Weigh the excised plugs.

    • Homogenize the plugs in a known volume of water.

    • Centrifuge the homogenate and collect the supernatant.

    • Add Drabkin's reagent to the supernatant to convert hemoglobin to cyanmethemoglobin.

    • Measure the absorbance at 540 nm and calculate the hemoglobin concentration using a standard curve. A higher hemoglobin content corresponds to greater vascularization.

  • b) Immunohistochemistry (IHC) for Endothelial Markers:

    • Fix the Matrigel™ plugs in 10% formalin overnight.[10]

    • Process the plugs for paraffin embedding and sectioning.

    • Stain the sections with an antibody against an endothelial cell marker, such as CD31 or CD34.[4][10]

    • Visualize the stained blood vessels using a microscope and quantify the microvessel density (MVD) by counting the number of vessels per high-power field or by using image analysis software.

  • c) Quantitative Real-Time PCR (qRT-PCR):

    • Homogenize the plugs in an appropriate lysis buffer for RNA extraction.

    • Extract total RNA and perform reverse transcription to synthesize cDNA.

    • Perform qPCR using primers specific for murine endothelial cell markers (e.g., CD31, VE-cadherin).[9]

    • Normalize the expression levels to a housekeeping gene. A decrease in the expression of endothelial markers indicates an anti-angiogenic effect.[9]

Mandatory Visualization

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds FGF FGF FGFR FGFR FGF->FGFR Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation P_FGFR p-FGFR FGFR->P_FGFR Autophosphorylation CP547632 CP-547,632 Hydrochloride CP547632->VEGFR2 Inhibits CP547632->FGFR Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates P_FGFR->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes G prep 1. Prepare Matrigel™ Mixture (with/without pro-angiogenic factors and CP-547,632) inject 2. Subcutaneous Injection into Mice prep->inject treat 3. Systemic Treatment (Vehicle or CP-547,632) inject->treat excise 4. Excise Matrigel™ Plugs (Day 7-21) treat->excise quant 5. Quantify Angiogenesis excise->quant hemoglobin Hemoglobin Assay quant->hemoglobin ihc Immunohistochemistry (CD31/CD34) quant->ihc qpcr qRT-PCR (Endothelial Markers) quant->qpcr

References

Application Note: Measuring p-VEGFR2 Inhibition by CP-547632 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] Upon binding to its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][4] Dysregulated VEGFR-2 signaling is a hallmark of many cancers, making it a key target for anti-angiogenic therapies.[2][3]

CP-547,632 is a potent, orally active, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[2][3][5][6] It effectively blocks VEGF-stimulated autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling and angiogenesis.[2][3][7] This application note provides a detailed protocol for utilizing Western blotting to quantify the inhibitory effect of CP-547,632 on VEGFR-2 phosphorylation in a cellular context.

Mechanism of Action

CP-547,632 functions by competing with ATP for the binding site within the catalytic domain of the VEGFR-2 kinase. This prevents the transfer of phosphate groups to tyrosine residues on the receptor, thereby inhibiting its activation and subsequent signaling cascades.[5][6]

VEGFR-2 Signaling Pathway and CP-547,632 Inhibition

The binding of VEGF to VEGFR-2 triggers a signaling cascade that is crucial for angiogenesis. CP-547,632 effectively curtails this process at its inception by preventing the initial autophosphorylation of the receptor.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2_dimer VEGFR-2 Dimer pVEGFR2 p-VEGFR2 (Autophosphorylation) VEGFR2_dimer->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg Activates PI3K PI3K pVEGFR2->PI3K Activates MAPK MAPK PLCg->MAPK Leads to activation of Akt Akt PI3K->Akt Activates Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Survival Survival Akt->Survival VEGF VEGF Ligand VEGF->VEGFR2_dimer Binds CP547632 CP-547,632 CP547632->pVEGFR2 Inhibits

VEGFR-2 signaling and CP-547,632 inhibition.

Experimental Data Summary

The following tables provide a summary of key quantitative data for performing a Western blot analysis of p-VEGFR2 with CP-547,632 treatment.

Table 1: Reagents and Working Concentrations

ReagentVendor ExampleCatalog #Recommended Working Concentration/Dilution
Anti-phospho-VEGFR-2 (Tyr1175)Cell Signaling Technology24781:1000
Anti-total-VEGFR-2R&D SystemsAF3571 µg/mL
Anti-β-actin(User's preferred vendor)-(As per manufacturer's instructions)
HRP-conjugated secondary antibody(User's preferred vendor)-(As per manufacturer's instructions)
Recombinant Human VEGF-A(User's preferred vendor)-50 ng/mL
CP-547,632MedChemExpressHY-103331-1000 nM (IC50 = 6 nM)[5][6][7]
Protease Inhibitor Cocktail(User's preferred vendor)-(As per manufacturer's instructions)
Phosphatase Inhibitor Cocktail(User's preferred vendor)-(As per manufacturer's instructions)

Table 2: Experimental Conditions

ParameterRecommended ConditionNotes
Cell LineHuman Umbilical Vein Endothelial Cells (HUVECs)Endogenously express high levels of VEGFR-2.[1]
Serum Starvation12-24 hours in low-serum or serum-free mediaRecommended to reduce basal receptor phosphorylation.[8]
CP-547,632 Incubation Time1 hour[5][6][7]
VEGF Stimulation Time10-15 minutesTo induce robust VEGFR-2 phosphorylation.[1]
Protein Loading per Lane20-30 µg[1]
Gel Percentage4-12% Bis-Tris[1]
Blocking Buffer5% BSA in TBSTRecommended for phospho-antibodies to reduce background.[1]

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of p-VEGFR2 in response to CP-547,632 treatment.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting Seed_Cells Seed HUVECs Serum_Starve Serum Starve (12-24h) Seed_Cells->Serum_Starve CP547632_Treatment Treat with CP-547,632 (1h) Serum_Starve->CP547632_Treatment VEGF_Stimulation Stimulate with VEGF (10-15 min) CP547632_Treatment->VEGF_Stimulation Cell_Lysis Cell Lysis VEGF_Stimulation->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-VEGFR2, Total VEGFR2, β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

Western Blot workflow for p-VEGFR-2 analysis.

Detailed Experimental Protocol

1. Cell Culture and Treatment

a. Cell Seeding: Plate HUVECs in 6-well plates and grow to 70-80% confluency.

b. Serum Starvation: Once confluent, aspirate the growth medium, wash cells with Phosphate Buffered Saline (PBS), and replace with low-serum or serum-free medium for 12-24 hours.[8]

c. Inhibitor Treatment: Prepare working solutions of CP-547,632 in serum-free medium. A dose-response experiment could include concentrations ranging from 1 nM to 1000 nM. Include a vehicle control (e.g., DMSO).[1] Aspirate the starvation medium and add the CP-547,632-containing medium. Incubate for 1 hour at 37°C.[5][6][7]

d. VEGF Stimulation: Following inhibitor treatment, stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes at 37°C to induce VEGFR-2 phosphorylation.[1] Ensure an unstimulated control is included.

2. Cell Lysis and Protein Quantification

a. After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.[1]

b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[1]

c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[1]

d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]

e. Collect the supernatant containing the protein extract and determine the protein concentration of each lysate using a BCA protein assay kit.[1]

3. Western Blotting

a. SDS-PAGE: Normalize protein concentrations and load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder.[1]

b. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

c. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]

d. Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-VEGFR-2, anti-total-VEGFR-2, or anti-β-actin as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]

e. Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

f. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]

g. Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

h. Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[1]

4. Data Analysis

Quantify the band intensities for p-VEGFR2, total VEGFR2, and the loading control (β-actin) using densitometry software. Normalize the p-VEGFR2 signal to the total VEGFR2 signal to account for any variations in VEGFR2 protein levels. Further normalization to the loading control can account for differences in protein loading. The inhibitory effect of CP-547,632 can be determined by comparing the normalized p-VEGFR2 levels in treated samples to the VEGF-stimulated control.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of p-VEGFR2 and the evaluation of the inhibitory activity of CP-547,632. Adherence to these detailed methods will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of VEGFR-2 signaling and the development of novel anti-angiogenic therapeutics.

References

Application Notes and Protocols: CP-547632 Hydrochloride for HUVEC Tube Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary driver of angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established in vitro model to study angiogenesis, as they can be induced to form capillary-like tubular structures on a basement membrane matrix. CP-547632 hydrochloride is a potent, orally bioavailable inhibitor of VEGFR-2 and basic Fibroblast Growth Factor (bFGF) kinases, making it a valuable tool for investigating anti-angiogenic therapies.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in a HUVEC tube formation assay.

Mechanism of Action

CP-547632 is an ATP-competitive tyrosine kinase inhibitor. It selectively targets VEGFR-2 and bFGF receptor kinases, key components in the signaling cascade that leads to endothelial cell proliferation, migration, and differentiation – all essential steps in angiogenesis.[1][2] By inhibiting the autophosphorylation of VEGFR-2, CP-547632 effectively blocks the downstream signaling pathways, including the PLCγ-PKC, PI3K-Akt, and MAPK/ERK pathways, which are crucial for the morphological changes observed in tube formation.[4][5][6]

Data Presentation: Efficacy of this compound

The following table summarizes the inhibitory concentrations of this compound from in vitro studies. This data provides a strong rationale for the concentration range to be tested in the HUVEC tube formation assay.

Assay TypeTargetCell TypeIC50 ValueReference
Kinase InhibitionVEGFR-2 Autophosphorylation-11 nM[1][2]
Kinase InhibitionbFGF Receptor Kinase-9 nM[1][2]
Cellular PhosphorylationVEGF-stimulated VEGFR-2 PhosphorylationPorcine Aortic Endothelial Cells6 nM[1]
Cellular ProliferationVEGF-stimulated ProliferationHUVEC14 nM[1]

Note: Based on the IC50 values for VEGFR-2 phosphorylation and HUVEC proliferation, a starting concentration range of 1-100 nM is recommended for a dose-response experiment in the HUVEC tube formation assay.

Experimental Protocols

HUVEC Tube Formation Assay

This protocol outlines the steps for assessing the anti-angiogenic potential of this compound by observing its effect on the formation of tubular structures by HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P5)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®, Geltrex®), growth factor reduced

  • This compound

  • 96-well tissue culture plates

  • Sterile, pre-chilled pipette tips

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Procedure:

  • Preparation of Basement Membrane Matrix:

    • Thaw the basement membrane matrix overnight at 4°C.

    • Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.

    • On ice, add 50 µL of the thawed basement membrane matrix to each well of the pre-chilled 96-well plate. Ensure the bottom of the well is completely and evenly coated.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • HUVEC Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency.

    • The day before the assay, it is recommended to passage the cells to ensure they are in an active growth phase.

    • On the day of the assay, harvest the cells using trypsin and neutralize with a trypsin neutralizing solution or serum-containing medium.

    • Centrifuge the cells and resuspend the pellet in a serum-free or low-serum (e.g., 1% FBS) basal medium.

    • Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 to 2 x 10^5 cells/mL. The optimal seeding density may need to be determined empirically but a common starting point is 1-2 x 10^4 cells per well.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of CP-547632 in the same serum-free or low-serum basal medium used for cell suspension. A recommended starting concentration range is 1-100 nM. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

    • Mix the HUVEC suspension with the different concentrations of this compound.

  • Cell Seeding and Incubation:

    • Carefully add 100 µL of the HUVEC/CP-547632 hydrochloride suspension to each well of the solidified basement membrane matrix plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time should be determined by observing the formation of well-defined tube networks in the vehicle control wells.

  • Visualization and Quantification:

    • After the incubation period, examine the plate under an inverted microscope.

    • Capture images of the tube networks in each well. It is recommended to take multiple images from different fields of view per well for a representative analysis.

    • Quantify the extent of tube formation using image analysis software. Common parameters to measure include:

      • Total tube length

      • Number of nodes/junctions

      • Number of branches

      • Total mesh area

Data Analysis:

  • Calculate the average and standard deviation for each treatment group from the quantitative data obtained.

  • Plot the measured parameters (e.g., total tube length) against the concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value for the inhibition of tube formation.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Matrigel Coat 96-well plate with Matrigel Seed Seed HUVECs with CP-547632 onto Matrigel Matrigel->Seed HUVEC_prep Prepare HUVEC suspension HUVEC_prep->Seed Drug_prep Prepare CP-547632 dilutions Drug_prep->Seed Incubate Incubate for 4-18 hours at 37°C Seed->Incubate Image Image tube formation Incubate->Image Quantify Quantify tube length, nodes, and branches Image->Quantify Analyze Generate dose-response curve and IC50 Quantify->Analyze

Caption: HUVEC Tube Formation Assay Workflow.

Signaling Pathway

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration PI3K->Migration Proliferation Proliferation MAPK->Proliferation MAPK->Migration Survival Survival Akt->Survival Permeability Permeability PKC->Permeability Tube_Formation Tube Formation Proliferation->Tube_Formation Migration->Tube_Formation Survival->Tube_Formation CP547632 CP-547632 CP547632->VEGFR2

Caption: Inhibition of VEGFR-2 Signaling by CP-547632.

References

Application Notes and Protocols: Long-Term Stability of CP-547632 Hydrochloride in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-547632 hydrochloride is a potent, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases, with IC50 values of 11 nM and 9 nM, respectively.[1][2][3][4] It plays a crucial role in cancer research by inhibiting angiogenesis, a vital process for tumor growth and metastasis.[2][5] Given its widespread use in preclinical and clinical studies, understanding the long-term stability of this compound in commonly used solvents like Dimethyl Sulfoxide (DMSO) is critical for ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes, stability data, and protocols for the storage and handling of this compound in DMSO solutions.

Signaling Pathway of CP-547632

CP-547632 primarily exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2. The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival – key events in angiogenesis. CP-547632, as an ATP-competitive inhibitor, blocks the kinase activity of VEGFR-2, thereby preventing its autophosphorylation and abrogating the downstream signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation CP547632 CP-547632 Hydrochloride CP547632->P_VEGFR2 Inhibits

Caption: VEGF signaling pathway and the inhibitory action of CP-547632.

Long-Term Stability Data

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials under nitrogen.[1][3][6]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials under nitrogen.[1][3][6]

Note: These are general guidelines. For critical applications, it is highly recommended to perform in-house stability assessments.

Experimental Protocols

To ensure the integrity of this compound in DMSO for long-term studies, the following protocols for preparation and stability assessment are recommended.

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes with secure caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.

  • Label each aliquot clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Long-Term Stability Assessment by HPLC-UV

Objective: To quantitatively assess the stability of this compound in DMSO over time under different storage conditions.

Materials:

  • Aliquots of this compound in DMSO (prepared as in Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • Autosampler vials

  • Calibrated pipettes and sterile, filtered pipette tips

Experimental Workflow:

G cluster_setup Experiment Setup cluster_timepoint At Each Time Point (e.g., 1, 3, 6 months) cluster_analysis Data Analysis PrepStock Prepare Stock Solution (Protocol 1) TimeZero Analyze Time 0 Sample PrepStock->TimeZero StoreAliquots Store Aliquots at: -80°C, -20°C, 4°C, RT PrepStock->StoreAliquots ComparePeaks Compare Peak Area to Time 0 TimeZero->ComparePeaks ThawSample Thaw Aliquot StoreAliquots->ThawSample AnalyzeSample Analyze by HPLC-UV ThawSample->AnalyzeSample AnalyzeSample->ComparePeaks CalcPurity Calculate % Purity Remaining ComparePeaks->CalcPurity

Caption: Workflow for long-term stability assessment of CP-547632 in DMSO.

Procedure:

  • Time 0 Analysis: Immediately after preparing the stock solution, take one aliquot for immediate analysis. Dilute the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at Time 0 will serve as the baseline.

  • Storage: Store the remaining aliquots at the desired temperatures (-80°C, -20°C, 4°C, and room temperature) and protected from light.

  • Time Point Analysis: At predetermined time points (e.g., 1, 3, and 6 months), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely at room temperature.

  • Prepare the sample for HPLC analysis by diluting it to the same concentration as the Time 0 sample.

  • Inject the sample into the HPLC system using the same method as the Time 0 analysis.

  • Data Analysis:

    • Record the peak area of the this compound peak in the chromatogram.

    • Calculate the percentage of the compound remaining at each time point relative to the Time 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%

    • Analyze the chromatogram for the appearance of any new peaks, which may indicate degradation products.

Conclusion

Proper storage and handling of this compound in DMSO are essential for maintaining its chemical integrity and ensuring the reliability of experimental outcomes. For long-term storage of up to six months, it is recommended to store aliquoted solutions at -80°C. For shorter durations of up to one month, -20°C is acceptable. It is crucial to minimize freeze-thaw cycles and protect the solution from light and moisture. For studies requiring the highest degree of accuracy, conducting an in-house stability assessment using the provided protocol is strongly advised.

References

Application Notes and Protocols: In Vitro Combination of CP-547632 Hydrochloride with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the in vitro combination effects of CP-547632 hydrochloride, a potent VEGFR-2 tyrosine kinase inhibitor, with standard chemotherapeutic agents. The protocols outlined below are foundational for assessing synergistic, additive, or antagonistic interactions, and for elucidating the underlying molecular mechanisms of combined therapy.

Introduction

CP-547632 is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] By inhibiting VEGFR-2, CP-547632 can disrupt tumor blood supply, thereby impeding tumor growth and metastasis.[2][3] Combining anti-angiogenic agents like CP-547632 with traditional cytotoxic chemotherapy is a promising strategy. Chemotherapy can induce vascular permeability and upregulate pro-angiogenic factors, which can be counteracted by VEGFR inhibition. Conversely, VEGFR inhibitors can "normalize" the tumor vasculature, potentially improving the delivery and efficacy of chemotherapeutic agents to the tumor site.[1]

This document provides detailed protocols for evaluating the in vitro efficacy of this compound in combination with taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., carboplatin), which are standard-of-care chemotherapeutics for various solid tumors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)
VEGFR-2Kinase Autophosphorylation11
VEGFR-2VEGF-induced Phosphorylation (in cells)6
Basic FGF ReceptorKinase Assay9

Data synthesized from publicly available research.[2][3]

Table 2: Hypothetical In Vitro Synergy Analysis of CP-547632 with Chemotherapy
Cell LineDrug CombinationIC50 Drug A (nM)IC50 Drug B (nM)Combination Index (CI)Effect
Ovarian Cancer (e.g., SKOV-3)CP-547632 + PaclitaxelUser DeterminedUser Determined< 1Synergy
Non-Small Cell Lung Cancer (e.g., A549)CP-547632 + CarboplatinUser DeterminedUser Determined< 1Synergy
Breast Cancer (e.g., MDA-MB-231)CP-547632 + PaclitaxelUser DeterminedUser Determined~ 1Additive

This table presents a template for organizing experimental data. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTT/MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess for synergy when used in combination.

Materials:

  • Cancer cell line of interest (e.g., ovarian, lung, breast cancer cell lines)

  • Complete cell culture medium

  • This compound

  • Paclitaxel or Carboplatin

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of CP-547632 and the chemotherapeutic agent (paclitaxel or carboplatin) in complete medium.

    • For combination studies, a fixed-ratio dilution series is recommended (e.g., based on the ratio of their individual IC50 values).

    • Remove the seeding medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and mix thoroughly.

    • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each agent and the combination using non-linear regression analysis.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Treat with CP-547632, Chemotherapy, or Combination A->B C Incubate for 48-72 hours B->C D Add MTT/MTS Reagent C->D E Measure Absorbance D->E F Calculate IC50 and Combination Index (CI) E->F

Workflow for the in vitro cell viability assay.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following treatment with CP-547632, chemotherapy, or their combination.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Paclitaxel or Carboplatin

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with CP-547632, the chemotherapeutic agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Live cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

    • Compare the percentage of apoptotic cells between treatment groups.

G cluster_workflow Experimental Workflow: Apoptosis Assay A Seed and treat cells in 6-well plates B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify apoptotic cell populations D->E

Workflow for the apoptosis analysis using flow cytometry.
Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the effects of the combination therapy, particularly on the VEGFR-2 signaling pathway and apoptosis-related proteins.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture dishes

  • This compound

  • Paclitaxel or Carboplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells and treat with the drugs as described in the apoptosis assay protocol.

  • Protein Extraction:

    • Lyse the cells with RIPA buffer and collect the protein lysates.

    • Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras CP547632 CP-547632 CP547632->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Survival PKC->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Simplified VEGFR-2 signaling pathway targeted by CP-547632.

Disclaimer

The experimental protocols and data presentation formats provided herein are intended as a guide for research purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The hypothetical data in Table 2 is for illustrative purposes only and does not represent actual experimental results. It is crucial to perform appropriate controls and statistical analyses to ensure the validity of the experimental findings.

References

Application Notes and Protocols: Measuring CP-547632 Hydrochloride Efficacy in a Tumor Spheroid Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer drug discovery compared to traditional 2D cell cultures. Spheroids mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration, as well as promoting cell-cell and cell-matrix interactions that influence drug response. This document provides detailed application notes and protocols for assessing the efficacy of CP-547632 hydrochloride, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR), in a tumor spheroid model.

This compound targets key signaling pathways involved in tumor angiogenesis and proliferation. Evaluating its efficacy in a 3D spheroid model can provide a more accurate prediction of its potential in vivo anti-tumor activity.

Mechanism of Action: Targeting VEGFR-2 and FGFR Signaling

This compound is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding sites of VEGFR-2 and FGFR. This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades crucial for tumor growth and angiogenesis.

VEGFR-2 Signaling Pathway Inhibition

VEGF binding to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, this compound effectively cuts off this critical support system for the tumor.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis CP547632 CP-547632 Hydrochloride CP547632->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

FGFR Signaling Pathway Inhibition

The FGF/FGFR signaling axis is also implicated in tumor progression, promoting cancer cell proliferation, survival, and migration. This compound's inhibitory action on FGFR further contributes to its anti-tumor effects.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation CP547632 CP-547632 Hydrochloride CP547632->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by this compound.

Data Presentation: Efficacy of Multi-Kinase Inhibitors in Tumor Spheroid Models

While specific quantitative data for this compound in a 3D tumor spheroid model is not extensively available in public literature, the following tables summarize representative data from studies on other multi-kinase inhibitors with similar targets (VEGFR and FGFR), such as Pazopanib and Sorafenib. This data can serve as a benchmark for designing experiments and interpreting results for CP-547632.

Table 1: Representative Viability of Renal Cancer Spheroids Treated with Pazopanib

Pazopanib Concentration (µM)786-O Spheroid Viability (%) (72h treatment)786-O Spheroid Viability (%) (120h treatment)
0 (Vehicle)100100
107160
204543
406759

Data is illustrative and based on findings from studies on Pazopanib in 3D renal tumouroids.[1]

Table 2: Representative IC50 Values of Sorafenib in 2D vs. 3D Spheroid Models

Cell LineCulture ModelIC50 (µM)
C3A (Hepatocellular Carcinoma)2D Monolayer13.52
C3A (Hepatocellular Carcinoma)3D Spheroid16.03

This data highlights the often-observed increase in drug resistance in 3D models compared to 2D cultures.[2]

Experimental Protocols

The following protocols provide a detailed methodology for generating tumor spheroids, treating them with this compound, and assessing the therapeutic efficacy.

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis cluster_results Data Interpretation cell_culture 1. Cell Culture (Select appropriate cancer cell line) spheroid_formation 2. Spheroid Formation (e.g., Liquid Overlay Technique) cell_culture->spheroid_formation drug_prep 3. Prepare CP-547632 Hydrochloride Dilutions spheroid_formation->drug_prep drug_treatment 4. Treat Spheroids with This compound drug_prep->drug_treatment incubation 5. Incubate for Defined Period (e.g., 72h) drug_treatment->incubation imaging 6a. Imaging Analysis (Spheroid Size & Morphology) incubation->imaging viability_assay 6b. Cell Viability Assay (e.g., ATP-based assay) incubation->viability_assay data_analysis 7. Data Analysis (Calculate % Viability, IC50) imaging->data_analysis viability_assay->data_analysis

Caption: General workflow for assessing CP-547632 efficacy in tumor spheroids.

Protocol 1: Tumor Spheroid Generation (Liquid Overlay Technique)
  • Plate Coating:

    • Prepare a 1.5% (w/v) solution of agarose in a serum-free culture medium.

    • Autoclave the solution to sterilize and dissolve the agarose.

    • While the solution is still warm (around 40-50°C), dispense 50 µL into each well of a 96-well flat-bottom plate.

    • Allow the agarose to solidify at room temperature for at least 30 minutes to create a non-adherent surface.

  • Cell Seeding:

    • Harvest cancer cells from a sub-confluent 2D culture using standard trypsinization methods.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Resuspend the cells in a complete culture medium to the desired concentration (typically 1,000-5,000 cells per 200 µL, depending on the cell line).

    • Gently add 200 µL of the cell suspension to each agarose-coated well.

  • Spheroid Formation:

    • Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

    • Spheroid formation typically occurs within 24-72 hours. Monitor the spheroids daily using a microscope.

Protocol 2: this compound Treatment of Tumor Spheroids
  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • On the day of the experiment, prepare a series of working solutions by diluting the stock solution in a complete culture medium. It is recommended to prepare 2X concentrated working solutions.

  • Drug Administration:

    • After the spheroids have formed and reached a consistent size (typically after 72 hours), carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the 2X concentrated this compound working solutions to the corresponding wells to achieve the final desired concentrations.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubation:

    • Incubate the treated spheroids for the desired duration of the experiment (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

Protocol 3: Assessment of Spheroid Viability (ATP-Based Assay)
  • Assay Principle:

    • This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. A luminescent signal is generated that is proportional to the amount of ATP.

  • Procedure:

    • Allow the 96-well plate containing the treated spheroids to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of a commercially available 3D cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.

    • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis and release ATP.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental readings.

    • Calculate the percentage of viability for each treatment condition using the following formula: % Viability = (Luminescence of Treated Spheroid / Luminescence of Vehicle Control Spheroid) x 100

    • Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of spheroid viability) using non-linear regression analysis.

Protocol 4: Imaging and Morphological Analysis
  • Image Acquisition:

    • At various time points during the treatment, capture brightfield images of the spheroids in each well using an inverted microscope with an integrated camera.

    • Automated imaging systems can be used for high-throughput analysis.

  • Analysis of Spheroid Size:

    • Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.

    • A decrease in spheroid size or a halt in growth can be indicative of the drug's cytotoxic or cytostatic effects.

  • Morphological Assessment:

    • Observe changes in spheroid morphology, such as loss of circularity, disintegration, or the appearance of a dark, necrotic core, which can indicate drug-induced cell death.

Conclusion

The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of anti-cancer agents like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to generate reproducible spheroid cultures, assess the dose-dependent effects of CP-547632, and quantify its impact on tumor spheroid viability and morphology. By inhibiting the critical VEGFR-2 and FGFR signaling pathways, this compound is expected to demonstrate significant anti-tumor activity in this advanced in vitro model, providing valuable insights for further preclinical and clinical development.

References

Application Notes: Flow Cytometry Analysis of Apoptosis Following CP-547632 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CP-547,632 is a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) receptor tyrosine kinases.[1][2][3][4] Signaling through these receptors is crucial for endothelial cell proliferation and migration, key processes in angiogenesis which is essential for tumor growth and metastasis.[1][2] By inhibiting these pathways, CP-547,632 can suppress tumor growth.[1][2][3] A critical mechanism through which anti-cancer agents exert their effects is the induction of apoptosis, or programmed cell death. Flow cytometry offers a robust and quantitative method to assess the apoptotic response of cancer cells to therapeutic compounds like CP-547,632. This document provides a detailed protocol for analyzing apoptosis in tumor cells treated with CP-547,632 using the Annexin V and Propidium Iodide (PI) dual-staining method.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, producing a bright red fluorescence. Dual staining with Annexin V and PI allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

The following tables represent hypothetical data from dose-response and time-course experiments analyzing apoptosis in a cancer cell line (e.g., A549 lung cancer cells) treated with CP-547,632.

Table 1: Dose-Response Effect of CP-547,632 on Apoptosis Induction (48-hour treatment)

CP-547,632 Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.44.3 ± 0.9
188.7 ± 3.56.8 ± 1.23.5 ± 0.710.3 ± 1.9
575.4 ± 4.215.1 ± 2.88.5 ± 1.523.6 ± 4.3
1058.9 ± 5.125.3 ± 3.914.8 ± 2.640.1 ± 6.5
2535.6 ± 6.338.7 ± 5.424.7 ± 4.163.4 ± 9.5

Table 2: Time-Course Effect of 10 µM CP-547,632 on Apoptosis Induction

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
096.5 ± 1.81.5 ± 0.31.0 ± 0.22.5 ± 0.5
1285.1 ± 3.29.2 ± 1.54.7 ± 0.813.9 ± 2.3
2470.3 ± 4.518.6 ± 2.910.1 ± 1.728.7 ± 4.6
4858.9 ± 5.125.3 ± 3.914.8 ± 2.640.1 ± 6.5
7242.7 ± 6.828.1 ± 4.728.2 ± 5.156.3 ± 9.8

Experimental Protocols

Materials:

  • CP-547,632

  • Cancer cell line of interest (e.g., A549, DU-145)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol for Induction of Apoptosis:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of CP-547,632 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing various concentrations of CP-547,632. Include a vehicle-treated control (DMSO concentration equivalent to the highest CP-547,632 concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[5]

Protocol for Annexin V/PI Staining:

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.[5]

    • Suspension cells: Directly collect the cells from the culture flask.[6]

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

    • Add 5 µL of FITC-conjugated Annexin V.[7]

    • Add 5 µL of Propidium Iodide solution.[5]

    • Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[8][9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[9]

Visualizations

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis A Seed Cells B Treat with CP-547632 A->B C Incubate B->C D Harvest Cells C->D E Wash with PBS D->E F Resuspend in Binding Buffer E->F G Add Annexin V-FITC & PI F->G H Incubate (15 min, RT, dark) G->H I Add Binding Buffer H->I J Acquire on Flow Cytometer I->J K Data Analysis J->K

Caption: Experimental workflow for apoptosis analysis.

G CP547632 CP-547632 VEGFR2 VEGFR-2 CP547632->VEGFR2 inhibits bFGFR bFGFR CP547632->bFGFR inhibits PI3K PI3K VEGFR2->PI3K bFGFR->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits CytoC Cytochrome c release Bcl2->CytoC inhibits Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway for CP-547632-induced apoptosis.

References

Troubleshooting & Optimization

CP-547632 hydrochloride off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the kinase inhibitor CP-547632 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on potential off-target effects in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: CP-547632 is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) receptor kinases.[1] It has been shown to effectively block VEGF-stimulated autophosphorylation of VEGFR-2 in cellular assays.[1]

Q2: In which cancer cell lines has CP-547632 been shown to inhibit tumor growth?

A2: CP-547632 has demonstrated dose-dependent inhibition of tumor growth in several human cancer xenograft models, including Colo-205 (colon carcinoma), DLD-1 (colorectal adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). It has also shown efficacy in EBC-1 and H460 (non-small cell lung carcinoma) models.

Q3: What is the known selectivity profile of CP-547632?

Q4: I am observing an unexpected phenotype in my cells after treatment with CP-547632 that doesn't seem to be related to VEGFR or bFGF inhibition. What could be the cause?

A4: Unexpected cellular phenotypes can arise from off-target effects, especially when using the inhibitor at concentrations significantly higher than its IC50 for the primary targets. It is recommended to confirm that the observed phenotype is not due to solvent effects (e.g., DMSO toxicity) and to validate the finding using a structurally different inhibitor for the same target. If the phenotype persists, it may be due to an off-target interaction.

Troubleshooting Guides

Problem 1: High IC50 Value or Weak Inhibition of Cell Viability
Potential Cause Troubleshooting Steps
Low VEGFR-2/bFGFR Expression Confirm the expression levels of VEGFR-2 and bFGF receptors in your cancer cell line using Western blot or qPCR. Not all cancer cell lines are dependent on these signaling pathways for survival.
Compound Instability CP-547632 solutions can be unstable. Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[2]
Assay Conditions Ensure the cell seeding density is optimal and consistent. The duration of the assay is also critical; effects of anti-angiogenic agents on proliferation may take 48-72 hours to become apparent.
Serum Factors Growth factors in fetal bovine serum (FBS) can activate parallel survival pathways, masking the effect of the inhibitor. Consider reducing the serum concentration or using serum-free media for the duration of the treatment.
Problem 2: Unexpected Cellular Phenotype (e.g., changes in morphology, cell cycle arrest at an uncharacteristic phase)
Potential Cause Troubleshooting Steps
Off-Target Kinase Inhibition Consult the literature for any known off-target effects of similar isothiazole-based inhibitors. A commercially available kinase screening panel can be used to identify potential off-target interactions of CP-547632.
Pathway Crosstalk Inhibition of VEGFR-2 can lead to feedback activation of other signaling pathways. Analyze the phosphorylation status of key nodes in other survival pathways, such as PI3K/Akt or MAPK/ERK, using Western blot.
Cell Line Specific Context The genetic background of your cancer cell line can influence its response to kinase inhibitors. What might be an off-target effect in one cell line could be a relevant, context-specific on-target effect in another.

Data Presentation

Table 1: In Vitro Inhibitory Activity of CP-547632

TargetAssay TypeIC50 (nM)
VEGFR-2Kinase Assay11[1]
bFGF ReceptorKinase Assay9[1]
VEGFR-2Whole Cell Autophosphorylation6[1]
EGFRKinase Assay>1000
PDGFRβKinase Assay>1000

Experimental Protocols

Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol describes how to assess the inhibitory effect of CP-547632 on VEGF-induced VEGFR-2 phosphorylation in a cancer cell line (e.g., HUVECs or a cancer cell line with known VEGFR-2 expression).

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

  • Cell culture medium (with and without serum)

  • Recombinant human VEGF-A

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once confluent, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Prepare dilutions of CP-547632 in serum-free medium. Pre-treat the cells with the desired concentrations of CP-547632 or vehicle control (DMSO) for 1-2 hours.

  • VEGF Stimulation: Add recombinant human VEGF-A to a final concentration of 50 ng/mL to the wells (except for the unstimulated control) and incubate for 10-15 minutes.

  • Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-phospho-VEGFR-2 and anti-total-VEGFR-2) overnight at 4°C. A loading control antibody should be used on a separate blot or after stripping.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of CP-547632 against a kinase of interest. This can be adapted for suspected off-target kinases.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, bFGFR, or a potential off-target)

  • Kinase-specific substrate (peptide or protein)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Assay plates (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of CP-547632 in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted CP-547632 or DMSO vehicle control.

  • Enzyme Addition: Add the recombinant kinase, diluted in kinase buffer, to each well.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP (typically at the Km concentration for the specific kinase) to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the kinase activity using a suitable method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence with a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each concentration of CP-547632 and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G CP-547632 Mechanism of Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates bFGFR bFGF Receptor bFGFR->Downstream Activates VEGF VEGF VEGF->VEGFR2 Binds bFGF bFGF bFGF->bFGFR Binds CP547632 CP-547632 CP547632->VEGFR2 Inhibits ATP Binding CP547632->bFGFR Inhibits ATP Binding ATP ATP ATP->VEGFR2 ATP->bFGFR ADP ADP Response Cellular Response (Proliferation, Migration, Survival) Downstream->Response

Caption: On-target mechanism of CP-547632.

G Troubleshooting Unexpected Phenotypes Start Unexpected Cellular Phenotype Observed with CP-547632 CheckConcentration Is the concentration >> IC50 for primary targets? Start->CheckConcentration HighConc High Likelihood of Off-Target Effects CheckConcentration->HighConc Yes LowConc Off-target effects still possible, or pathway crosstalk CheckConcentration->LowConc No ValidatePhenotype Validate with a structurally dissimilar VEGFR/bFGFR inhibitor HighConc->ValidatePhenotype LowConc->ValidatePhenotype PhenotypePersists Phenotype Persists? ValidatePhenotype->PhenotypePersists YesPersists Suggests Off-Target Effect or Complex Biology PhenotypePersists->YesPersists Yes NoPersists Phenotype likely due to On-Target Inhibition PhenotypePersists->NoPersists No PerformKinaseScreen Perform Kinase Panel Screen to Identify Off-Targets YesPersists->PerformKinaseScreen AnalyzePathways Analyze related signaling pathways (e.g., Western Blot for p-Akt, p-ERK) YesPersists->AnalyzePathways

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Overcoming Tumor Resistance to CP-547632 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to CP-547632 hydrochloride in their cancer models.

Troubleshooting Guide

This guide addresses common issues observed during experiments with CP-547632 and provides potential causes and solutions.

Observed Issue Potential Cause Suggested Troubleshooting Steps
1. Diminished in vitro cytotoxicity of CP-547632 over time. A. Development of acquired resistance in the cancer cell line. B. Alterations in the drug target (VEGFR-2). C. Activation of bypass signaling pathways.A. Confirm Resistance: Perform a dose-response assay (e.g., MTT or XTT) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) line. A significant increase in IC50 indicates resistance. B. Sequence VEGFR-2: Analyze the kinase domain of VEGFR-2 for mutations that may prevent CP-547632 binding. C. Assess Bypass Pathways: Use western blotting to examine the phosphorylation status of key proteins in alternative pro-angiogenic pathways, such as FGFR, PDGFR, and EGFR. Increased phosphorylation suggests activation of these pathways.
2. Reduced tumor growth inhibition in a long-term in vivo xenograft model. A. Upregulation of alternative pro-angiogenic factors in the tumor microenvironment (e.g., FGF, PDGF). B. Recruitment of pro-angiogenic bone marrow-derived cells. C. Selection of a resistant tumor cell clone.A. Analyze Tumor Lysates: Perform ELISA or western blotting on lysates from treated and control tumors to quantify levels of FGFs, PDGFs, and other angiogenic factors. B. Immunohistochemistry: Stain tumor sections for markers of pro-angiogenic immune cells (e.g., F4/80 for macrophages). C. Combination Therapy: Evaluate the efficacy of CP-547632 in combination with an inhibitor of the identified bypass pathway (e.g., an FGFR inhibitor).
3. Inconsistent anti-tumor response across different cancer models. A. Intrinsic resistance due to pre-existing activation of bypass pathways. B. Low dependence of the tumor model on VEGFR-2 signaling. C. Differences in drug metabolism and bioavailability in the in vivo model.A. Baseline Pathway Analysis: Before treatment, profile the baseline activation of various receptor tyrosine kinases (e.g., VEGFR-2, FGFR, EGFR) in your models to identify potential pre-existing resistance mechanisms. B. VEGF Expression Levels: Measure the expression of VEGF in your tumor models. Models with low VEGF expression may be less dependent on VEGFR-2 signaling. C. Pharmacokinetic Analysis: Measure the concentration of CP-547632 in the plasma and tumor tissue of your animal models to ensure adequate drug exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: CP-547632 is a potent and orally bioavailable small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation.[1] This inhibition blocks the downstream signaling cascade initiated by VEGF, leading to a reduction in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1] CP-547632 has also been shown to inhibit the basic fibroblast growth factor (bFGF) kinase.[2]

Q2: What are the most common mechanisms of acquired resistance to VEGFR-2 inhibitors like CP-547632?

A2: While specific data on CP-547632 resistance is limited, mechanisms of resistance to other VEGFR-2 inhibitors are well-documented and likely analogous. A primary mechanism is the activation of "bypass" signaling pathways that promote angiogenesis independently of VEGFR-2. The most frequently implicated of these is the Fibroblast Growth Factor (FGF) signaling pathway.[3][4][5] Upregulation of FGFs and their receptors (FGFRs) can sustain angiogenesis even when VEGFR-2 is inhibited.[3][5] Other potential bypass pathways include those mediated by Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), and angiopoietins.

Q3: How can I generate a CP-547632-resistant cell line for my studies?

A3: A common method for generating a drug-resistant cell line is through continuous exposure to the drug at increasing concentrations.[6][7][8] This process involves treating the parental cancer cell line with an initial low dose of CP-547632 (e.g., the IC20) and gradually escalating the dose as the cells adapt and become more resistant. The resistant phenotype should be periodically confirmed by determining the IC50 value using a cell viability assay.

Q4: My western blot for phosphorylated VEGFR-2 shows inconsistent results. What could be the issue?

A4: Inconsistent western blot results for p-VEGFR-2 can arise from several factors. Ensure that your cell lysates are prepared with phosphatase inhibitors to prevent dephosphorylation. The timing of VEGF stimulation and drug treatment is also critical; a short stimulation time (e.g., 5-15 minutes) is often sufficient to induce robust VEGFR-2 phosphorylation. Additionally, using a high-quality, validated antibody specific for the phosphorylated form of VEGFR-2 is essential.

Q5: What are some strategies to overcome resistance to CP-547632?

A5: A primary strategy to overcome resistance is through combination therapy.[3] Once a bypass pathway has been identified (e.g., FGF/FGFR activation), combining CP-547632 with an inhibitor of that pathway can restore anti-tumor activity.[5][9] For example, co-administration of a VEGFR inhibitor and an FGFR inhibitor has been shown to be effective in preclinical models of resistance.[3][5]

Quantitative Data Summary

The following tables provide representative data that can be expected when evaluating CP-547632 in sensitive and resistant cancer models.

Table 1: In Vitro Cytotoxicity of CP-547632 in Sensitive vs. Resistant Cancer Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive)CP-54763211-
ResistantCP-54763215013.6

Note: This data is illustrative and based on typical resistance patterns observed with tyrosine kinase inhibitors. Actual values may vary depending on the cell line and experimental conditions.

Table 2: In Vivo Efficacy of CP-547632 in a Xenograft Model with Acquired Resistance

Treatment GroupTumor Growth Inhibition (%)Change in Microvessel Density (%)
Vehicle Control00
CP-547632 (100 mg/kg) - Sensitive Tumors85-60
CP-547632 (100 mg/kg) - Resistant Tumors20-15
CP-547632 + FGFR Inhibitor - Resistant Tumors75-55

Note: This data is a representative example based on findings with other VEGFR-2 inhibitors where resistance is mediated by FGFR activation.[3][5]

Experimental Protocols

Protocol for Generating a CP-547632-Resistant Cell Line

This protocol describes the generation of a resistant cell line through continuous, stepwise exposure to CP-547632.[6][7][8]

  • Determine the initial IC50: Culture the parental cancer cell line and perform a cell viability assay (e.g., MTT) with a range of CP-547632 concentrations to determine the initial IC50 value.

  • Initial Treatment: Culture the parental cells in media containing CP-547632 at a concentration equal to the IC20.

  • Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of CP-547632 in the culture medium by approximately 1.5 to 2-fold.

  • Repeat Escalation: Continue this stepwise increase in drug concentration, allowing the cells to recover and resume normal proliferation at each step.

  • Characterize Resistant Cells: After several months of continuous culture and dose escalation, the resulting cell population should exhibit significant resistance. Confirm this by determining the new IC50 value and comparing it to the parental cell line.

  • Cryopreserve Stocks: At various stages of resistance development, it is advisable to cryopreserve cell stocks for future experiments.

Western Blot for Phosphorylated VEGFR-2

This protocol details the steps for assessing the phosphorylation status of VEGFR-2 in response to VEGF stimulation and CP-547632 treatment.

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The following day, serum-starve the cells for 4-6 hours. Pre-treat the cells with CP-547632 or vehicle control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR-2 to confirm equal protein loading.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis ERK->Angiogenesis CP547632 CP-547632 CP547632->P_VEGFR2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition by CP-547632.

Resistance_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Reduced_Efficacy Reduced Efficacy of CP-547632 Confirm_Resistance Confirm Resistance (IC50 Assay) Reduced_Efficacy->Confirm_Resistance Analyze_Bypass Analyze Bypass Pathways (Western Blot, ELISA) Confirm_Resistance->Analyze_Bypass If Resistant Sequence_Target Sequence VEGFR-2 Confirm_Resistance->Sequence_Target If Resistant Combination_Therapy Combination Therapy (e.g., + FGFR inhibitor) Analyze_Bypass->Combination_Therapy If Bypass Activated Alternative_Therapy Consider Alternative Therapies Sequence_Target->Alternative_Therapy If Target Mutated

Troubleshooting Workflow for CP-547632 Resistance.

Bypass_Signaling cluster_main_pathway VEGF Signaling (Inhibited) cluster_bypass_pathway Bypass Pathway (Activated) VEGF VEGF VEGFR2 VEGFR-2 Angiogenesis1 Angiogenesis VEGFR2->Angiogenesis1 CP547632 CP-547632 CP547632->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR Angiogenesis2 Angiogenesis FGFR->Angiogenesis2

References

CP-547632 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of CP-547632 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 2 (FGFR-2) kinases.[1] It plays a critical role in angiogenesis, the formation of new blood vessels, by blocking the signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][3][4][5][6][7][8]

Q2: What are the primary downstream signaling pathways inhibited by this compound?

A2: By inhibiting VEGFR-2 and FGFR-2, this compound blocks several key downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways.[2][3][4][5][6][7][8][9] These pathways are crucial for cell proliferation, survival, and migration.

Q3: In what solvents is this compound soluble?

A3: this compound is highly soluble in dimethyl sulfoxide (DMSO).[10] It has very low solubility in water and aqueous buffers like phosphate-buffered saline (PBS).[10] For in vivo studies, it can be formulated in a mixture of DMSO, PEG300, Tween 80, and saline.[1][10]

Q4: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is low.[11][12][13] Refer to the Troubleshooting Guide below for detailed solutions.

Data Presentation: Solubility of this compound

Solvent/FormulationConcentrationObservations
DMSO≥ 33.33 mg/mL (~58.59 mM)Clear solution. Warming and sonication may be required.[10]
Water< 0.1 mg/mLInsoluble.[10]
In Vivo Formulation 1 ≥ 2.5 mg/mL (~4.39 mM)Clear solution.[1][10]
10% DMSO
40% PEG300
5% Tween 80
45% Saline
In Vivo Formulation 2 ≥ 2.5 mg/mL (~4.39 mM)Clear solution.[1][10]
10% DMSO
90% (20% SBE-β-CD in Saline)
In Vivo Formulation 3 ≥ 2.5 mg/mL (~4.39 mM)Clear solution.[1][10]
10% DMSO
90% Corn Oil

Note: The in vivo formulations require sequential addition of solvents with thorough mixing after each addition.

Troubleshooting Guide: Solubility Issues

Issue: Precipitate forms when diluting DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media).

Possible Cause Solution
Rapid Dilution/Solvent Shock Perform a stepwise or "reverse" dilution. Instead of adding the aqueous buffer to the DMSO stock, add the small volume of the DMSO stock dropwise to the full volume of the pre-warmed (37°C) aqueous buffer while gently vortexing. This ensures rapid dispersal of the DMSO and compound.[11][12]
High Final Concentration The final concentration of this compound in the aqueous medium may exceed its solubility limit. Try lowering the final concentration if your experimental design allows.[13]
Low Final DMSO Concentration While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain compound solubility.[12] Always include a vehicle control with the same final DMSO concentration in your experiments.
pH of the Aqueous Buffer The solubility of some compounds is pH-dependent. Although specific data for this compound is limited, you can empirically test the solubility in buffers with slightly different pH values (within a physiologically acceptable range for your cells).[14][15][16]
Use of Co-solvents or Solubility Enhancers For challenging cases, consider using a co-solvent system (e.g., DMSO and polyethylene glycol) for the initial stock solution. Alternatively, cyclodextrins can be used in the aqueous medium to encapsulate the hydrophobic compound and increase its solubility.[12][13][17][18]
Old or Hydrated DMSO DMSO is hygroscopic and can absorb water from the atmosphere, which reduces its solvating power for hydrophobic compounds. Use anhydrous DMSO and store it in small, tightly sealed aliquots to minimize exposure to moisture.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex the solution for several minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Proliferation Assay (MTS/MTT)

This protocol provides a general framework for assessing the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

    • Complete endothelial cell growth medium

    • Serum-free or low-serum basal medium

    • This compound stock solution (in DMSO)

    • Recombinant human VEGF-A

    • 96-well clear-bottom, black-walled tissue culture plates

    • MTS or MTT cell proliferation assay kit

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the HUVECs.

      • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

      • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment:

      • The next day, gently aspirate the complete growth medium.

      • Wash the cells once with serum-free or low-serum basal medium.

      • Add 90 µL of low-serum basal medium to each well.

      • Prepare serial dilutions of this compound in low-serum basal medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

      • Add 10 µL of the diluted this compound or vehicle control (DMSO in medium) to the respective wells.

      • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

    • Cell Stimulation:

      • Prepare a solution of VEGF-A in low-serum basal medium.

      • Add 10 µL of the VEGF-A solution to each well to achieve a final concentration that induces robust proliferation (e.g., 20-50 ng/mL). Add 10 µL of medium without VEGF-A to the "no stimulation" control wells.

    • Incubation:

      • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • Cell Viability Measurement:

      • At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

      • Incubate for the recommended time (typically 1-4 hours) at 37°C.

      • Measure the absorbance at the appropriate wavelength using a microplate reader.[19][20][21][22]

    • Data Analysis:

      • Subtract the background absorbance (media only).

      • Normalize the data to the vehicle-treated, VEGF-stimulated control (considered 100% proliferation).

      • Plot the percentage of proliferation against the logarithm of the this compound concentration.

      • Calculate the IC₅₀ value using a non-linear regression analysis.

Signaling Pathway Diagrams

Below are simplified diagrams of the VEGFR-2 and FGFR-2 signaling pathways, which are inhibited by this compound.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src CP547632 CP-547632 hydrochloride CP547632->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration FAK->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation FGFR2_Signaling FGF FGF FGFR2 FGFR-2 FGF->FGFR2 Binds FRS2 FRS2 FGFR2->FRS2 PLCg PLCγ FGFR2->PLCg CP547632 CP-547632 hydrochloride CP547632->FGFR2 Inhibits GRB2 GRB2 FRS2->GRB2 Differentiation Cell Differentiation PLCg->Differentiation SOS SOS GRB2->SOS PI3K PI3K GRB2->PI3K RAS RAS SOS->RAS Akt Akt PI3K->Akt RAF RAF RAS->RAF Survival Cell Survival Akt->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Technical Support Center: Optimizing CP-547632 Hydrochloride Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing CP-547632 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during experimentation, with a focus on optimizing dosage to mitigate toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

CP-547632 is a potent, orally bioavailable inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] It also demonstrates inhibitory activity against the basic Fibroblast Growth Factor (bFGF) receptor kinase.[2][3] By competitively binding to the ATP-binding site of these receptors, CP-547632 inhibits autophosphorylation and downstream signaling, which are critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[1][2]

Q2: What are the common toxicities associated with VEGFR inhibitors like CP-547632?

While specific toxicity data for CP-547632 is limited in publicly available literature, the class of VEGFR inhibitors is known to have a range of on-target toxicities. These are generally manageable and reversible. Common adverse effects include:

  • Hypertension: An increase in blood pressure is a common on-target effect of VEGFR inhibition due to a decrease in nitric oxide production and an increase in peripheral vascular resistance.

  • Gastrointestinal Issues: Diarrhea, nausea, and anorexia are frequently reported.

  • Hand-Foot Syndrome (HFS): This can manifest as redness, swelling, and pain on the palms of the hands and soles of the feet.

  • Metabolic and Laboratory Abnormalities: These may include increased levels of liver enzymes (ALT, AST), bilirubin, and creatinine, as well as proteinuria and electrolyte imbalances.[2]

  • Fatigue: A general feeling of tiredness is a common side effect.

It is crucial to monitor for these potential toxicities during in vivo studies.

Q3: What is a recommended starting dose for in vivo studies with this compound?

Based on preclinical studies in mouse xenograft models, a starting dose range of 6.25 mg/kg to 100 mg/kg, administered orally once daily, has been used.[4] The optimal dose for a specific experiment will depend on the tumor model, the desired level of efficacy, and the observed toxicity. It is recommended to start with a lower dose and escalate as needed while closely monitoring for signs of toxicity.

Q4: How can I monitor for toxicity during my in vivo experiments?

Regular monitoring of the following parameters is essential:

  • Body Weight: A significant decrease in body weight is a key indicator of systemic toxicity.

  • Clinical Signs: Observe the animals daily for changes in behavior, posture, grooming, and food/water intake.

  • Blood Pressure: If feasible, regular blood pressure monitoring is recommended due to the known hypertensive effects of VEGFR inhibitors.

  • Blood and Urine Analysis: At the end of the study, or at interim time points, blood and urine samples can be collected to assess for hematological, biochemical, and renal abnormalities.

Troubleshooting Guides

Issue 1: Unexpected Animal Deaths or Severe Morbidity

  • Possible Cause: The administered dose of this compound may be too high for the specific animal model or strain.

  • Troubleshooting Steps:

    • Immediately cease dosing in the affected cohort.

    • Review the dosing protocol and calculations to ensure accuracy.

    • Reduce the dose for subsequent experiments. Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your model.

    • Increase the frequency of animal monitoring to detect early signs of distress.

Issue 2: Significant Body Weight Loss (>15-20%)

  • Possible Cause: This is a primary indicator of systemic toxicity.

  • Troubleshooting Steps:

    • Consider a dose reduction for the affected animals.

    • Provide supportive care, such as supplemental nutrition and hydration.

    • If weight loss continues, it may be necessary to euthanize the animals according to ethical guidelines.

    • For future studies, start with a lower dose or consider an intermittent dosing schedule (e.g., 5 days on, 2 days off).

Issue 3: Lack of Efficacy at a Well-Tolerated Dose

  • Possible Cause: The dose may be too low to achieve a therapeutic concentration at the tumor site.

  • Troubleshooting Steps:

    • Gradually escalate the dose in subsequent cohorts while carefully monitoring for toxicity.

    • Consider pharmacokinetic (PK) analysis to determine the plasma concentration of CP-547632 at different doses. This can be correlated with pharmacodynamic (PD) markers of target engagement.

    • Evaluate target engagement in tumor tissue by measuring the inhibition of VEGFR-2 phosphorylation via techniques like Western blotting or immunohistochemistry.

Data Presentation

Table 1: In Vitro Potency of CP-547632

TargetAssay TypeIC50 (nM)
VEGFR-2 KinaseKinase Assay11
bFGF Receptor KinaseKinase Assay9
VEGFR-2 AutophosphorylationWhole Cell Assay6

Data compiled from publicly available research.[2][3]

Table 2: Preclinical In Vivo Dosage of CP-547632

Animal ModelTumor TypeDose Range (mg/kg/day, p.o.)Outcome
MiceColo-205, DLD-1, MDA-MB-231 xenografts6.25 - 100Dose-dependent tumor growth inhibition

Data compiled from publicly available research.[4]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

  • Animal Model: Athymic nude mice are commonly used for xenograft studies.

  • Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells in 0.1 mL of sterile PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer the drug or vehicle control orally (p.o.) via gavage once daily.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P_VEGFR2 p-VEGFR-2 (Phosphorylated) VEGFR2->P_VEGFR2 Autophosphorylation CP547632 CP-547632 CP547632->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Caption: CP-547632 inhibits VEGFR-2 signaling pathway.

G cluster_0 Pre-Dosing cluster_1 Dosing & Monitoring cluster_2 Endpoint Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (to palpable size) Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Dosing Daily Oral Dosing (CP-547632 or Vehicle) Randomization->Dosing Monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs Dosing->Monitoring Endpoint Study Endpoint (e.g., 21-28 days) Monitoring->Endpoint Analysis Tissue Collection & Analysis Endpoint->Analysis

Caption: Experimental workflow for in vivo efficacy studies.

References

Inconsistent results with CP-547632 hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-547632 hydrochloride. Our aim is to help you address potential inconsistencies in your experimental results and ensure the reliable application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable, and ATP-competitive inhibitor of kinase enzymes. Its primary targets are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2] By inhibiting these kinases, it blocks signaling pathways essential for angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis.[3][4]

Q2: What are the reported IC50 values for CP-547632?

The half-maximal inhibitory concentration (IC50) values for CP-547632 can vary depending on the specific kinase and the assay conditions. Reported values are summarized in the table below.

Target KinaseIC50 Value (nM)
VEGFR-211
basic FGF kinase9
VEGF-stimulated VEGFR-2 autophosphorylation in cells6
VEGF-stimulated HUVEC proliferation14

Data compiled from multiple sources.[4]

Q3: Is CP-547632 selective for VEGFR-2?

CP-547632 shows good selectivity for VEGFR-2 and bFGF kinases over some other tyrosine kinases like EGFR and PDGFRβ.[2][4] However, it is a multi-kinase inhibitor and may affect other kinases to a lesser extent. Researchers should consider potential off-target effects in their experimental design and interpretation of results.

Troubleshooting Guide

Inconsistent results with this compound can arise from various factors, including issues with solubility, stability, experimental protocol, and data interpretation. This guide provides a structured approach to troubleshooting common problems.

Issue 1: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in stock solutions or culture media.

  • Lower than expected efficacy in cellular assays.

  • High variability between replicate experiments.

Possible Causes and Solutions:

CauseRecommended Solution
Improper Solvent This compound has limited aqueous solubility. For in vitro experiments, DMSO is a common solvent for initial stock solutions. For in vivo studies, formulations in corn oil with a co-solvent like DMSO have been used.[5] Always prepare a high-concentration stock in an appropriate organic solvent and then dilute it into your aqueous experimental medium.
Precipitation upon Dilution Rapid dilution of a concentrated DMSO stock into an aqueous buffer or medium can cause the compound to precipitate. To avoid this, dilute the stock solution gradually while vortexing or stirring the aqueous solution. It is also advisable to not exceed a certain percentage of the organic solvent in the final solution (typically <0.5% DMSO for cell-based assays).
Incorrect pH The solubility of compounds with ionizable groups, like hydrochlorides, can be pH-dependent. Ensure the pH of your buffers and media is within a range that maintains the solubility of the compound.
Low Temperature Storage Storing stock solutions at very low temperatures (-20°C or -80°C) can sometimes lead to precipitation. If you observe precipitate after thawing, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve the compound before use.
Issue 2: Inconsistent Efficacy in Cellular Assays

Symptoms:

  • Variable IC50 values across experiments.

  • Lack of a clear dose-response curve.

  • Discrepancies with published data.

Possible Causes and Solutions:

CauseRecommended Solution
Cell Line Variability The expression levels of VEGFR-2 and other target kinases can vary between different cell lines and even between different passages of the same cell line. Regularly perform quality control checks on your cell lines, such as mycoplasma testing and authentication.
Assay Incubation Time The inhibitory effect of CP-547632 can be time-dependent. Optimize the incubation time for your specific assay. For signaling pathway studies (e.g., Western blotting for p-VEGFR-2), shorter incubation times may be sufficient. For proliferation or apoptosis assays, longer incubation times are typically required.
Serum Concentration Components in fetal bovine serum (FBS) or other sera can bind to the compound, reducing its effective concentration. If you observe lower than expected potency, consider reducing the serum concentration in your assay medium or using serum-free medium if your cells can tolerate it.
Compound Stability in Media The stability of CP-547632 in culture media over long incubation periods may be a factor. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Kinase Inhibition Assay Workflow

This workflow outlines a general procedure for assessing the inhibitory activity of CP-547632 on a target kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution mix Mix Kinase, Substrate, ATP, and Compound prep_kinase->mix prep_substrate Prepare Substrate & ATP Solution prep_substrate->mix prep_compound Prepare Serial Dilutions of CP-547632 prep_compound->mix incubate Incubate at Optimal Temperature mix->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent read_signal Read Signal (e.g., Luminescence) add_detection_reagent->read_signal plot_data Plot Dose-Response Curve read_signal->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway

CP-547632 inhibits the phosphorylation of VEGFR-2, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCG1 VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS CP547632 CP-547632 CP547632->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of CP-547632.

Logical Troubleshooting Flow

When encountering inconsistent results, a systematic approach can help identify the root cause.

G start Inconsistent Results Observed check_solubility Check Compound Solubility and Stability start->check_solubility solubility_issue Precipitate Visible? check_solubility->solubility_issue If issues persist prepare_fresh Prepare Fresh Stock Solution solubility_issue->prepare_fresh Yes review_protocol Review Experimental Protocol solubility_issue->review_protocol No optimize_dilution Optimize Dilution Protocol prepare_fresh->optimize_dilution optimize_dilution->review_protocol protocol_issue Deviation from Protocol? review_protocol->protocol_issue standardize_protocol Standardize Protocol Steps protocol_issue->standardize_protocol Yes check_reagents Check Reagents and Cells protocol_issue->check_reagents No standardize_protocol->check_reagents reagent_issue Reagents Expired? Cells Contaminated? check_reagents->reagent_issue replace_reagents Replace Reagents/ Use New Cell Stock reagent_issue->replace_reagents Yes consult_literature Consult Literature for Expected Outcomes reagent_issue->consult_literature No replace_reagents->consult_literature contact_support Contact Technical Support consult_literature->contact_support If discrepancy remains

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

CP-547632 hydrochloride degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and potential degradation of CP-547632 hydrochloride. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C under a dry, inert atmosphere such as nitrogen. It is crucial to protect the compound from moisture.[1]

Q2: How should I store solutions of this compound?

A2: For solutions, it is recommended to store them under a nitrogen atmosphere. At -80°C, a solution can be stable for up to 6 months, while at -20°C, it is stable for about 1 month.[2]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound has good solubility in DMSO (38.33 mg/mL).[3][4] It is practically insoluble in water.[3] For in vivo studies, specific formulations using co-solvents like DMSO, PEG300, Tween80, and saline or corn oil have been described.[1]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise from improper storage or handling of this compound, leading to its degradation. The proposed degradation pathways are based on general chemical principles of the functional groups present in the molecule, as specific degradation studies for this compound are not publicly available.

Issue 1: Reduced Potency or Inconsistent Experimental Results

  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound has been stored at 4°C under an inert atmosphere and protected from moisture and light. Check that solutions have been stored at the appropriate temperature (-20°C or -80°C) for the recommended duration.

    • Consider Hydrolytic Degradation: If the compound has been exposed to moisture or non-anhydrous solvents, hydrolysis of the carboxamide or ether linkage may have occurred. The isothiazole ring itself may also be susceptible to hydrolysis under certain pH conditions.

    • Evaluate for Oxidation: Exposure to air (oxygen) could lead to oxidation of the molecule, particularly at the sulfur atom in the isothiazole ring or other electron-rich parts of the structure.

    • Assess for Photodegradation: If the compound or its solutions were not protected from light, photodegradation could be a factor. Aromatic halides, for instance, can be susceptible to photolytic cleavage.

    • Recommendation: If degradation is suspected, it is advisable to use a fresh, properly stored vial of the compound. To confirm degradation, analytical techniques such as HPLC can be used to assess the purity of the suspect sample against a reference standard.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze the Stress Conditions: Correlate the appearance of new peaks with any potential stress conditions the sample may have encountered (e.g., exposure to acid/base, heat, light, or oxidizing agents).

    • Hypothesize Degradation Products:

      • Hydrolysis: Look for peaks corresponding to the cleavage of the amide bond, which would result in two smaller molecules. Hydrolysis of the ether bond is also a possibility.

      • Oxidation: An increase in mass corresponding to the addition of one or more oxygen atoms could indicate oxidation.

      • Photodegradation: This can lead to a variety of products, including debromination of the phenyl ring.

    • Recommendation: If the identity of the degradation products is critical for the research, techniques like LC-MS can be employed for their characterization.

Quantitative Data Summary

ParameterConditionDurationReference
Storage of Solid 4°C, under nitrogen-[2]
Storage of Solution -20°C, under nitrogen1 month[2]
Storage of Solution -80°C, under nitrogen6 months[2]
Solubility in DMSO Room Temperature-[3][4]
Solubility in Water Room TemperatureInsoluble (< 0.1 mg/mL)[3]

Experimental Protocols

As specific, validated stability-indicating methods for this compound are not publicly available, a general protocol for conducting a forced degradation study is provided below. This can be adapted to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in an oven for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable reverse-phase HPLC method.

    • A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • If available, use an LC-MS system to obtain mass information about the parent compound and any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify any new peaks (degradation products).

    • Calculate the percentage of degradation.

    • Attempt to elucidate the structure of significant degradation products using the mass spectrometry data.

Visualizations

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Moisture, Acid/Base) cluster_oxidation Oxidation (Air/Peroxides) cluster_photolysis Photolysis (UV/Visible Light) CP547632 This compound Amide_Cleavage Amide Bond Cleavage CP547632->Amide_Cleavage Ether_Cleavage Ether Bond Cleavage CP547632->Ether_Cleavage Isothiazole_Ring_Opening Isothiazole Ring Opening CP547632->Isothiazole_Ring_Opening Sulfoxide Sulfoxide/Sulfone Formation CP547632->Sulfoxide Debromination Debromination CP547632->Debromination

Caption: Potential degradation pathways of this compound under different stress conditions.

G Troubleshooting Workflow for Reduced Compound Activity start Reduced Activity Observed check_storage Verify Storage Conditions (Temp, Atmosphere, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage suspect_degradation Suspect Degradation improper_storage->suspect_degradation Yes proper_storage Storage Conditions Correct improper_storage->proper_storage No use_new_vial Use a Fresh Vial of Compound suspect_degradation->use_new_vial hplc_analysis Optional: Analyze Suspect Sample by HPLC vs. Standard suspect_degradation->hplc_analysis end Problem Resolved use_new_vial->end other_factors Investigate Other Experimental Factors proper_storage->other_factors

Caption: A logical workflow for troubleshooting reduced activity of this compound.

References

Technical Support Center: Troubleshooting Cell Viability Assay Artifacts with CP-547632 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results or artifacts when using CP-547632 hydrochloride in cell viability assays. The following information is designed to help you identify potential sources of error and provide solutions to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By competitively binding to the ATP-binding site of the receptor, it blocks the phosphorylation of VEGFR-2 and subsequent downstream signaling pathways.[1] This inhibition ultimately interferes with angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Q2: Why might I be seeing inconsistent or unexpected results in my cell viability assays with this compound?

Inconsistencies in cell viability assays with this compound can arise from several factors:

  • Metabolic Alterations: As a tyrosine kinase inhibitor (TKI), CP-547632 can significantly alter cellular metabolism.[3][4][5] Many common viability assays, such as MTT, XTT, and resazurin, measure metabolic activity as an indicator of cell viability. Therefore, any modulation of cellular metabolism by the compound can lead to an overestimation or underestimation of cell death.

  • Off-Target Effects: While CP-547632 is a potent VEGFR-2 inhibitor, it may have off-target effects on other kinases or cellular processes that could influence assay results.

  • Compound Precipitation: Like many small molecules, this compound may have limited solubility in aqueous solutions. Precipitation at higher concentrations can lead to inaccurate dosing and interfere with the optical readings of the assay.

  • Direct Assay Interference: The chemical structure of this compound could potentially interact directly with assay reagents, leading to false signals.

Q3: Which cell viability assays are most likely to be affected by this compound?

Assays that rely on cellular metabolism are most susceptible to artifacts. These include:

  • Tetrazolium-based assays (MTT, MTS, XTT): These assays measure the activity of cellular reductases, which can be affected by changes in mitochondrial function and the cellular redox environment induced by TKIs.[3][6][7]

  • Resazurin-based assays (AlamarBlue): Similar to tetrazolium assays, these are also dependent on cellular reductive capacity.

Troubleshooting Guide

This guide addresses common issues observed when using this compound in cell viability assays.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values between experiments 1. Variability in cell health and passage number: Cells at high passage numbers can exhibit altered metabolism and drug sensitivity.2. Inconsistent cell seeding density: Uneven cell distribution leads to variable results.3. Compound instability or precipitation: The compound may degrade or precipitate in the culture medium.1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.2. Create a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.3. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Visually inspect for any precipitation.
Lower-than-expected or no reduction in cell viability 1. Metabolic shift: The compound may induce a metabolic shift (e.g., towards glycolysis) that maintains cellular reductase activity even as proliferation is inhibited.[8][9][10]2. Assay timing: The chosen time point may be too early to detect significant cell death.1. Use an alternative viability assay that is not based on metabolic activity (see "Alternative Experimental Protocols").2. Perform a time-course experiment to determine the optimal incubation time for observing a cytotoxic effect.
Higher-than-expected cell viability or an increase in signal 1. Direct reduction of assay reagent: While less likely for this specific compound structure, some compounds can directly reduce tetrazolium salts or resazurin.[6]2. Changes in cellular redox state: The compound may alter the intracellular redox environment, leading to increased reductase activity.1. Perform a cell-free control experiment by incubating this compound with the assay reagent in cell culture medium to check for direct chemical reduction.2. Corroborate findings with a non-metabolic viability assay.
High variability between replicate wells 1. Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.2. Pipetting errors: Inaccurate pipetting of the compound or assay reagents.1. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.2. Ensure pipettes are calibrated and use proper pipetting techniques.

Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay

This protocol is for a standard MTT assay. Be aware of the potential for artifacts as discussed above.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Readout: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell-Free Interference Assay

This protocol helps determine if this compound directly interacts with the MTT reagent.

  • Plate Setup: In a 96-well plate, add 100 µL of cell culture medium to several wells.

  • Compound Addition: Add this compound at the same concentrations used in your cell-based experiment. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Solubilization and Readout: Add 100 µL of solubilization solution, mix, and measure the absorbance at 570 nm.

  • Analysis: Compare the absorbance of wells with the compound to the vehicle control. A significant increase in absorbance in the presence of the compound indicates direct interference.

Alternative Experimental Protocols

To avoid artifacts associated with metabolic assays, consider using one of the following methods:

This assay distinguishes viable from non-viable cells based on membrane integrity.[11]

  • Cell Harvesting: After treatment with this compound, collect both adherent and floating cells.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.

This assay measures cell viability based on the staining of adherent cells.

  • Treatment: Treat cells in a multi-well plate with this compound as desired.

  • Washing: Gently wash the wells with PBS to remove dead, detached cells.

  • Fixation: Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.

  • Staining: Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Washing: Wash away the excess stain with water.

  • Solubilization: Solubilize the stain with a solution like 10% acetic acid.

  • Readout: Measure the absorbance at approximately 590 nm.

This assay quantifies ATP levels, which is a good indicator of metabolically active, viable cells.[11][12]

  • Treatment: Treat cells in an opaque-walled 96-well plate with this compound.

  • Reagent Addition: Add a commercially available ATP-releasing and luciferase/luciferin reagent to the wells.

  • Incubation: Incubate at room temperature for a short period (typically 10-30 minutes) to allow for cell lysis and stabilization of the luminescent signal.

  • Readout: Measure the luminescence using a plate luminometer.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates CP547632 CP-547632 hydrochloride CP547632->VEGFR2 Inhibits (ATP-competitive) Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Troubleshooting workflow for cell viability assay artifacts with CP-547632 HCl.

Logical Relationships

Logical_Relationships CP547632 CP-547632 HCl TKI Tyrosine Kinase Inhibitor CP547632->TKI Metabolic_Alteration Alters Cellular Metabolism (Mitochondria, Glycolysis) TKI->Metabolic_Alteration Redox_Change Changes Cellular Redox Environment TKI->Redox_Change Metabolic_Assay Metabolic Viability Assays (MTT, XTT, Resazurin) Metabolic_Alteration->Metabolic_Assay Impacts Redox_Change->Metabolic_Assay Impacts Artifacts Potential for Assay Artifacts (False Positives/Negatives) Metabolic_Assay->Artifacts

Caption: Logical relationships leading to potential cell viability assay artifacts.

References

Technical Support Center: Troubleshooting CP-547632 Hydrochloride Inhibition of VEGFR2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are experiencing a lack of VEGFR2 phosphorylation inhibition with CP-547632 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, orally active, and ATP-competitive small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2][3][4] It functions by binding to the ATP-binding site of the VEGFR-2 kinase domain, which prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways involved in angiogenesis.[5]

Q2: What is the expected potency of this compound in inhibiting VEGFR2 phosphorylation?

In biochemical assays, CP-547632 inhibits VEGFR-2 kinase autophosphorylation with an IC50 of approximately 11 nM.[1][3][5] In cell-based assays, it inhibits VEGF-stimulated VEGFR-2 phosphorylation with an IC50 value of around 6 nM.[1][2][5]

Q3: I am not observing any inhibition of VEGFR2 phosphorylation with this compound. What are the common potential causes?

Several factors could contribute to the lack of observed activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Common causes include compound degradation, incorrect concentration, suboptimal assay conditions, or issues with the cell line.

Troubleshooting Guide: Why is this compound Not Inhibiting VEGFR2 Phosphorylation?

This guide provides a step-by-step approach to identify and resolve common issues.

Step 1: Verify the Integrity and Concentration of Your this compound Stock

Question: How can I be sure my this compound is active and at the correct concentration?

Answer:

  • Compound Storage and Handling: this compound, like many small molecules, can be sensitive to storage conditions. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles. Hydrochloride salts can be hygroscopic; therefore, it's crucial to store the solid compound in a dry environment.

  • Solubility: Ensure the compound is fully dissolved. This compound is soluble in DMSO.[6][7] When preparing working dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid both cytotoxicity and compound precipitation.

  • Concentration Verification: If possible, verify the concentration and purity of your stock solution using analytical methods such as HPLC or LC-MS. This can rule out issues with weighing errors or compound degradation.

Step 2: Evaluate Your Experimental Protocol and Assay Conditions

Question: My compound seems fine. Could my experimental setup be the problem?

Answer: Yes, several factors in your experimental protocol can influence the outcome.

  • Cell Line Considerations:

    • VEGFR2 Expression: Confirm that your chosen cell line expresses sufficient levels of VEGFR2. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line that endogenously expresses VEGFR2.[5]

    • Cell Health and Density: Ensure cells are healthy, within a low passage number, and are seeded at a consistent density. Cell confluency can affect VEGFR-2 activation.[8]

  • Inhibitor Treatment:

    • Incubation Time: A pre-incubation time of at least 1-2 hours with this compound before VEGF stimulation is generally recommended to allow for sufficient cell permeability and target engagement.[2][5]

    • Dose-Response: Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the effective concentration in your specific system.

  • VEGF Stimulation:

    • VEGF Concentration and Time: Use a concentration of VEGF-A known to induce robust VEGFR-2 phosphorylation (e.g., 50 ng/mL).[1][5] The stimulation time should be short (e.g., 5-15 minutes) to capture the peak of phosphorylation.[5]

  • Lysis and Sample Preparation:

    • Use of Inhibitors: It is critical to use ice-cold lysis buffer supplemented with both protease and phosphatase inhibitors to prevent dephosphorylation of VEGFR2 after cell lysis.[1][5]

Step 3: Troubleshoot Your Detection Method (Western Blot or ELISA)

Question: I've optimized my protocol, but I'm still not seeing inhibition. Could the issue be with my Western Blot or ELISA?

Answer: Yes, the detection method is a critical step.

  • Antibody Selection: Use antibodies that are specific and validated for detecting phosphorylated VEGFR2 (p-VEGFR2) at the relevant tyrosine residues (e.g., Tyr1175) and total VEGFR2.

  • Western Blotting:

    • Loading Control: Always include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.

    • Positive and Negative Controls: Include appropriate controls:

      • Unstimulated cells: To show baseline p-VEGFR2 levels.

      • VEGF-stimulated cells (no inhibitor): To confirm that your stimulation is working.

      • Vehicle control (e.g., DMSO): To account for any effects of the solvent.

    • Blocking: Use an appropriate blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies to reduce background).[1]

  • ELISA:

    • Standard Curve: Ensure you have a valid standard curve for quantitative analysis.

    • Washing Steps: Thorough washing between steps is crucial to reduce background signal.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 (VEGFR-2 kinase autophosphorylation) 11 nM[1][3][5]
IC50 (VEGF-stimulated VEGFR-2 phosphorylation in cells) 6 nM[1][2][5]
IC50 (FGF kinase) 9 nM[1][2][3]
EC50 (in vivo VEGFR-2 phosphorylation inhibition) 590 ng/ml[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of VEGFR2 Phosphorylation

This protocol provides a general framework for assessing the inhibition of VEGF-induced VEGFR2 phosphorylation by this compound in a cell-based assay.

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in a low-serum or serum-free medium.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

    • Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-VEGFR2 (e.g., Tyr1175) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control (e.g., β-actin).

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 (Autophosphorylation) VEGFR2->pVEGFR2 Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) pVEGFR2->Downstream Recruits & Activates CP547632 CP-547632 hydrochloride CP547632->VEGFR2 Inhibits (ATP-competitive) Response Angiogenic Responses (Proliferation, Migration, Survival) Downstream->Response Leads to Troubleshooting_Workflow Start No Inhibition of p-VEGFR2 Observed Step1 Step 1: Verify Compound Integrity - Storage - Solubility - Purity (HPLC/LC-MS) Start->Step1 Step2 Step 2: Evaluate Experimental Protocol - Cell Line (VEGFR2 expression) - Inhibitor Treatment (dose, time) - VEGF Stimulation (dose, time) Step1->Step2 Compound OK Step3 Step 3: Troubleshoot Detection Method - Antibody Validation - Positive/Negative Controls - Loading Controls Step2->Step3 Protocol Optimized Result Inhibition Observed Step3->Result Detection OK

References

Unexpected phenotypes in CP-547632 hydrochloride treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-547632 hydrochloride in their experiments. The information herein is designed to address specific issues that may arise, helping to interpret unexpected phenotypes and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: CP-547632 is a potent, orally bioavailable small molecule inhibitor that primarily targets the ATP-binding site of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase.[1][2] It also demonstrates inhibitory activity against the basic fibroblast growth factor (bFGF) receptor and Tie-2 kinases.[3] By inhibiting these receptors, CP-547632 blocks downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[1][4]

Q2: I'm not observing the expected level of inhibition of VEGFR-2 phosphorylation. What are the possible reasons?

A2: Several factors could contribute to a lack of VEGFR-2 phosphorylation inhibition. First, ensure you are using an appropriate concentration of CP-547632; a dose-response experiment is recommended to determine the optimal IC50 for your specific cell line.[4] The timing of inhibitor pre-incubation before VEGF stimulation is also critical and may need optimization, with a common starting point being 1-2 hours.[4] Finally, verify the activity of your recombinant VEGF and the expression level of VEGFR-2 in your cell model.

Q3: My cells are showing a more potent cytotoxic effect than anticipated based on the reported VEGFR-2 IC50 value. Why might this be happening?

A3: This phenomenon can often be attributed to off-target effects. CP-547632 is known to inhibit other kinases, such as bFGF receptor and Tie-2, and may have activity against other related kinases like PDGFR and c-KIT.[3][5] If your cell line is highly dependent on one of these off-target kinases for survival, you may observe enhanced cytotoxicity. It is also crucial to consider the final concentration of the solvent (e.g., DMSO), which should typically be kept below 0.5% to avoid solvent-induced toxicity.[4]

Q4: Can CP-547632 treatment lead to the activation of other signaling pathways?

A4: Yes, treatment with tyrosine kinase inhibitors can sometimes lead to the paradoxical activation of other signaling pathways as a compensatory mechanism.[6] For instance, the inhibition of VEGFR and FGFR pathways can sometimes lead to the activation of alternative pro-angiogenic or survival pathways, such as those mediated by EGFR, MET, or PI3K.[7] This is a known mechanism of acquired resistance to anti-angiogenic therapies.[8]

Troubleshooting Guides

Issue 1: Unexpected Changes in Cell Morphology or Adhesion

Symptoms:

  • Cells appear more spread out, rounded, or exhibit altered adhesion properties after treatment with CP-547632.

  • Unexpected changes in the expression of cell adhesion markers.

Possible Causes:

  • Cytoskeletal Rearrangements: VEGFR and FGFR signaling can influence the actin cytoskeleton and focal adhesions. Inhibition of these pathways may lead to changes in cell morphology.

  • Off-target Effects: Inhibition of other kinases involved in cell adhesion and morphology.

Troubleshooting Steps:

  • Dose-Response Analysis: Determine if the morphological changes are dose-dependent.

  • Phalloidin Staining: Stain for F-actin to visualize the actin cytoskeleton and assess for changes.

  • Immunofluorescence for Adhesion Markers: Analyze the expression and localization of focal adhesion proteins like vinculin or paxillin.

  • Control Compound: Use a more selective VEGFR-2 inhibitor to see if the phenotype is replicated. If not, an off-target effect of CP-547632 is likely.

Issue 2: Discrepancy Between Anti-proliferative and Anti-angiogenic Effects

Symptoms:

  • Significant inhibition of in vitro angiogenesis (e.g., tube formation assay) but minimal effect on cell proliferation in a monolayer culture.

Possible Causes:

  • Cell-Type Specificity: The primary effect of VEGFR-2 inhibition is on endothelial cells. If you are using a tumor cell line with low VEGFR-2 expression, you may not see a direct anti-proliferative effect. The anti-tumor effect in vivo is often due to the inhibition of angiogenesis, which is not fully recapitulated in a standard proliferation assay.[9]

  • Redundant Signaling Pathways: Tumor cells may rely on other pathways for proliferation that are not targeted by CP-547632.

Troubleshooting Steps:

  • Confirm Receptor Expression: Verify the expression levels of VEGFR-2 and bFGF receptor in your cell line using Western blot or qPCR.

  • Co-culture Models: Utilize a co-culture system with endothelial cells and your tumor cell line to better model the tumor microenvironment and the anti-angiogenic effects of the compound.

  • In Vitro Angiogenesis Assays: Employ assays like the tube formation assay or spheroid sprouting assay to specifically assess the anti-angiogenic properties.[5][10]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of CP-547632

Target/AssayCell LineIC50 Value
VEGFR-2 Kinase Activity-11 nM
bFGF Receptor Kinase Activity-9 nM
VEGF-stimulated VEGFR-2 AutophosphorylationPorcine Aortic Endothelial Cells6 nM
VEGF-stimulated ProliferationHUVEC14 nM
bFGF-stimulated ProliferationHUVEC53 nM

Data compiled from publicly available research.[2][3][11]

Table 2: In Vivo Efficacy of CP-547632 in Xenograft Models

Tumor ModelDosingTumor Growth Inhibition
Colo-205100 mg/kg, p.o., qd for 12 days85%
DLD-1100 mg/kg, p.o., qd for 9 days69%

Data compiled from publicly available research.[9]

Experimental Protocols

Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
  • Cell Culture and Treatment:

    • Plate Human Umbilical Vein Endothelial Cells (HUVECs) and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.[1]

    • Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate cells with 50 ng/mL of recombinant human VEGF-A for 10-15 minutes.[4]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.[4]

    • Incubate with primary antibodies against phospho-VEGFR-2 (e.g., Tyr1175) and total VEGFR-2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect with an ECL substrate.[4]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control.[2]

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
  • Plate Coating:

    • Coat a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.[8]

  • Cell Seeding and Treatment:

    • Seed HUVECs onto the gel in media containing various concentrations of this compound or a vehicle control.

    • Include a positive control with VEGF.

  • Incubation and Imaging:

    • Incubate for 4-18 hours at 37°C.

    • Visualize and capture images of the tube-like structures using a microscope.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation ERK->Proliferation CP547632 CP-547632 CP547632->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of CP-547632.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckDose Verify Compound Concentration & Purity Start->CheckDose DoseResponse Perform Dose-Response Curve CheckDose->DoseResponse OnTarget Confirm On-Target Effect (e.g., p-VEGFR2 Western Blot) DoseResponse->OnTarget OffTarget Investigate Off-Target Effects OnTarget->OffTarget No Conclusion1 Phenotype is On-Target OnTarget->Conclusion1 Yes PathwayAnalysis Analyze Alternative Signaling Pathways OffTarget->PathwayAnalysis Conclusion2 Phenotype is Off-Target PathwayAnalysis->Conclusion2

Caption: Troubleshooting workflow for unexpected phenotypes with CP-547632.

Experimental_Workflow_Angiogenesis Start Start: Treat Cells CellViability Cell Viability Assay (e.g., MTT) Start->CellViability WesternBlot Western Blot (p-VEGFR2, p-ERK, etc.) Start->WesternBlot TubeFormation Tube Formation Assay Start->TubeFormation DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis WesternBlot->DataAnalysis TubeFormation->DataAnalysis

Caption: Experimental workflow for characterizing CP-547632 effects.

References

Validation & Comparative

A Preclinical Head-to-Head: CP-547,632 Hydrochloride vs. Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of CP-547,632 hydrochloride and sunitinib, two multi-targeted tyrosine kinase inhibitors with relevance to renal cell carcinoma (RCC). This analysis is based on available experimental data, focusing on their mechanism of action, in vitro potency, and in vivo efficacy in cancer models.

Renal cell carcinoma is a highly vascularized malignancy, making anti-angiogenic strategies a cornerstone of its treatment. Both CP-547,632 hydrochloride and sunitinib target key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. Sunitinib is a well-established therapeutic agent for advanced RCC, while CP-547,632 has demonstrated potent anti-angiogenic and anti-tumor activity in preclinical studies. This guide synthesizes the available preclinical data to offer a comparative perspective on these two compounds.

Mechanism of Action: Targeting Angiogenesis and Tumor Growth

Both CP-547,632 and sunitinib exert their anti-tumor effects by inhibiting multiple RTKs. However, their selectivity and potency against different kinases vary, which may influence their overall efficacy and toxicity profiles.

CP-547,632 hydrochloride is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) receptor kinases. By targeting these receptors, it directly inhibits key pathways that drive the formation of new blood vessels, a process essential for tumor growth and metastasis.

Sunitinib exhibits a broader kinase inhibition profile, targeting VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, among others. This multi-targeted approach not only disrupts angiogenesis but can also have direct effects on tumor cell proliferation and survival.

Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_outcomes Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation FGFR->Angiogenesis CP547632 CP-547,632 CP547632->VEGFR2 Inhibits CP547632->FGFR Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Sunitinib->PDGFR Inhibits Angiogenesis->Proliferation

Figure 1. Comparative targeting of signaling pathways.

In Vitro Kinase and Cell Line Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available in vitro data for CP-547,632 and sunitinib.

Table 1: In Vitro Kinase Inhibition

Kinase TargetCP-547,632 (IC50, nM)Sunitinib (IC50, nM)
VEGFR-21180[1][2]
PDGFR-β>10002[1][2]
FGFR9>1000
c-KIT-Potent Inhibition

Table 2: In Vitro Anti-Proliferative Activity in RCC Cell Lines

Cell LineCP-547,632 (IC50)Sunitinib (IC50, µM)
786-ONot Available4.6
ACHNNot Available1.9
Caki-1Not Available2.8

Note: Data for CP-547,632 in specific RCC cell lines is not publicly available.

In Vivo Efficacy in Xenograft Models

Preclinical in vivo studies using animal models are crucial for evaluating the anti-tumor activity of drug candidates.

CP-547,632 hydrochloride has demonstrated significant dose-dependent tumor growth inhibition in various human tumor xenograft models. At a dose of 100 mg/kg administered orally once daily, it resulted in up to 85% tumor growth inhibition in models such as Colo-205 (colon) and MDA-MB-231 (breast).

Sunitinib has been extensively studied in RCC xenograft models. In mice bearing ACHN and A-498 RCC tumors, sunitinib treatment has been shown to significantly inhibit tumor growth.

Table 3: In Vivo Efficacy in Xenograft Models

CompoundModelDosing RegimenTumor Growth Inhibition (%)
CP-547,632Colo-205 Xenograft100 mg/kg, p.o., q.d.85
CP-547,632DLD-1 Xenograft100 mg/kg, p.o., q.d.69
CP-547,632MDA-MB-231 Xenograft100 mg/kg, p.o., q.d.80
SunitinibACHN RCC XenograftNot specifiedSignificant Inhibition
SunitinibA-498 RCC XenograftNot specifiedSignificant Inhibition
SunitinibRenCa (murine RCC)40 mg/kg, p.o., q.d.Significant Inhibition

Note: Direct comparative studies of CP-547,632 and sunitinib in the same RCC xenograft models are not available in the public literature.

Experimental Protocols

A summary of the methodologies used in the cited preclinical studies is provided below to allow for a better understanding and potential replication of the findings.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis kinase_assay Kinase Inhibition Assay ic50_calc IC50 Calculation kinase_assay->ic50_calc cell_prolif Cell Proliferation Assay (MTT/WST) cell_prolif->ic50_calc xenograft Xenograft Model Development treatment Drug Administration (p.o.) xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement tgi_calc Tumor Growth Inhibition (%) Calculation tumor_measurement->tgi_calc

References

A Comparative Guide to CP-547632 Hydrochloride and Sorafenib for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CP-547632 hydrochloride and sorafenib, with a focus on their potential application in treating hepatocellular carcinoma (HCC). While sorafenib is an established therapy for advanced HCC, data on this compound in this specific malignancy is not publicly available. This comparison, therefore, juxtaposes the well-documented profile of sorafenib in HCC with the known preclinical characteristics of CP-547632 in other cancer models to offer a comprehensive overview for the research and drug development community.

Executive Summary

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma, demonstrating efficacy in prolonging patient survival.[1][2][3] Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis by targeting the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.[4][5] In contrast, this compound is a potent inhibitor of VEGFR-2 and FGF kinases.[6][7] Preclinical studies in various non-HCC cancer models have shown its anti-angiogenic and anti-tumor activities.[6][7] To date, no peer-reviewed studies have been published evaluating the efficacy of this compound specifically in HCC cell lines or preclinical HCC models.

Mechanism of Action

The two compounds differ in their primary kinase targets, which dictates their mechanism of action in cancer therapy.

This compound: This compound is a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases.[6][7] By targeting these receptors, CP-547632 primarily exerts an anti-angiogenic effect, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.

Sorafenib: Sorafenib is a multi-kinase inhibitor with a broader spectrum of targets. It inhibits the Raf serine/threonine kinases (Raf-1, B-Raf), which are key components of the Raf/MEK/ERK signaling pathway that regulates cell proliferation and survival.[4] Additionally, sorafenib targets receptor tyrosine kinases involved in angiogenesis, including VEGFR-1, VEGFR-2, VEGFR-3, and platelet-derived growth factor receptor β (PDGFR-β).[4][8] This dual action of inhibiting both tumor cell proliferation directly and tumor angiogenesis contributes to its anti-cancer effects in HCC.[4]

Preclinical Data Comparison

A direct comparison of preclinical efficacy in HCC is not possible due to the lack of available data for CP-547632 in this indication. The following tables summarize the available quantitative data for each compound.

Table 1: In Vitro Kinase and Cell-Based Assay Data
CompoundTarget/AssayIC50 (nM)Cell Line/SystemReference
CP-547632 HCl VEGFR-2 Kinase11Enzyme Assay[6]
FGF Kinase9Enzyme Assay[6]
VEGF-stimulated VEGFR-2 Autophosphorylation6Whole Cell Assay[6]
Sorafenib Raf-1 Kinase6Enzyme Assay[4]
B-Raf Kinase22Enzyme Assay[4]
VEGFR-2 Kinase90Enzyme Assay[4]
PDGFR-β Kinase57Enzyme Assay[4]
HepG2 Cell Viability~6000 (at 48h)MTT Assay[9]
HuH-7 Cell Viability~6000 (at 48h)MTT Assay[9]
HepG2 Cell Viability8900Total Cell Protein Assay[10]
Hep3B Cell Viability9599MTT Assay[11]
SNU387 Cell Viability25210MTT Assay[11]
Table 2: In Vivo Preclinical Efficacy
CompoundTumor ModelDosingEfficacyReference
CP-547632 HCl Colo-205 (colon) xenograft100 mg/kg, p.o., qd85% tumor growth inhibition[6]
DLD-1 (colon) xenograft100 mg/kg, p.o., qd69% tumor growth inhibition[6]
MDA-MB-231 (breast) xenograft100 mg/kg, p.o., qd80% tumor growth inhibition[6]
Sorafenib PLC/PRF/5 (HCC) xenograft30 mg/kg, p.o., qdComplete tumor growth inhibition[8]
PLC/PRF/5 (HCC) xenograft100 mg/kg, p.o., qdPartial tumor regressions in 50% of mice[8]
Patient-derived HCC xenograft30 mg/kg, p.o., qdSignificant tumor growth inhibition in 7/10 models[12]

Clinical Data in HCC

This compound: There are no published clinical trial data for this compound in patients with hepatocellular carcinoma. A Phase I/II trial in combination with chemotherapy was conducted for advanced non-small cell lung cancer.[13]

Sorafenib: Sorafenib has been extensively studied in large, randomized, placebo-controlled Phase III clinical trials for advanced HCC.

Table 3: Key Phase III Clinical Trial Results for Sorafenib in Advanced HCC
TrialTreatment ArmNMedian Overall Survival (months)Median Time to Progression (months)Reference
SHARP Trial Sorafenib29910.75.5[1][3]
Placebo3037.92.8[1][3]
Asia-Pacific Trial Sorafenib1506.52.8[14][15]
Placebo764.21.4[14][15]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Signaling_Pathways cluster_CP547632 This compound cluster_Sorafenib Sorafenib CP547632 CP-547632 VEGFR2 VEGFR-2 CP547632->VEGFR2 Inhibits FGFR FGF Receptor CP547632->FGFR Inhibits Angiogenesis_CP Angiogenesis VEGFR2->Angiogenesis_CP FGFR->Angiogenesis_CP Sorafenib Sorafenib Raf Raf Kinases (Raf-1, B-Raf) Sorafenib->Raf Inhibits VEGFR_S VEGFRs Sorafenib->VEGFR_S Inhibits PDGFR_S PDGFR-β Sorafenib->PDGFR_S Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis_S Angiogenesis VEGFR_S->Angiogenesis_S PDGFR_S->Angiogenesis_S

Caption: Comparative Signaling Pathways of CP-547632 and Sorafenib.

Experimental Workflow: In Vitro Drug Screening

In_Vitro_Workflow start Start: HCC Cell Lines (e.g., HepG2, HuH-7) culture Cell Culture and Seeding in 96-well plates start->culture treatment Treatment with CP-547632 or Sorafenib (Dose-response) culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_analysis Data Analysis: Calculate IC50 values viability_assay->data_analysis end End: Determine In Vitro Potency data_analysis->end

Caption: Workflow for In Vitro Evaluation of Drug Efficacy in HCC Cell Lines.

Experimental Workflow: In Vivo Xenograft Study

In_Vivo_Workflow start Start: Immunocompromised Mice inoculation Subcutaneous inoculation of HCC cells start->inoculation tumor_growth Tumor growth to pre-defined size inoculation->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Daily oral administration of CP-547632, Sorafenib, or Vehicle randomization->treatment monitoring Tumor volume and body weight measurement treatment->monitoring endpoint Endpoint: Tumor growth inhibition analysis monitoring->endpoint end End: Evaluate In Vivo Efficacy endpoint->end

Caption: Workflow for Preclinical Evaluation in an HCC Xenograft Model.

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Specific details may vary between laboratories and studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: HCC cell lines (e.g., HepG2, HuH-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (CP-547632 or sorafenib) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: HCC cells, after treatment with the test compounds, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, VEGFR-2).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Tumor Xenograft Model
  • Cell Preparation: A suspension of human HCC cells (e.g., PLC/PRF/5) is prepared in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Animal Model: Athymic nude or other immunocompromised mice are used as hosts.

  • Tumor Inoculation: The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: Mice are randomized into treatment groups and receive daily oral gavage of the test compound (CP-547632 or sorafenib) or vehicle control.

  • Efficacy Evaluation: Tumor volumes and mouse body weights are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated to assess the in vivo efficacy of the compounds.

Conclusion

Sorafenib is a well-characterized multi-kinase inhibitor with proven, albeit modest, efficacy in advanced hepatocellular carcinoma. Its dual action on tumor cell proliferation and angiogenesis provides a strong rationale for its use. This compound is a potent inhibitor of key angiogenic pathways (VEGFR-2 and FGF). While it has demonstrated anti-tumor activity in several preclinical cancer models, a critical knowledge gap exists regarding its efficacy and mechanism of action in hepatocellular carcinoma.

For the research community, this guide highlights the need for preclinical studies to evaluate CP-547632 in relevant HCC models. Such studies would be essential to determine if its potent anti-angiogenic profile could translate into therapeutic benefit for HCC patients, either as a monotherapy or in combination with other agents. A direct comparison with sorafenib in these models would be of significant interest to ascertain its relative potential. Until such data becomes available, sorafenib remains a benchmark for targeted therapy in advanced HCC.

References

A Comparative Analysis of CP-547632 Hydrochloride and Other Potent VEGFR-2 Inhibitors in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of CP-547632 Hydrochloride in the Landscape of VEGFR-2 Inhibition.

This guide provides a comprehensive comparison of the preclinical efficacy of this compound against a panel of other well-characterized Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The data presented herein, compiled from publicly available research, is intended to assist researchers in making informed decisions for their anti-angiogenic studies.

Mechanism of Action: Targeting the Engine of Angiogenesis

This compound is a potent, orally active, and ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][2][3] By binding to the ATP pocket of the VEGFR-2 kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival – the cellular hallmarks of angiogenesis.[1][2] Notably, CP-547632 also demonstrates inhibitory activity against the basic fibroblast growth factor (FGF) kinase, another important pro-angiogenic factor.[1][2]

dot

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation CP547632 CP-547632 (and other TKIs) CP547632->VEGFR2 Inhibition of Autophosphorylation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Comparative In Vitro Efficacy: A Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other selected VEGFR-2 inhibitors against VEGFR-2 kinase activity.

InhibitorVEGFR-2 IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
CP-547632 11 (enzymatic), 6 (cellular) [1][2]FGF (9)[1]
Axitinib0.2[4]VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[5]
Cabozantinib0.035[6]c-Met (1.3), RET (4), c-Kit (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[6]
Lenvatinib4.0[7]VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (100)[7]
Pazopanib30[3]VEGFR-1 (10), VEGFR-3 (47), PDGFRα (84), c-Kit (140)[3]
Regorafenib4.2[8]VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[8]
Sorafenib90[3]Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-Kit (68)[3]
Sunitinib80[3]PDGFRβ (2), c-Kit, FLT3[3]
Vandetanib40[9]VEGFR-3 (110), EGFR (500)[9]

Comparative In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate measure of a potential anti-cancer agent's efficacy lies in its ability to control tumor growth in a living system. The following table presents a summary of reported in vivo tumor growth inhibition (TGI) data for this compound and its comparators in various human tumor xenograft models.

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (%)
CP-547632 Colo-205 (Colon) 100 mg/kg/day, p.o. 85 [3]
CP-547632 DLD-1 (Colon) 100 mg/kg/day, p.o. 69 [3]
CP-547632 MDA-MB-231 (Breast) 100 mg/kg/day, p.o. 80 [3]
CabozantinibMHCC97H (Hepatocellular)30 mg/kg/day, p.o.84.6[1]
PazopanibCaki-2 (Renal)100 mg/kg/day, p.o.~100 (complete cytostasis)[10]
RegorafenibGC09-0109 (Gastric)15 mg/kg/day, p.o.88[2]
RegorafenibHCT116 (Colon)30 mg/kg/day, p.o.70-90[11]
SorafenibDRO (Thyroid)80 mg/kg/day, p.o.93[12]
Sorafenib786-O (Renal)60 or 90 mg/kg/day, p.o.80 (tumor stabilization)[6]
SunitinibMDA-MB-231 (Breast)80 mg/kg/2 days, p.o.94
VandetanibKYN-2 (Hepatocellular)75 mg/kg/day, p.o.Significant inhibition (quantitative % not specified)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay (Luminescence-Based)

This assay quantifies the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.

  • Reagent Preparation :

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

    • Reconstitute the lyophilized recombinant human VEGFR-2 kinase domain in the 1x Kinase Buffer to the desired concentration.

    • Prepare a solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in 1x Kinase Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., CP-547632) in 1x Kinase Buffer with a constant, low percentage of DMSO.

  • Kinase Reaction :

    • In a 96-well white plate, add the Master Mix containing the kinase buffer, substrate, and ATP to each well.

    • Add the diluted test inhibitor to the designated wells.

    • Add a vehicle control (buffer with DMSO) to the "Positive Control" (100% kinase activity) and "Blank" (no enzyme) wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "Blank" wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.

    • Add a Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "Positive Control".

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor activity of a compound in a living organism.

  • Cell Culture and Implantation :

    • Culture human tumor cells (e.g., Colo-205) in appropriate media.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Treatment :

    • Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the test compound (e.g., CP-547632) in a suitable vehicle for oral administration (gavage).

    • Administer the compound or vehicle to the respective groups daily for a specified period (e.g., 14-21 days).

    • Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint and Analysis :

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Tumors can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and biomarker analysis.

Endothelial Cell Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.

  • Cell Culture and Seeding :

    • Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium.

    • Seed the HUVECs into a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment :

    • Starve the cells in a low-serum medium for several hours.

    • Prepare serial dilutions of the test inhibitor.

    • Pre-incubate the cells with the inhibitor for a specified time (e.g., 1 hour).

    • Stimulate the cells with a pro-angiogenic factor, such as VEGF, in the continued presence of the inhibitor. Include a non-stimulated control and a VEGF-stimulated control without inhibitor.

  • Proliferation Measurement :

    • Incubate the cells for a period that allows for proliferation (e.g., 48-72 hours).

    • Quantify cell proliferation using a suitable method, such as a colorimetric assay (e.g., MTS or WST-1) or by direct cell counting.

  • Data Analysis :

    • Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the VEGF-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

dot

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay VEGFR-2 Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Prolif_Assay Endothelial Cell Proliferation Assay Cell_Prolif_Assay->IC50_Determination Lead_Candidate Lead Candidate Selection IC50_Determination->Lead_Candidate Xenograft_Model Tumor Xenograft Model Establishment Treatment Drug Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI %) Tumor_Measurement->Efficacy_Analysis Start Compound Synthesis & Characterization Start->Kinase_Assay Start->Cell_Prolif_Assay Lead_Candidate->Xenograft_Model

Caption: Experimental Workflow for Evaluating VEGFR-2 Inhibitors.

Conclusion

This compound demonstrates potent and selective inhibition of VEGFR-2, translating to significant anti-tumor efficacy in various preclinical models. Its performance, in terms of both in vitro potency and in vivo tumor growth inhibition, is comparable to, and in some cases exceeds, that of other well-established VEGFR-2 inhibitors. This guide provides a foundational dataset for researchers to compare and contrast the preclinical profiles of these anti-angiogenic agents, aiding in the selection of the most appropriate tool for their specific research needs. The detailed experimental protocols offer a starting point for the in-house evaluation and validation of these and other novel VEGFR-2 inhibitors.

References

Validating CP-547632 Hydrochloride Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the in vivo target engagement of a therapeutic candidate is a critical step in preclinical development. This guide provides a comprehensive comparison of CP-547632 hydrochloride, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, with other established VEGFR-2 inhibitors. The objective of this guide is to present experimental data and detailed protocols to aid in the evaluation of these anti-angiogenic agents.

CP-547632 is an orally bioavailable, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][2] By blocking the autophosphorylation of VEGFR-2, it effectively inhibits downstream signaling pathways crucial for endothelial cell proliferation and migration, key processes in angiogenesis.[1][2] This guide compares the performance of CP-547632 with other well-known VEGFR-2 inhibitors such as Sunitinib, Sorafenib, Axitinib, and Pazopanib, providing a data-driven overview of their in vivo target engagement and anti-tumor efficacy.

Comparative Efficacy of VEGFR-2 Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for this compound and its alternatives. These data are compiled from various studies and are intended to provide a comparative overview. Direct head-to-head studies under identical experimental conditions are limited, and thus, comparisons should be made with consideration of the different tumor models and methodologies employed.

Table 1: In Vitro Kinase and Cell-Based Assay Data
CompoundTarget(s)VEGFR-2 Kinase IC₅₀ (nM)Cell-Based VEGFR-2 Phosphorylation IC₅₀ (nM)Other Notable Kinase Inhibitory Activity (IC₅₀ < 50 nM)
CP-547632 VEGFR-2, bFGFR11[2][3]6[2][3]bFGF receptor (9 nM)[2][3]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET9[4]Not explicitly stated in provided abstractsPDGFRα/β, c-KIT, FLT3, RET[5]
Sorafenib VEGFRs, PDGFRs, Raf kinases90[4]Not explicitly stated in provided abstractsB-Raf, c-Raf[6]
Axitinib VEGFRs0.2[7]Not explicitly stated in provided abstractsVEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM)[7][8]
Pazopanib VEGFRs, PDGFRs, c-KIT, FGFRs30[4]Not explicitly stated in provided abstractsPDGFRα/β, c-KIT, FGFR-1, -3[9][10]
Table 2: In Vivo Efficacy and Target Engagement Data
CompoundTumor Model (Cell Line)Animal ModelDosing RegimenTumor Growth Inhibition (TGI)In Vivo VEGFR-2 Phosphorylation InhibitionReduction in Microvessel Density (MVD)
CP-547632 NIH3T3/H-rasAthymic Mice50 mg/kg, single oral doseUp to 85% in various human xenografts[3][11]EC₅₀ = 590 ng/mL in tumors[2][3]Significant decrease observed[2]
Sunitinib Neuroblastoma (SK-N-BE(2), NB12)Athymic Mice20-40 mg/kg/day, oral49-55% T/C at 20 mg/kg[1]Inhibits VEGFR phosphorylation[1]36% reduction at 40 mg/kg[1]
Sorafenib Hepatocellular Carcinoma (H129)Mice30 mg/kg/day, oralSignificant TGI in 7/10 patient-derived xenografts[12]Inhibits STAT3 phosphorylation downstream of VEGFR[13]Not explicitly quantified in provided abstracts
Axitinib Glioblastoma (U87)MiceDaily systemic administrationProlonged survival[3]Not explicitly quantified in provided abstracts>90% reduction[3]
Pazopanib Multiple human tumor xenograftsMiceNot specifiedDose-dependent TGI[9]Maximal inhibition achieved at steady-state concentrations required for TGI[14]Significant reduction[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of in vivo target engagement. Below are protocols for key experiments cited in the validation of CP-547632 and its alternatives.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of VEGFR-2 inhibitors in a subcutaneous tumor xenograft model.

  • Cell Culture: Culture human tumor cells (e.g., NIH3T3/H-ras, U87, SK-N-BE(2)) in appropriate media and conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., CP-547632) and vehicle control orally or via the appropriate route at the specified dosage and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Survival can also be monitored as a primary or secondary endpoint.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Western Blot Analysis for VEGFR-2 Phosphorylation

This protocol describes the methodology to assess the inhibition of VEGFR-2 phosphorylation in tumor tissues.

  • Tumor Homogenization: Excise tumors from treated and control animals at specified time points after the final dose. Homogenize the tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the tumor lysates using a standard protein assay (e.g., BCA assay).

  • Immunoprecipitation (Optional but Recommended): To increase the specificity of the signal, immunoprecipitate VEGFR-2 from the tumor lysates using an anti-VEGFR-2 antibody.

  • SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities using densitometry software. The level of VEGFR-2 phosphorylation is typically expressed as the ratio of pVEGFR-2 to total VEGFR-2.

Immunohistochemistry for Microvessel Density (CD31 Staining)

This protocol details the procedure for quantifying tumor angiogenesis by measuring microvessel density.

  • Tissue Preparation: Fix the excised tumors in formalin and embed them in paraffin. Cut thin sections (e.g., 5 µm) and mount them on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the CD31 epitope, for example, by heating the slides in a citrate-based buffer.

  • Immunostaining:

    • Block endogenous peroxidase activity.

    • Incubate the sections with a primary antibody against CD31 (also known as PECAM-1), a marker for endothelial cells.

    • Wash and incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining: Lightly counterstain the sections with hematoxylin to visualize the cell nuclei.

  • Microvessel Quantification:

    • Identify "hot spots" of high microvessel density at low magnification.

    • At high magnification, count the number of stained microvessels within a defined area.

    • The microvessel density is typically expressed as the average number of microvessels per high-power field.

Visualizing Pathways and Processes

To further elucidate the mechanism of action and experimental workflows, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 Dimer (Autophosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAS RAS VEGFR2_active->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Migration Migration PKC->Migration Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation CP547632 CP-547632 CP547632->VEGFR2_active Inhibition

VEGFR-2 Signaling Pathway and Point of Inhibition by CP-547632.

InVivo_Target_Engagement_Workflow cluster_animal_model In Vivo Model cluster_analysis Ex Vivo Analysis cluster_outcome Outcome Assessment Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment Treatment with CP-547632 or Vehicle Tumor_Growth->Treatment Tissue_Harvest Tumor & Plasma Harvest Treatment->Tissue_Harvest Efficacy Anti-Tumor Efficacy Treatment->Efficacy PK_Analysis Pharmacokinetic Analysis (Plasma) Tissue_Harvest->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor) Tissue_Harvest->PD_Analysis Target_Engagement Target Engagement PK_Analysis->Target_Engagement Western_Blot Western Blot (pVEGFR-2) PD_Analysis->Western_Blot IHC Immunohistochemistry (CD31) PD_Analysis->IHC Western_Blot->Target_Engagement IHC->Efficacy

Experimental Workflow for In Vivo Target Engagement Validation.

Comparative_Evaluation_Logic cluster_comparison Comparative Metrics CP547632 CP-547632 - Potent VEGFR-2/bFGFR inhibitor - Oral bioavailability InVitro In Vitro Potency - Kinase IC₅₀ - Cell-based IC₅₀ CP547632->InVitro InVivo In Vivo Efficacy - Tumor Growth Inhibition - Survival Benefit CP547632->InVivo TargetEngagement Target Engagement - pVEGFR-2 Inhibition - Anti-angiogenesis (MVD) CP547632->TargetEngagement Alternatives Alternative VEGFR-2 Inhibitors - Sunitinib - Sorafenib - Axitinib - Pazopanib Alternatives->InVitro Alternatives->InVivo Alternatives->TargetEngagement Conclusion Evaluation & Selection InVitro->Conclusion InVivo->Conclusion TargetEngagement->Conclusion

Logical Framework for Comparative Evaluation of VEGFR-2 Inhibitors.

References

Head-to-Head Comparison: CP-547632 and Axitinib in a Preclinical In Vitro Setting

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-angiogenic cancer therapeutics, both CP-547632 and axitinib have emerged as potent small-molecule inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. While both compounds target the critical signaling pathways that drive tumor neovascularization, their selectivity profiles and inhibitory potencies exhibit notable differences. This guide provides a comprehensive in vitro comparison of CP-547632 and axitinib, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in drug development and discovery.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of CP-547632 and axitinib has been quantified in various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. The following table summarizes the reported IC50 values for both compounds against a panel of receptor tyrosine kinases (RTKs). It is important to note that these values are compiled from separate studies and may not be directly comparable due to potential variations in experimental conditions.

Target KinaseCP-547632 IC50 (nM)Axitinib IC50 (nM)
VEGFR-1-0.1[1][2]
VEGFR-211[3][4][5]0.2[2][6]
VEGFR-3-0.1-0.3[1][2]
PDGFRβ>10001.6[2][6]
c-Kit-1.7[2][6]
FGFR9-

Key Observations:

  • Axitinib demonstrates highly potent inhibition of all three VEGFR isoforms with sub-nanomolar IC50 values.[1][2]

  • CP-547632 is a potent inhibitor of VEGFR-2 and also exhibits strong inhibitory activity against the basic fibroblast growth factor (FGF) receptor.[3][5]

  • Axitinib shows greater selectivity for VEGFRs compared to other RTKs like PDGFRβ and c-Kit, although it still inhibits them at low nanomolar concentrations.[2][6]

  • CP-547632 is reported to be highly selective against other kinases such as epidermal growth factor receptor and platelet-derived growth factor receptor β.[3][5]

Experimental Methodologies

To provide a framework for the presented data, detailed protocols for key in vitro experiments are outlined below.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific receptor tyrosine kinase.

Materials:

  • Recombinant human kinase domain (e.g., VEGFR-2)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)

  • Test compounds (CP-547632 or axitinib) dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (as a vehicle control) to the wells of a 96-well plate.

  • Prepare a master mix containing the kinase buffer, recombinant kinase enzyme, and substrate.

  • Add the master mix to each well.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP (or the amount of phosphorylated substrate) using a suitable detection reagent and a luminometer or spectrophotometer.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitor C Add Inhibitor/DMSO to Plate A->C B Prepare Kinase Master Mix (Enzyme, Buffer, Substrate) D Add Kinase Master Mix B->D C->D E Initiate with ATP D->E F Incubate at 30°C E->F G Add Detection Reagent F->G H Measure Signal (Luminescence/Absorbance) G->H I Calculate IC50 H->I

Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Receptor Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

Objective: To determine the cellular potency of an inhibitor in blocking growth factor-stimulated receptor autophosphorylation.

Materials:

  • Endothelial cells overexpressing the target receptor (e.g., porcine aortic endothelial cells expressing VEGFR-2).[4]

  • Cell culture medium and serum.

  • Growth factor (e.g., VEGF).

  • Test compounds (CP-547632 or axitinib) dissolved in DMSO.

  • Lysis buffer.

  • Antibodies for immunoprecipitation and Western blotting (anti-VEGFR-2 and anti-phosphotyrosine).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Seed the cells in culture plates and grow to near confluency.

  • Serum-starve the cells to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 1 hour).

  • Stimulate the cells with the corresponding growth factor (e.g., VEGF) for a short period (e.g., 5-10 minutes) to induce receptor autophosphorylation.

  • Wash the cells and lyse them to extract cellular proteins.

  • Immunoprecipitate the target receptor from the cell lysates using a specific antibody.

  • Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition at different compound concentrations and calculate the IC50 value.

Mechanism of Action and Signaling Pathways

Both CP-547632 and axitinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain of the receptor, preventing the transfer of a phosphate group to tyrosine residues and thereby blocking the downstream signaling cascade that leads to angiogenesis.[4]

The primary target for both inhibitors is the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Axitinib is a potent inhibitor of this process.[7] CP-547632 also effectively blocks this pathway and, in addition, potently inhibits the FGF receptor pathway, another important pro-angiogenic signal.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR P_VEGFR2 P-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 Dimerization P_FGFR P-FGFR (Autophosphorylation) FGFR->P_FGFR Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream P_FGFR->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis CP547632 CP-547632 CP547632->P_VEGFR2 CP547632->P_FGFR Axitinib Axitinib Axitinib->P_VEGFR2

Inhibition of VEGFR and FGFR signaling pathways.

References

Unveiling the Selectivity of CP-547,632 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Groton, CT - In the competitive landscape of receptor tyrosine kinase (RTK) inhibitors, CP-547,632 hydrochloride has emerged as a potent agent, primarily targeting key drivers of angiogenesis. This guide provides a comprehensive comparison of its cross-reactivity with other RTKs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of targeted cancer therapies.

CP-547,632 is an orally active, ATP-competitive inhibitor with high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) receptor, both crucial mediators of angiogenesis.[1][2] Its efficacy in blocking receptor autophosphorylation and downstream signaling has been demonstrated in both enzymatic and cellular assays.

Comparative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Experimental data demonstrates that CP-547,632 hydrochloride exhibits potent inhibition of VEGFR-2 and bFGF receptor with IC50 values in the low nanomolar range.[1][2][3] Notably, the compound shows significant selectivity over other RTKs such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and the insulin receptor.

Below is a summary of the inhibitory activity of CP-547,632 against a panel of receptor tyrosine kinases.

Receptor Tyrosine Kinase (RTK)IC50 (nM)Relative Potency vs. VEGFR-2
VEGFR-2 111x
bFGF Receptor 9~1.2x
EGFR/Tie-2 Chimera Approx. equipotent to VEGFR-2~1x
PDGFRβ >2,750>250x less potent
Insulin Receptor >11,000>1000x less potent
EGFR >11,000>1000x less potent

Table 1: In vitro kinase inhibition profile of CP-547,632 hydrochloride. Data compiled from enzymatic assays.[1]

The data reveals that CP-547,632 is approximately equipotent against VEGFR-2, the bFGF receptor, and an EGFR/Tie-2 chimera.[1] In contrast, it is 250- to 1000-fold less potent against PDGFRβ, the insulin receptor, and EGFR.[1] This selectivity profile suggests a targeted mechanism of action against key angiogenic pathways.

Signaling Pathways and Mechanism of Action

CP-547,632 exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR-2 and FGFR, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

VEGFR_FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FGFR FGFR FGFR->PLCg RAS RAS FGFR->RAS FGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene AKT AKT PI3K->AKT AKT->Gene Proliferation Proliferation Gene->Proliferation Proliferation Migration Migration Gene->Migration Migration Survival Survival Gene->Survival Survival VEGF VEGF VEGF->VEGFR2 FGF FGF FGF->FGFR CP547632 CP-547,632 CP547632->VEGFR2 Inhibits CP547632->FGFR Inhibits

VEGF and FGF signaling pathways inhibited by CP-547,632.

Experimental Protocols

The determination of the kinase selectivity of CP-547,632 hydrochloride involves robust in vitro assays.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-547,632 against a panel of purified receptor tyrosine kinases.

Methodology:

  • Enzyme and Substrate Preparation: Purified recombinant human kinase domains are used. A generic substrate, such as poly(Glu, Tyr), is coated onto microtiter plates.

  • Compound Dilution: CP-547,632 hydrochloride is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and various concentrations of the inhibitor are incubated with ATP at a concentration that approximates the Km for each respective enzyme.

  • Detection: The level of substrate phosphorylation is quantified using a method such as an ELISA-based assay with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, is calculated from the dose-response curve.

Cellular Receptor Phosphorylation Assay

Objective: To assess the ability of CP-547,632 to inhibit ligand-induced receptor autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: Endothelial cells transfected to express the target receptor (e.g., VEGFR-2) are cultured to sub-confluency.

  • Serum Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CP-547,632.

  • Ligand Stimulation: The cells are then stimulated with the corresponding ligand (e.g., VEGF) to induce receptor dimerization and autophosphorylation.

  • Lysis and Immunoprecipitation: Cells are lysed, and the receptor of interest is immunoprecipitated from the cell lysates.

  • Western Blot Analysis: The immunoprecipitated receptor is subjected to SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect the level of phosphorylation. Total receptor levels are also assessed as a loading control.

  • Quantification: The band intensities are quantified to determine the extent of phosphorylation inhibition at different inhibitor concentrations.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Phosphorylation Assay A1 Purified Kinase + Substrate A2 Add CP-547,632 (Serial Dilutions) A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Detect Phosphorylation A3->A4 A5 Calculate IC50 A4->A5 B1 Culture Transfected Endothelial Cells B2 Pre-treat with CP-547,632 B1->B2 B3 Stimulate with Ligand (e.g., VEGF) B2->B3 B4 Lysis & IP B3->B4 B5 Western Blot (Anti-pTyr) B4->B5 B6 Quantify Inhibition B5->B6

General experimental workflow for assessing RTK inhibitor specificity.

Conclusion

CP-547,632 hydrochloride is a potent inhibitor of VEGFR-2 and FGFR, demonstrating significant selectivity over other receptor tyrosine kinases such as EGFR and PDGFRβ. This focused activity profile makes it a valuable tool for investigating the roles of VEGFR and FGFR signaling in angiogenesis and cancer progression. The experimental data and protocols provided in this guide offer a foundation for researchers to objectively evaluate the performance of CP-547,632 in their specific research applications.

References

A Preclinical and Mechanistic Comparison of CP-547,632 Hydrochloride and Bevacizumab in Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two anti-angiogenic agents, CP-547,632 hydrochloride and bevacizumab. While direct head-to-head preclinical or clinical studies are not publicly available, this document aims to offer an objective comparison based on their distinct mechanisms of action and available experimental data.

Executive Summary

CP-547,632 hydrochloride is a small molecule tyrosine kinase inhibitor (TKI) that targets the intracellular domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In contrast, bevacizumab is a humanized monoclonal antibody that sequesters extracellular Vascular Endothelial Growth Factor-A (VEGF-A), preventing its interaction with its receptors. This fundamental difference in their mechanism of action suggests potential variations in their efficacy, resistance profiles, and off-target effects. Preclinical data for CP-547,632 demonstrates potent inhibition of VEGFR-2 phosphorylation and subsequent anti-angiogenic and anti-tumor effects. Bevacizumab has well-established clinical efficacy in various cancers by inhibiting VEGF-A-mediated angiogenesis.

Mechanism of Action

CP-547,632 Hydrochloride: Intracellular VEGFR-2 Kinase Inhibition

CP-547,632 is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket on the intracellular domain of the receptor, it blocks the autophosphorylation of VEGFR-2, a critical step in the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_ext VEGFR-2 (Extracellular Domain) VEGF->VEGFR2_ext Binding VEGFR2_int VEGFR-2 (Intracellular Kinase Domain) P Phosphorylation VEGFR2_int->P Autophosphorylation CP547632 CP-547,632 CP547632->VEGFR2_int Inhibition Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Signaling Response Angiogenic Response (Proliferation, Migration, Survival) Signaling->Response

Fig. 1: Mechanism of Action of CP-547,632 Hydrochloride.
Bevacizumab: Extracellular VEGF-A Sequestration

Bevacizumab is a monoclonal antibody that specifically binds to circulating VEGF-A.[1][2] This binding prevents VEGF-A from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[3] By neutralizing VEGF-A, bevacizumab effectively inhibits the initiation of the angiogenic signaling cascade.[1][3]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR VEGF Receptors (VEGFR-1, VEGFR-2) VEGF->VEGFR Interaction Blocked Bevacizumab Bevacizumab Bevacizumab->VEGF Binding & Sequestration Signaling Downstream Signaling VEGFR->Signaling Response Angiogenic Response Signaling->Response

Fig. 2: Mechanism of Action of Bevacizumab.

Preclinical Efficacy Data

In Vitro Data
ParameterCP-547,632 HydrochlorideBevacizumab
Target VEGFR-2 Tyrosine KinaseVEGF-A
IC₅₀ (VEGFR-2 Kinase Assay) ~11 nMNot Applicable
IC₅₀ (HUVEC Proliferation) ~14 nM (VEGF-stimulated)Varies by assay conditions
In Vivo Data
ParameterCP-547,632 HydrochlorideBevacizumab
Administration Route OralIntravenous
Tumor Growth Inhibition Dose-dependent inhibition in various xenograft models (e.g., colon, lung, breast)Significant tumor growth inhibition in multiple xenograft models
Anti-Angiogenic Effect Inhibition of corneal neovascularization and reduction of microvessel density in tumorsReduction of microvessel density in tumors

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (for CP-547,632)

Start Start Prep Prepare reaction mix: - Recombinant VEGFR-2 kinase - Poly(Glu, Tyr) substrate - ATP Start->Prep Add_CP Add varying concentrations of CP-547,632 Prep->Add_CP Incubate Incubate at 37°C Add_CP->Incubate Stop Stop reaction Incubate->Stop Measure Measure phosphorylation (e.g., ELISA with anti-phosphotyrosine antibody) Stop->Measure Analyze Calculate IC₅₀ Measure->Analyze End End Analyze->End

Fig. 3: VEGFR-2 Kinase Inhibition Assay Workflow.

Protocol:

  • A reaction mixture containing recombinant human VEGFR-2 kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr)), and ATP is prepared in a kinase buffer.

  • CP-547,632 hydrochloride is serially diluted and added to the reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.

  • The reaction is stopped, and the level of substrate phosphorylation is quantified using an ELISA-based method with an anti-phosphotyrosine antibody.

  • The concentration of CP-547,632 that inhibits 50% of the kinase activity (IC₅₀) is determined.

HUVEC Proliferation Assay

Start Start Seed Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates Start->Seed Starve Serum-starve cells Seed->Starve Treat Treat with varying concentrations of CP-547,632 or Bevacizumab Starve->Treat Stimulate Stimulate with VEGF-A Treat->Stimulate Incubate_72h Incubate for 72 hours Stimulate->Incubate_72h Measure_Prolif Measure proliferation (e.g., BrdU incorporation or MTT assay) Incubate_72h->Measure_Prolif Analyze_IC50 Calculate IC₅₀ Measure_Prolif->Analyze_IC50 End End Analyze_IC50->End

Fig. 4: HUVEC Proliferation Assay Workflow.

Protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere.

  • Cells are serum-starved for a period to synchronize their growth phase.

  • The cells are then treated with various concentrations of CP-547,632 hydrochloride or bevacizumab.

  • Following drug treatment, cells are stimulated with a predetermined concentration of recombinant human VEGF-A.

  • After a 72-hour incubation period, cell proliferation is assessed using methods such as BrdU incorporation or an MTT assay.

  • The IC₅₀ value is calculated as the drug concentration that causes 50% inhibition of VEGF-A-stimulated proliferation.

In Vivo Tumor Xenograft Study

Start Start Implant Implant human tumor cells subcutaneously into immunocompromised mice Start->Implant Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implant->Tumor_Growth Randomize Randomize mice into treatment groups (Vehicle, CP-547,632, Bevacizumab) Tumor_Growth->Randomize Treat_Mice Administer treatment (Oral for CP-547,632, IV for Bevacizumab) for a defined period Randomize->Treat_Mice Monitor Monitor tumor volume and body weight regularly Treat_Mice->Monitor Endpoint At study endpoint, euthanize mice and excise tumors Monitor->Endpoint Analyze_Tumors Analyze tumors for weight, and biomarkers (e.g., microvessel density) Endpoint->Analyze_Tumors End End Analyze_Tumors->End

Fig. 5: In Vivo Tumor Xenograft Study Workflow.

Protocol:

  • Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment groups: vehicle control, CP-547,632 hydrochloride (administered orally), and bevacizumab (administered intravenously).

  • Tumor volumes and body weights are measured regularly throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed for biomarkers such as microvessel density (e.g., by CD31 staining).

Potential Advantages and Disadvantages

CP-547,632 Hydrochloride

Potential Advantages:

  • Oral bioavailability: Offers a more convenient administration route compared to intravenous infusion.

  • Broader target profile: May inhibit other tyrosine kinases, which could be advantageous in certain contexts, although this could also lead to off-target effects.

  • Potential to overcome resistance: May be effective in tumors that have developed resistance to VEGF-A-targeted therapies through upregulation of other pro-angiogenic factors that signal through VEGFR-2.

Potential Disadvantages:

  • Off-target effects: Inhibition of other kinases could lead to a different side effect profile compared to the highly specific bevacizumab.

  • Limited clinical data: Less established in clinical practice compared to bevacizumab.

Bevacizumab

Potential Advantages:

  • High specificity: Targets only VEGF-A, which may result in a more predictable and manageable side effect profile.[1]

  • Established clinical efficacy: Proven efficacy in a wide range of solid tumors.[4][5]

  • Well-characterized safety profile: Extensive clinical experience provides a thorough understanding of its safety and management of adverse events.

Potential Disadvantages:

  • Intravenous administration: Requires hospital visits for infusion, which can be inconvenient for patients.

  • Mechanisms of resistance: Tumors can develop resistance by upregulating other pro-angiogenic pathways that do not rely on VEGF-A.

  • Limited penetration into the tumor core: As a large molecule, its ability to penetrate dense tumor tissue may be limited.

Conclusion

CP-547,632 hydrochloride and bevacizumab represent two distinct strategies for inhibiting the VEGF signaling pathway. CP-547,632 acts as a "gatekeeper" within the endothelial cell, blocking the signal transduction at the receptor level, while bevacizumab acts as a "mopping agent" in the extracellular space, reducing the amount of signal available to the receptor. The choice between a small molecule TKI and a monoclonal antibody will depend on various factors, including the specific tumor type, the patient's clinical status, and the potential for combination with other therapies. The oral administration of CP-547,632 presents a significant convenience advantage. However, the extensive clinical validation and well-understood safety profile of bevacizumab make it a cornerstone of anti-angiogenic therapy. Further research, ideally including direct comparative studies, is necessary to fully elucidate the relative advantages of these two approaches in different clinical settings.

References

In Vitro Kinase Assay to Confirm CP-547632 Hydrochloride Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor CP-547632 hydrochloride with other multi-targeted kinase inhibitors, focusing on its specificity as determined by in vitro kinase assays. The information presented is intended to assist researchers in evaluating its suitability for their studies.

This compound is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases.[1][2] Its mechanism of action is ATP-competitive, meaning it competes with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways involved in angiogenesis and tumor cell proliferation.[1]

Comparative Kinase Inhibition Profile

To objectively assess the specificity of this compound, its inhibitory activity (IC50) against its primary targets is compared with that of other well-characterized multi-targeted kinase inhibitors, Sunitinib and Sorafenib. While comprehensive kinase panel data for this compound is not publicly available, existing data demonstrates its high potency for VEGFR-2 and bFGF.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Kinase FamilyPrimary Function
VEGFR-2 (KDR) 11 [1][2]8090Receptor Tyrosine KinaseAngiogenesis, Vascular Permeability
bFGF-R 9 [1][2]>10,000-Receptor Tyrosine KinaseAngiogenesis, Cell Proliferation
PDGFRβ-257Receptor Tyrosine KinaseAngiogenesis, Cell Proliferation
c-Kit-Potent Inhibition68Receptor Tyrosine KinaseCell Survival, Proliferation
FLT3-50 (ITD mutant)59Receptor Tyrosine KinaseHematopoietic Stem Cell Proliferation
B-Raf--22 (wild-type)Serine/Threonine KinaseCell Proliferation, Differentiation
C-Raf--6Serine/Threonine KinaseCell Proliferation, Differentiation
EGFRSelective over[1][2]>10,000-Receptor Tyrosine KinaseCell Growth, Proliferation

Data for Sunitinib and Sorafenib are compiled from various sources. The lack of comprehensive public data for this compound across a broad kinase panel limits a direct head-to-head comparison for off-target effects.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a typical luminescence-based in vitro kinase assay to determine the IC50 value of this compound against VEGFR-2. A similar protocol can be adapted for other kinases like bFGF-R.

Materials:

  • Recombinant human VEGFR-2 kinase (catalytic domain)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • This compound

  • Sunitinib and Sorafenib (for comparison)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase assay buffer, VEGFR-2 enzyme, and the peptide substrate at their optimal concentrations.

    • Dispense the master mix into the wells of the assay plate.

    • Add the serially diluted this compound or control compounds (Sunitinib, Sorafenib, and a vehicle control with DMSO only) to the respective wells.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Prepare an ATP solution in kinase assay buffer at a concentration that is close to the Km for the specific kinase (if known) or at a standard concentration (e.g., 10 µM).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate as per the manufacturer's instructions.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Inhibitor Serial Dilution (CP-547632, Comparators, Vehicle) plate_setup Dispense Master Mix and Inhibitors into Plate prep_inhibitor->plate_setup prep_reagents Prepare Kinase Reaction Master Mix (Buffer, Enzyme, Substrate) prep_reagents->plate_setup pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation initiate_reaction Initiate Reaction with ATP pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Detect ADP (e.g., ADP-Glo™) incubation->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate data_analysis Calculate % Inhibition & Determine IC50 read_plate->data_analysis signaling_pathway VEGFR/FGFR Signaling and Inhibition by CP-547632 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FGFR->PLCg FGFR->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF CellResponse Angiogenesis, Proliferation, Survival AKT->CellResponse MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse CP547632 CP-547632 CP547632->VEGFR2 Inhibits CP547632->FGFR Inhibits

References

The Combination of CP-547,632 Hydrochloride and Paclitaxel: An Analysis of Synergistic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of combining CP-547,632 hydrochloride, a potent VEGFR-2 tyrosine kinase inhibitor, with the widely used chemotherapeutic agent, paclitaxel. While preclinical evidence for direct synergistic effects is limited, this document synthesizes available clinical data, explores the individual mechanisms of action, and extrapolates the potential for synergy based on the established interactions of other VEGFR inhibitors with paclitaxel.

Executive Summary

The combination of anti-angiogenic agents with traditional chemotherapy is a promising strategy in oncology. This guide examines the specific pairing of CP-547,632 hydrochloride and paclitaxel. A phase I/II clinical trial in non-small cell lung cancer (NSCLC) showed that the combination was well-tolerated but did not significantly increase the objective response rate compared to chemotherapy alone.[1] Despite this clinical outcome, the distinct and potentially complementary mechanisms of action of these two agents warrant a closer examination of their interaction at a preclinical level. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis, while CP-547,632 inhibits angiogenesis by blocking VEGFR-2 signaling. The theoretical synergistic potential lies in the ability of CP-547,632 to normalize tumor vasculature, thereby enhancing the delivery and efficacy of paclitaxel, and to counteract hypoxia-induced chemoresistance.

Data Presentation: Clinical and Preclinical Findings

Clinical Trial Data: CP-547,632 in Combination with Paclitaxel and Carboplatin

A phase I/II clinical trial investigated the safety and efficacy of CP-547,632 in combination with paclitaxel and carboplatin in patients with advanced NSCLC.

ParameterCombination Therapy (CP-547,632 + Paclitaxel + Carboplatin)Chemotherapy Alone (Paclitaxel + Carboplatin)
Phase I Maximum Tolerated Dose (MTD) of CP-547,632 200 mg/dayN/A
Phase I Confirmed Partial Response 22.6% (7/31 subjects)N/A
Phase II Confirmed Partial Response 28.6% (4/14 subjects)[1]25% (4/16 subjects)[1]
Dose-Limiting Toxicities of CP-547,632 (at 250 mg) Grade 3 rash and diarrhea[1]N/A

Data summarized from a phase I/randomized phase II, non-comparative, multicenter, open-label trial.[1]

Preclinical Data: Individual Agent Activity

While direct preclinical data for the combination is unavailable, the individual activities of CP-547,632 and paclitaxel are well-characterized.

AgentMechanism of ActionKey Preclinical Findings
CP-547,632 Hydrochloride Potent and selective inhibitor of VEGFR-2 and FGF kinases.[2][3][4][5]- IC50 of 11 nM for VEGFR-2 and 9 nM for FGF kinase.[2][3][4][5]- Inhibits VEGF-stimulated VEGFR-2 autophosphorylation in whole cells with an IC50 of 6 nM.[2][4][5]- Dose-dependent inhibition of tumor growth (up to 85%) in human xenograft models.[2][5][6]- Inhibits VEGF-induced corneal angiogenesis in mice.[2][6]
Paclitaxel Stabilizes microtubules, leading to mitotic arrest and apoptosis.- Induces apoptosis in various cancer cell lines.- Demonstrates anti-tumor activity in numerous preclinical cancer models.

Experimental Protocols

Detailed methodologies for key experiments relevant to assessing the synergistic potential of drug combinations are provided below. These protocols are based on standard methodologies used in the cited literature for similar drug combination studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of CP-547,632 alone, paclitaxel alone, or the combination of both at various fixed-ratio concentrations.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with CP-547,632, paclitaxel, or the combination for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Tumor Xenograft Study
  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into four groups: vehicle control, CP-547,632 alone, paclitaxel alone, and the combination of CP-547,632 and paclitaxel.

  • Drug Administration: Drugs are administered according to a predetermined schedule and dosage. CP-547,632 is typically administered orally, while paclitaxel is given intravenously or intraperitoneally.[7][8]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).

Mandatory Visualizations

Proposed Mechanism of Synergistic Action

G cluster_0 CP-547,632 cluster_1 Paclitaxel cluster_2 Synergistic Effect CP547632 CP-547,632 VEGFR2 VEGFR-2 CP547632->VEGFR2 Inhibits Normalization Vasculature Normalization CP547632->Normalization Induces Hypoxia Tumor Hypoxia CP547632->Hypoxia Reduces Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes EnhancedDelivery Enhanced Paclitaxel Delivery Normalization->EnhancedDelivery IncreasedEfficacy Increased Chemotherapy Efficacy Hypoxia->IncreasedEfficacy Overcomes Resistance Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis EnhancedDelivery->IncreasedEfficacy G start Tumor Cell Implantation (Xenograft Model) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization group1 Vehicle Control randomization->group1 group2 CP-547,632 randomization->group2 group3 Paclitaxel randomization->group3 group4 CP-547,632 + Paclitaxel randomization->group4 treatment Drug Administration group1->treatment group2->treatment group3->treatment group4->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment Repeated endpoint Study Endpoint & Tumor Excision measurement->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK CP547632 CP-547,632 CP547632->VEGFR2 Inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis MAPK->Angiogenesis Apoptosis Apoptosis Angiogenesis->Apoptosis Modulates Sensitivity Paclitaxel Paclitaxel Tubulin β-Tubulin Paclitaxel->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest G2M_Arrest->Apoptosis

References

A Comparative Analysis of CP-547,632 Hydrochloride and Cediranib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-angiogenic cancer therapies, CP-547,632 hydrochloride and cediranib have emerged as potent small molecule inhibitors targeting key signaling pathways involved in tumor neovascularization. This guide provides a detailed comparative analysis of these two compounds, offering insights into their mechanisms of action, preclinical and clinical efficacy, and pharmacokinetic profiles to inform research and drug development decisions.

Mechanism of Action and Target Specificity

Both CP-547,632 and cediranib function as ATP-competitive tyrosine kinase inhibitors, but they exhibit distinct target specificity profiles.

CP-547,632 hydrochloride is a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases.[1][2][3] It demonstrates selectivity for these receptors over others such as Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2]

Cediranib , on the other hand, is a pan-VEGF receptor inhibitor, potently targeting all three VEGFRs (VEGFR-1, -2, and -3).[4][5][6] Its inhibitory action extends to other tyrosine kinases, including c-Kit and PDGFR.[7][8][9]

The differing target profiles of these two compounds are visualized in the signaling pathway diagram below.

Signaling_Pathways Comparative Signaling Pathways of CP-547,632 and Cediranib cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR13 VEGFR-1, -3 VEGF->VEGFR13 bFGF bFGF FGFR FGFR bFGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGFR->Angiogenesis VEGFR13->Angiogenesis PDGFR->Angiogenesis cKit->Angiogenesis CP547632 CP-547,632 CP547632->VEGFR2 CP547632->FGFR Cediranib Cediranib Cediranib->VEGFR2 Cediranib->VEGFR13 Cediranib->PDGFR Cediranib->cKit

Comparative Signaling Pathways

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for both compounds against various kinases.

Target KinaseCP-547,632 Hydrochloride IC50 (nM)Cediranib IC50 (nM)
VEGFR-2 (KDR) 11[1][2]<1[5][10]
bFGF Receptor 9[1][2]500[10]
VEGFR-1 (Flt-1) -5[8][9]
VEGFR-3 (Flt-4) -≤3[8][9]
c-Kit -2[8][9]
PDGFRβ >1000[11]5[8][9]
PDGFRα --
EGFR >1000[11]110[10]

Preclinical In Vivo Efficacy

Both compounds have demonstrated significant anti-tumor and anti-angiogenic activity in various preclinical models.

CP-547,632 hydrochloride has been shown to inhibit VEGF-stimulated autophosphorylation of VEGFR-2 in whole-cell assays with an IC50 value of 6 nM.[2][3] Oral administration to mice bearing human tumor xenografts resulted in dose-dependent inhibition of VEGFR-2 phosphorylation and up to 85% tumor growth inhibition.[2][3] It also potently inhibits both bFGF- and VEGF-induced angiogenesis in vivo.[2]

Cediranib has shown broad-spectrum activity in human tumor xenograft models.[12] It effectively reduces tumor microvessel density and can even cause regression of established tumor vasculature.[7][8] In glioblastoma models, cediranib has been shown to reduce vasogenic edema, a critical factor in patient morbidity.[7][13]

Pharmacokinetics

A summary of the pharmacokinetic parameters for both drugs is presented below.

ParameterCP-547,632 HydrochlorideCediranib
Administration OralOral
Half-life (t½) ~32 hours[14]~22 hours[4][15]
Time to Max. Concentration (Tmax) ~2 hours[11]1-8 hours[7]
Protein Binding -~95%[4]
Metabolism -FMO1, FMO3, UGT1A4[4]
Excretion -Primarily feces (59%)[4]

Clinical Development and Performance

Both CP-547,632 and cediranib have been evaluated in clinical trials for various solid tumors.

CP-547,632 hydrochloride has been investigated in Phase I and II trials, primarily in combination with standard chemotherapy regimens for non-small cell lung cancer (NSCLC) and other advanced solid tumors.[14][16][17] While generally well-tolerated, the addition of CP-547,632 to chemotherapy did not significantly increase the objective response rate in some studies.[16]

Cediranib has undergone more extensive clinical investigation, including Phase III trials for glioblastoma and in combination with the PARP inhibitor olaparib for ovarian cancer.[18][19][20][21][22][23][24][25] The combination of cediranib and olaparib has shown promising activity in recurrent platinum-sensitive ovarian cancer.[26] However, a Phase III trial in recurrent glioblastoma did not meet its primary endpoint of progression-free survival prolongation.[23][25] The most common adverse events associated with cediranib include fatigue, diarrhea, and hypertension.[7][27]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase_Assay_Workflow General Workflow for In Vitro Kinase Inhibition Assay A Prepare kinase, substrate, and ATP solution B Add test compound (CP-547,632 or Cediranib) at varying concentrations A->B C Incubate at room temperature B->C D Initiate reaction by adding ATP C->D E Stop reaction D->E F Measure kinase activity (e.g., phosphorylation of substrate) E->F G Calculate IC50 values F->G

Kinase Inhibition Assay Workflow

Protocol:

  • Recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a reaction buffer.

  • The test compound (CP-547,632 or cediranib), dissolved in a solvent like DMSO, is added to the reaction mixture at a range of concentrations.

  • The mixture is incubated to allow for inhibitor binding to the kinase.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined period, the reaction is terminated, often by adding a stop solution.

  • The extent of substrate phosphorylation is quantified using methods such as radioisotope incorporation, fluorescence, or luminescence.

  • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study (General Protocol)

Xenograft_Study_Workflow General Workflow for In Vivo Tumor Xenograft Study A Implant human tumor cells into immunocompromised mice B Allow tumors to establish and reach a predetermined size A->B C Randomize mice into control and treatment groups B->C D Administer vehicle (control) or test compound (CP-547,632 or Cediranib) orally C->D E Monitor tumor volume and body weight regularly D->E F At the end of the study, euthanize mice and collect tumors for analysis E->F G Analyze tumor growth inhibition and other endpoints (e.g., microvessel density) F->G

Tumor Xenograft Study Workflow

Protocol:

  • Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into different treatment groups, including a vehicle control group.

  • The test compound (CP-547,632 or cediranib) is administered, typically orally, at a specified dose and schedule.

  • Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

  • Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group. Additional analyses may include immunohistochemistry to assess microvessel density or Western blotting to measure target phosphorylation.[28]

Conclusion

CP-547,632 hydrochloride and cediranib are both potent oral anti-angiogenic agents with distinct but overlapping mechanisms of action. Cediranib exhibits a broader target profile, inhibiting all three VEGFRs as well as other kinases like c-Kit and PDGFR, and has been more extensively studied in later-phase clinical trials. CP-547,632 demonstrates potent and selective inhibition of VEGFR-2 and bFGF receptors. The choice between these compounds for research or therapeutic development will depend on the specific cancer type, the desired target profile, and the therapeutic window. The data and protocols presented in this guide provide a foundation for making such informed decisions.

References

Safety Operating Guide

Navigating the Safe Disposal of CP-547632 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of investigational compounds like CP-547632 hydrochloride is a critical component of laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this potent VEGFR-2 and FGF kinase inhibitor, a cautious approach, treating the substance as potentially hazardous, is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Summary of Key Disposal Principles

All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory consumables, must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.

Data Presentation: this compound Properties

While a comprehensive hazard profile is not currently available, the following table summarizes known physical and chemical properties to inform safe handling practices.

PropertyValue
Molecular Formula C₂₀H₂₄BrF₂N₅O₃S · HCl
Molecular Weight 568.86 g/mol
Appearance White to light yellow solid
Storage 4°C, stored under nitrogen
Solubility Soluble in DMSO

Detailed Disposal Protocols

Adherence to the following step-by-step procedures is crucial for the safe disposal of this compound and associated waste.

Waste Segregation and Containment:
  • Solid Waste:

    • Place all unused or expired this compound, along with contaminated solid waste such as weighing papers, gloves, and pipette tips, into a designated, durable, and sealable hazardous waste container.

    • This container must be clearly labeled as "Hazardous Waste" and include "this compound" in its list of contents.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • This container must be kept securely closed when not in use and be clearly labeled as "Hazardous Waste," specifying all chemical constituents.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Decontamination Procedures:
  • Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

  • A recommended procedure involves wiping the affected surfaces with a suitable solvent, such as 70% ethanol, followed by a thorough cleaning with a laboratory-grade detergent.

  • All cleaning materials, including wipes and absorbents, must be disposed of as hazardous solid waste.

Waste Collection and Disposal:
  • Arrange for the collection of all hazardous waste containing this compound through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure that all waste containers are properly sealed and labeled before collection.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

This compound Disposal Workflow start Waste Generation (this compound) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Place in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Place in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes sharps_container Place in Designated Sharps Container is_sharp->sharps_container Yes decontaminate Decontaminate Surfaces and Equipment is_sharp->decontaminate No solid_container->decontaminate liquid_container->decontaminate sharps_container->decontaminate disposal_request Arrange for EHS Waste Collection decontaminate->disposal_request

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks and fostering a secure research environment.

Personal protective equipment for handling CP-547632 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling CP-547632 hydrochloride based on general best practices for potent pharmaceutical compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, the following guidance is derived from established protocols for handling similarly potent active pharmaceutical ingredients (APIs). Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations and to conduct a thorough risk assessment before handling this compound.

This compound is identified as a potent, orally-bioavailable inhibitor of VEGFR-2 and basic fibroblast growth factor (FGF) kinases.[1][2] As a potent compound, it requires stringent handling procedures to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling potent compounds like this compound. The following table summarizes the recommended PPE based on the potential hazards.

PPE CategoryRecommended EquipmentRationale
Body Protection Disposable coveralls ("bunny suit") with integrated hood and shoe covers.[3]Provides head-to-toe protection against contamination.
DuPont™ Tyvek® or similar non-woven material is recommended for its breathability and protective properties against solid and liquid APIs.[4]
Hand Protection Double-gloving with nitrile gloves.Minimizes the risk of exposure through tears or punctures in the outer glove.
Respiratory Protection Powered Air-Purifying Respirator (PAPR) with an appropriate filter.Recommended for handling potent compounds, especially when dusts may be generated.[5][6] Surgical masks do not offer adequate respiratory protection.[3]
Eye Protection Chemical safety goggles.Protects against splashes and airborne particles.[3]
Foot Protection Slip-on shoe covers over laboratory-appropriate footwear.[3]Prevents the spread of contamination outside of the designated handling area.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential to minimize exposure risk. The use of containment technologies, such as a flexible containment glove bag or a certified chemical fume hood, is strongly recommended.[5]

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure the designated area is clean and equipped with all necessary PPE and spill control materials.

    • Verify that the ventilation system (e.g., fume hood, glove box) is functioning correctly.

  • Gowning:

    • Don all required PPE in the correct order: shoe covers, inner gloves, coverall, hood, outer gloves, goggles, and PAPR.

  • Handling:

    • Conduct all manipulations of this compound (e.g., weighing, dissolving) within a containment device.

    • Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.

    • Work slowly and deliberately to avoid creating dust or aerosols.

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent (consult your institution's EHS for approved agents).

    • Wipe down the exterior of all containers before removing them from the containment area.

  • Doffing:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

    • Dispose of all disposable PPE as hazardous waste.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled in accordance with federal, state, and local regulations for hazardous waste.[7]

Waste StreamDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Do not dispose of down the drain.
Contaminated Labware (disposable) Place in a sealed, labeled hazardous waste container. Incineration is often the required disposal method for potent compound waste.[5]
Contaminated Labware (reusable) Decontaminate thoroughly with an approved solvent before washing.
Contaminated PPE All disposable PPE (gloves, coveralls, etc.) must be disposed of as hazardous waste.
Spill Debris Absorbent materials and any other items used to clean a spill should be collected in a sealed, labeled hazardous waste container.

Experimental Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Prepare Handling Area check_vent Verify Ventilation System prep_area->check_vent Proceed to Handling gather_ppe Assemble PPE & Spill Kit check_vent->gather_ppe Proceed to Handling gowning Don PPE gather_ppe->gowning Proceed to Handling containment Work in Containment (Glovebox/Hood) gowning->containment weigh_dissolve Weigh & Dissolve Compound containment->weigh_dissolve decon Decontaminate Surfaces & Equipment weigh_dissolve->decon Experiment Complete doffing Doff PPE decon->doffing waste Dispose of Waste doffing->waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-547632 hydrochloride
Reactant of Route 2
Reactant of Route 2
CP-547632 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.